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2-Ethyl-3-nitroquinoline

Cat. No.: B15069625
M. Wt: 202.21 g/mol
InChI Key: BJEOXPWZHDEDBC-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitroquinoline is a synthetic nitroquinoline derivative of significant interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is not fully established in the public scientific literature, its structural features align with a class of molecules known for their potent biological activities. Notably, 3-nitroquinoline derivatives have been extensively investigated as a new class of anticancer agents, showing prominent inhibitory activities against EGFR-overexpressing tumor cell lines, such as human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, with IC50 values in the micromolar to nanomolar range . The nitro group at the 3-position of the quinoline core is a critical functional handle that activates the framework for further chemical transformation and can participate in key hydrogen-bonding interactions within enzyme active sites, such as that of the epidermal growth factor receptor (EGFR) . Researchers value this compound as a versatile building block for synthesizing more complex derivatives and as a key scaffold in drug discovery efforts aimed at developing novel tyrosine kinase inhibitors. The ethyl substituent at the 2-position can be explored to modulate the compound's lipophilicity, steric profile, and overall pharmacokinetic properties. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B15069625 2-Ethyl-3-nitroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-ethyl-3-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7H,2H2,1H3

InChI Key

BJEOXPWZHDEDBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Ethyl-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a potential synthetic pathway for 2-Ethyl-3-nitroquinoline. While direct literature on the synthesis of this specific compound is sparse, this document outlines a plausible and chemically sound approach derived from established methodologies for analogous quinoline derivatives. The guide includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in their synthetic endeavors. This document is intended to serve as a foundational resource for the laboratory-scale synthesis of this compound, a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties, has made them a focal point of significant research in drug discovery and development. The introduction of a nitro group and an ethyl group at the 2 and 3 positions of the quinoline ring, respectively, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. This guide details a proposed synthetic route for this compound, leveraging the well-established Friedländer annulation, a reliable method for quinoline synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the reaction of 2-aminobenzaldehyde with 1-nitropropane. This reaction, an adaptation of the Friedländer synthesis, is expected to yield the target molecule.

Synthesis_of_2_Ethyl_3_nitroquinoline reactant1 2-Aminobenzaldehyde catalyst Base (e.g., Piperidine) Ethanol, Reflux reactant1->catalyst reactant2 1-Nitropropane reactant2->catalyst product This compound catalyst->product + H2O

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and reaction conditions for similar transformations and should be optimized for specific laboratory settings.

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
12-Aminobenzaldehyde, 1-NitropropanePiperidineEthanol78 (Reflux)6-8This compound75-85

Experimental Protocol

Materials and Equipment:

  • 2-Aminobenzaldehyde

  • 1-Nitropropane

  • Piperidine

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add 1-nitropropane (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Piperidine is a corrosive and flammable liquid and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide presents a viable synthetic route for this compound based on established chemical principles. The provided experimental protocol and data serve as a valuable starting point for researchers. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will enable further exploration of its chemical and biological properties, contributing to the advancement of medicinal chemistry and related fields.

2-Ethyl-3-nitroquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of 2-Ethyl-3-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties, reactivity, and potential biological significance. All predicted data should be treated as hypothetical until validated by empirical studies.

Molecular and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. The presence of an ethyl group at the 2-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity.

Structural and Basic Chemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂PubChem
Molecular Weight 202.21 g/mol PubChem
IUPAC Name This compound-
CAS Number Not assigned-
Predicted LogP ~2.5 - 3.5ChemDraw Prediction
Predicted pKa (basic) ~2.0 - 3.0 (for the quinoline nitrogen)Based on substituted quinolines
Predicted Physical Properties

The following physical properties are estimated based on trends observed in similar quinoline derivatives. These values await experimental confirmation.

PropertyPredicted ValueRationale
Melting Point 80 - 100 °CIntroduction of polar nitro and non-polar ethyl groups on the quinoline core.
Boiling Point > 300 °CHigh molecular weight and polar nature.
Appearance Pale yellow to yellow crystalline solidTypical for nitroaromatic compounds.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water.Aromatic structure with a polar nitro group.

Proposed Synthesis and Experimental Protocol

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines and subsequent nitration. A potential two-step process is outlined below.

Proposed Synthetic Pathway

A logical approach involves the construction of the 2-ethylquinoline core followed by regioselective nitration. The Friedländer annulation is a classic and versatile method for quinoline synthesis.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nitration 2-aminobenzaldehyde 2-aminobenzaldehyde 2-ethylquinoline 2-ethylquinoline 2-aminobenzaldehyde->2-ethylquinoline Base (e.g., NaOH) or Acid (e.g., p-TsOH) catalyst butanone butanone butanone->2-ethylquinoline 2-ethylquinoline_ref 2-ethylquinoline This compound This compound 2-ethylquinoline_ref->this compound nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->this compound

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Ethylquinoline via Friedländer Annulation

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add butanone (1.2 eq).

  • Catalysis: Add a catalytic amount of sodium hydroxide (0.1 eq) or p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethylquinoline.

Step 2: Nitration of 2-Ethylquinoline

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-ethylquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of the ethyl group (ortho-, para-directing) and the quinoline nitrogen (meta-directing to the benzene ring) will influence the regioselectivity. Nitration at the 3-position is anticipated due to the deactivation of the benzene ring by the protonated quinolinium ion and activation of the pyridine ring by the ethyl group.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure this compound.

Predicted Chemical Reactivity and Spectral Properties

The reactivity of this compound is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing nitro group on the quinoline scaffold.

Reactivity Profile
  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide access to 2-ethylquinolin-3-amine, a potentially useful building block for further functionalization.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. Any substitution would likely occur on the benzene portion of the ring system.

Predicted Spectral Data

Based on data from other nitroquinolines, the following spectral characteristics are anticipated.[1][2]

TechniquePredicted Observations
¹H NMR Aromatic protons of the quinoline ring (δ 7.5-9.0 ppm), a quartet for the methylene protons of the ethyl group (δ ~3.0 ppm), and a triplet for the methyl protons of the ethyl group (δ ~1.4 ppm).
¹³C NMR Resonances for the quinoline carbons (δ 120-150 ppm), with the carbon bearing the nitro group shifted downfield. Resonances for the ethyl group carbons.
FT-IR (cm⁻¹) Characteristic peaks for C=C and C=N stretching in the aromatic ring (1500-1600 cm⁻¹), strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹), and C-H stretching of the ethyl group (~2900-3000 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 202. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the ethyl group.

Potential Biological Activity and Signaling Pathways

While no biological studies have been reported for this compound specifically, the broader class of nitroquinolines has demonstrated significant pharmacological potential.[3][4][5]

Antimicrobial and Anticancer Potential

Many nitroaromatic compounds exhibit biological activity that is dependent on the bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in pathogens or cancer cells.[3] Quinoline derivatives, on the other hand, are known to intercalate with DNA and inhibit key enzymes such as topoisomerases.[6] The combination of these two pharmacophores in this compound suggests a high likelihood of antimicrobial and/or anticancer properties.

Generalized Signaling Pathway for Nitroaromatic Compounds

The mechanism of action for many nitroaromatic drugs involves intracellular activation by nitroreductases.

G This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Cellular Uptake Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) Nitroreductase->Reactive_Nitrogen_Species Reduction Cellular_Targets Cellular Targets (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Targets Damage Cell_Death Cell_Death Cellular_Targets->Cell_Death Leads to

Figure 2: Generalized mechanism of action for nitroaromatic compounds.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in drug discovery and materials science. This guide provides a foundational, albeit predictive, overview of its chemical properties and potential applications. Future research should prioritize the following:

  • Development and optimization of a reliable synthetic route.

  • Thorough experimental characterization of its physicochemical and spectral properties.

  • In vitro and in vivo evaluation of its biological activities, particularly as an antimicrobial or anticancer agent.

The insights provided herein are intended to serve as a catalyst for further investigation into this promising compound and its derivatives.

References

2-Ethyl-3-nitroquinoline structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a nitro group, a strong electron-withdrawing functionality, and an ethyl group on the quinoline core suggests potential for diverse chemical reactivity and biological activity. While specific comprehensive studies on this compound are limited in publicly available literature, this guide consolidates the existing chemical data and explores potential biological relevance based on studies of structurally similar compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that experimental physical properties such as melting and boiling points are not consistently reported in the available literature.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.213 g/mol [1]
IUPAC Name This compound
SMILES CCC1=NC2=CC=CC=C2C=C1--INVALID-LINK--=O

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, providing a basis for its preparation in a laboratory setting.

Experimental Protocol

A general synthetic route is referenced in The Journal of Organic Chemistry, 2004, vol. 69, p. 1565. While the specific experimental details for the synthesis of this compound are not fully detailed in the readily available abstracts, a plausible synthetic approach for 2-substituted-3-nitroquinolines involves a multi-step process. A representative workflow for the synthesis of similar compounds is outlined below.

G start Starting Materials (e.g., 2-aminoacetophenone derivative) step1 Condensation Reaction start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Dihydroquinoline Intermediate step2->intermediate2 step3 Nitration intermediate2->step3 product This compound step3->product

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the broader class of 3-nitroquinoline derivatives has been investigated for potential therapeutic applications, particularly in oncology.

Studies on other 3-nitroquinoline compounds have indicated that they can exhibit antiproliferative effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[2] The proposed mechanism for some quinoline derivatives involves the inhibition of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for this compound, if it were to exhibit anticancer properties, could involve the EGFR signaling pathway.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Inhibitor This compound (Hypothetical) Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

It is critical to emphasize that this pathway is presented for illustrative purposes based on the activities of similar molecules and has not been experimentally validated for this compound.

Future Research Directions

The structural features of this compound warrant further investigation to elucidate its chemical and biological properties. Key areas for future research include:

  • Confirmation of Synthetic Routes: Detailed publication of the experimental protocol and characterization data for the synthesis of this compound.

  • Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activity of the compound against a panel of cell lines and pathogens.

  • Mechanism of Action Studies: If biological activity is observed, further studies to determine the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the contribution of the ethyl and nitro groups to its activity.

Conclusion

This compound is a compound with a defined chemical structure and molecular weight. While its synthesis has been noted in the chemical literature, there is a notable absence of in-depth studies on its biological effects and potential applications. Based on the known activities of the broader class of 3-nitroquinolines, it represents a candidate for further investigation, particularly in the context of anticancer drug discovery. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related quinoline derivatives.

References

Spectroscopic Profile of 2-Ethyl-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-3-nitroquinoline. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) in ppm 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[1]164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1]
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Frequency 400 MHz100 MHz
Table 2: Mass Spectrometry (MS) Data
Parameter Value
Mass-to-Charge Ratio (m/z) 195.11[1]
Ionization Mode Not Specified
Table 3: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found, the following table outlines the expected characteristic absorption bands based on its functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Vibration Mode
Aromatic C-H3100 - 3000Stretch
Alkyl C-H3000 - 2850Stretch
C=N (in quinoline ring)1620 - 1580Stretch
Aromatic C=C1600 - 1450Stretch
Nitro (NO₂)1550 - 1500 and 1360 - 1320Asymmetric and Symmetric Stretch

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the this compound sample is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton signals. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the solid this compound sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to the plate, and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is a common method for small, volatile molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. Workflow for Spectroscopic Analysis

References

2-Ethyl-3-nitroquinoline: A Technical Overview of a Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject

Initial research into the specific compound 2-Ethyl-3-nitroquinoline reveals a notable scarcity of dedicated scientific literature. While the broader family of quinolines and nitroquinolines has been the subject of extensive study for over a century, this particular derivative appears to be a novel or less-explored molecule. There is no readily available information detailing its specific discovery, detailed history, or comprehensive biological profiling in peer-reviewed journals or chemical databases.

This guide, therefore, aims to provide a comprehensive technical overview based on the established chemistry of closely related 2-alkyl-3-nitroquinolines and general principles of quinoline synthesis and reactivity. The information presented herein is extrapolated from existing knowledge of similar compounds and is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and other related molecules.

Introduction to the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, quinoline derivatives have since been identified in numerous natural products and have formed the basis for a wide array of synthetic drugs. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid, catalyzed extensive research into this heterocyclic system, leading to the development of crucial synthetic antimalarials like chloroquine and primaquine.

The introduction of a nitro group (NO₂) to the quinoline ring system dramatically alters its electronic properties and chemical reactivity. The nitro group is a strong electron-withdrawing group, which activates the quinoline core for certain chemical transformations and can impart significant biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiprotozoal, and anticancer activities.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not available, the following table summarizes the expected and known properties of the parent compound and a closely related analogue, 2-methyl-3-nitroquinoline. This provides a baseline for predicting the characteristics of this compound.

PropertyThis compound (Predicted/Calculated)2-Methyl-3-nitroquinoline (Reported)3-Nitroquinoline (Reported)
Molecular Formula C₁₁H₁₀N₂O₂C₁₀H₈N₂O₂C₉H₆N₂O₂
Molecular Weight 202.21 g/mol 188.18 g/mol 174.16 g/mol
CAS Number Not Available75353-77-41748-11-6
Appearance Expected to be a crystalline solidCrystalline solidCrystalline solid
Melting Point Not AvailableNot Available109-111 °C
Boiling Point Not AvailableNot AvailableNot Available
Solubility Expected to be soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the preparation of substituted quinolines. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis. Below are detailed protocols for plausible synthetic strategies.

Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. A modified approach, starting from a suitably substituted o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl, can be envisioned.

Experimental Protocol:

  • Preparation of the Enamine Intermediate: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add 1-nitropropane (1.2 eq) and a catalytic amount of a secondary amine, such as pyrrolidine or piperidine.

  • Reaction Mixture: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the enamine intermediate.

  • Cyclization: Add a base, such as sodium ethoxide or potassium hydroxide, to the reaction mixture and heat to reflux for 6-12 hours. The base promotes the intramolecular cyclization and subsequent dehydration to form the quinoline ring.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Modified Friedländer synthesis of this compound.

Nitration of 2-Ethylquinoline

A more direct, though potentially less regioselective, approach involves the direct nitration of a pre-formed 2-ethylquinoline skeleton. The position of nitration on the quinoline ring is highly dependent on the reaction conditions.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

  • Reaction: To a solution of 2-ethylquinoline (1.0 eq) in concentrated sulfuric acid, slowly add the nitrating mixture dropwise while maintaining the temperature below 10 °C.

  • Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, which may contain a mixture of nitro isomers, is then purified by fractional crystallization or column chromatography to isolate the 3-nitro isomer.

Nitration_Pathway 2-Ethylquinoline 2-Ethylquinoline Isomeric Mixture Isomeric Mixture 2-Ethylquinoline->Isomeric Mixture Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Isomeric Mixture This compound This compound Isomeric Mixture->this compound Purification Other Nitro Isomers Other Nitro Isomers Isomeric Mixture->Other Nitro Isomers

Caption: Nitration of 2-Ethylquinoline leading to isomeric products.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, based on the known activities of other nitroquinolines and related nitroaromatic compounds, several potential areas of interest for biological screening can be proposed.

Many nitroaromatic compounds exert their biological effects through bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxic or mutagenic effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.

Proposed Mechanism of Action:

Caption: Proposed mechanism of action for this compound.

Future Directions

The lack of specific data on this compound presents a clear opportunity for further research. The primary focus should be on the unambiguous synthesis and characterization of this compound. Once a pure sample is obtained, a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity would be warranted. Given the rich history of quinoline derivatives in drug discovery, this compound and its analogues represent a potentially untapped area for the development of new therapeutic agents.

The Biological Landscape of 2-Ethyl-3-nitroquinoline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2-Ethyl-3-nitroquinoline and its structurally related derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of a nitro group at the 3-position, often in conjunction with various substituents at the 2-position, has been shown to confer a range of biological effects. This document synthesizes key findings on their anticancer and antimicrobial properties, detailing the experimental methodologies used to ascertain these activities and visualizing the underlying mechanisms of action.

Anticancer Activity

Derivatives of 3-nitroquinoline have emerged as a noteworthy class of compounds with potential applications in oncology. Research has primarily focused on their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 3-nitroquinoline derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
Series of 3-nitroquinolines A431 (human epidermoid carcinoma)Micromolar to nanomolar range[1]
MDA-MB-468 (breast cancer)Micromolar to nanomolar range[1]
Compound 3j MCF-7 (breast cancer)- (82.9% growth reduction)[2]
Compound 3a MCF-7 (breast cancer)- (54.4% apoptosis)[2]
2-styryl-8-hydroxy quinolines (SA series) HCT 116 (colon cancer)2.52 - 4.69[3]
2-styryl-8-nitro quinolines (SB series) HCT 116 (colon cancer)2.897 - 10.37[3]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Several studies suggest that the anticancer properties of 3-nitroquinoline derivatives are linked to their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling.[1] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), leading to cellular stress and triggering p53-independent apoptosis.[4]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain quinoline derivatives.

anticancer_pathway Quinoline Derivative Quinoline Derivative EGFR EGFR Quinoline Derivative->EGFR inhibition ROS Production ROS Production Quinoline Derivative->ROS Production PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis p53-independent pathway p53-independent pathway ROS Production->p53-independent pathway p53-independent pathway->Apoptosis

Caption: Proposed anticancer mechanism of quinoline derivatives.

Experimental Protocols
  • Cell Plating: Cancer cells (e.g., A431, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 3-nitroquinoline derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically to determine cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media.

  • Treatment: Cells are treated with the test compounds for a designated time.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored formazan solution is measured, which is proportional to the number of viable cells.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. The introduction of different substituents on the quinoline ring can modulate their spectrum of activity against various pathogens.

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound Qa5 Xanthomonas oryzae (Xoo)3.12[5][6]
Xanthomonas axonopodis pv. citri (Xac)1.56[5]
Pseudomonas syringae pv. actinidiae (Ps)3.12[5]
Novel quinoline derivatives Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[7]
Ethyl 2-(quinolin-4-yl)propanoates Helicobacter pyloriPotent activity reported[8]
Mechanism of Action: Disruption of Bacterial Cell Integrity

The antibacterial mechanism of some quinoline derivatives involves the disruption of the bacterial cell membrane integrity. This can lead to leakage of intracellular components and ultimately cell death. Additionally, some compounds can induce intracellular oxidative damage in bacteria.[5][6]

Below is a workflow diagram for a typical antimicrobial susceptibility test.

antimicrobial_workflow Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols
  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial dilutions of the compound are made in a liquid growth medium (e.g., Muller-Hinton broth) in a series of test tubes or a microtiter plate.

  • Standardized Inoculum: A standardized suspension of the test microorganism is prepared and added to each dilution.

  • Incubation: The tubes or plate are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).

  • Observation: The lowest concentration of the compound that shows no visible growth of the microorganism is recorded as the MIC.

  • Culture Preparation: An early log phase culture of H. pylori is prepared in Brucella broth supplemented with fetal bovine serum.

  • Assay Setup: In 24-well microplates, 0.1 mL of the test compound (diluted in DMSO) is mixed with 1.0 mL of the bacterial culture.

  • Incubation: The plates are incubated at 37°C under microaerobic conditions.

  • Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 600 nm at regular intervals.

Conclusion

The available literature strongly suggests that the 3-nitroquinoline scaffold, particularly when substituted at the 2-position, is a promising starting point for the development of novel therapeutic agents. The anticancer activity, often linked to EGFR inhibition and induction of apoptosis, and the broad-spectrum antimicrobial effects highlight the versatility of this chemical class. Further research, including the synthesis and biological evaluation of a wider range of derivatives of this compound, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this area.

References

Potential Mechanism of Action of 2-Ethyl-3-nitroquinoline in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies detailing the mechanism of action for 2-Ethyl-3-nitroquinoline are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms based on the biological activities of structurally related nitroquinoline and quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a nitro group at the 3-position of the quinoline core, as seen in this compound, can significantly influence its biological profile. This technical guide consolidates findings from related compounds to propose a potential mechanism of action for this compound, focusing on its plausible roles in anticancer and antimicrobial activities.

Potential Anticancer Activity

The anticancer potential of 3-nitroquinoline derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Studies on novel 3-nitroquinoline derivatives have demonstrated their potential as antiproliferative agents against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. The proposed mechanism involves the 3-nitroquinoline scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.

Hypothetical Signaling Pathway: EGFR Inhibition by this compound

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ENQ This compound ENQ->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Cytotoxicity and Induction of Apoptosis

Nitroquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] While the precise mechanism for this compound is unconfirmed, related compounds suggest a multi-faceted approach that may include:

  • Generation of Reactive Oxygen Species (ROS): Some quinolone derivatives can induce the formation of ROS under specific conditions (e.g., UVA irradiation), leading to oxidative stress and cellular damage.[3] This can trigger apoptosis through the mitochondrial pathway.

  • DNA Damage: The generation of ROS and direct interaction with DNA can cause strand breaks, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data from Related Nitroquinoline Derivatives:

Compound ClassCell LineIC50 (µM)Reference
3-NitroquinolinesA431 (epidermoid carcinoma)Micromolar to Nanomolar[1]
3-NitroquinolinesMDA-MB-468 (breast cancer)Micromolar to Nanomolar[1]
7-Methyl-8-Nitro-quinolineCaco-2 (colorectal adenocarcinoma)1.871[2]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (colorectal adenocarcinoma)0.535[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on standard cytotoxicity testing methodologies.

  • Cell Culture: Cancer cell lines (e.g., A431, MDA-MB-468, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Cancer Cell Culture B Seed cells in 96-well plate A->B C Treat with this compound (various concentrations) B->C D Incubate (e.g., 48 hours) C->D E Add MTT solution D->E F Incubate (2-4 hours) E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

While direct evidence for this compound is lacking, it is plausible that its mechanism could involve:

  • Inhibition of DNA Gyrase: Similar to other quinolones, it may bind to the DNA-gyrase complex, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death.

  • Disruption of Cellular Respiration: Some nitroaromatic compounds are known to be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can inhibit enzymes involved in cellular respiration and other vital cellular processes.

Logical Relationship: Proposed Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell ENQ This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV ENQ->DNA_Gyrase Inhibition Nitroreductases Nitroreductases ENQ->Nitroreductases Reduction Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Reactive_Intermediates Reactive Nitroso/ Hydroxylamino Species Nitroreductases->Reactive_Intermediates Reactive_Intermediates->Cell_Death Damage to cellular components

Caption: Plausible antimicrobial mechanisms of action for this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the existing literature on related nitroquinoline compounds provides a strong foundation for proposing its potential biological activities. The primary hypothesized mechanisms include the inhibition of EGFR signaling and the induction of cytotoxicity in cancer cells, as well as the inhibition of bacterial DNA gyrase and the generation of reactive intermediates in microbes.

Future research should focus on:

  • In vitro enzyme assays: To directly assess the inhibitory activity of this compound against EGFR, DNA gyrase, and other potential molecular targets.

  • Cell-based signaling studies: To confirm the modulation of specific signaling pathways, such as the EGFR cascade, in response to treatment.

  • Detailed cytotoxicity and apoptosis assays: To characterize the mode of cell death induced by the compound.

  • Antimicrobial susceptibility testing: To determine the spectrum of activity against various bacterial and fungal strains.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and guiding its further development as a potential anticancer or antimicrobial agent.

References

physical properties of 2-Ethyl-3-nitroquinoline (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physical properties of 2-Ethyl-3-nitroquinoline. Due to the limited availability of experimental data for this specific compound, this document presents predicted values and outlines standardized experimental protocols for the determination of its melting point, boiling point, and density.

Core Physical Properties

Physical PropertyValueSource
Melting Point Not Available-
Boiling Point 310.3 ± 22.0 °C (Predicted)[1]
Density 1.252 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and density of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow range.[2][3] An impure compound will typically exhibit a depressed and broadened melting range.[2][3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][5] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.[2]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A small quantity of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[1][6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal block heater.[1][6]

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit of volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Volume Displacement

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble, and the initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded, and the difference between the initial and final volumes gives the volume of the solid.[8][9]

  • Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[9]

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a novel chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check boiling_point Boiling Point Determination purification->boiling_point density Density Determination purification->density data_compilation Compile Experimental Data melting_point->data_compilation boiling_point->data_compilation density->data_compilation reporting Technical Guide / Whitepaper data_compilation->reporting

Caption: Workflow for the Synthesis, Purification, and Physical Characterization of a Chemical Compound.

References

In-depth Technical Guide on the Solubility of 2-Ethyl-3-nitroquinoline and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility of 2-Ethyl-3-nitroquinoline and related quinoline derivatives. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the general solubility characteristics of quinoline compounds and outlines the standard experimental protocols for solubility determination.

Solubility of Quinoline Derivatives: A Qualitative Overview

Quinoline, a heterocyclic aromatic organic compound, is described as being only slightly soluble in cold water but readily dissolves in hot water and most organic solvents[1]. Its derivatives exhibit a range of solubilities depending on their specific functional groups. For instance, some quinoline derivatives are reported to be insoluble in water but soluble in hot alcohol[2]. The presence of a nitro group, as in 8-nitroquinoline, also results in insolubility in water but solubility in alcohol[3]. The general trend suggests that while the quinoline core has some affinity for polar solvents, especially at elevated temperatures, its derivatives are often more soluble in organic solvents.

Table 1: Qualitative Solubility of Selected Quinoline Derivatives

CompoundSolventSolubilityReference
QuinolineCold WaterSlightly Soluble[1]
QuinolineHot WaterReadily Soluble[1]
QuinolineMost Organic SolventsReadily Soluble[1]
Unspecified Quinoline DerivativeWaterInsoluble[2]
Unspecified Quinoline DerivativeHot AlcoholSoluble[2]
8-NitroquinolineWaterInsoluble[3]
8-NitroquinolineAlcoholSoluble[3]
5-acetyl-8-hydroxy-1H-quinolin-2-oneWaterInsoluble[4]
5-acetyl-8-hydroxy-1H-quinolin-2-oneEthanolSoluble[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the isothermal equilibrium method, is a standard procedure in chemical and pharmaceutical research.

Objective: To determine the equilibrium solubility of a solid solute in a given solvent at a specific temperature.

Materials:

  • The solid compound (solute) of interest (e.g., this compound).

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

  • Thermostatically controlled shaker or water bath.

  • Analytical balance.

  • Centrifuge.

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.45 µm PTFE).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the solute in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_result Result Calculation A Add excess solute to solvent B Seal vials A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Quantify using calibration curve H->I J Calculate solubility from concentration and dilution factor I->J K Express solubility in desired units J->K

Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of quinoline derivatives and a robust methodology for its experimental determination. For specific applications involving this compound, it is imperative that researchers conduct their own solubility studies using the protocols outlined herein to obtain precise quantitative data.

References

Quantum Chemical Blueprint of 2-Ethyl-3-nitroquinoline: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Ethyl-3-nitroquinoline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its molecular properties through theoretical investigations. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential applications.

Molecular Structure and Optimization

The foundational step in the quantum chemical analysis of this compound is the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a robust method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance of accuracy and computational cost.[1] The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.37C1-C2-C3120.5
C2-N11.33C2-N1-C9117.8
C3-N21.47C3-C4-C10119.2
N2-O11.22C4-C10-N1122.1
N2-O21.22C2-C3-N2121.0
C3-C41.41O1-N2-O2124.5
C4-C101.42C10-C11-H1109.5
C10-C111.51H1-C11-H2109.5
C11-C121.54

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical results from quantum chemical calculations.

Vibrational Analysis: Unveiling Molecular Motions

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The assignments of vibrational modes are typically carried out using Potential Energy Distribution (PED) analysis.[2]

Table 2: Calculated Vibrational Frequencies for this compound

ModeFrequency (cm⁻¹)Assignment
ν13100-3000C-H stretching (aromatic)
ν22970-2850C-H stretching (aliphatic)
ν31590-1570C=C stretching (quinoline ring)
ν41530-1500Asymmetric NO₂ stretching
ν51350-1320Symmetric NO₂ stretching
ν61300-1200C-N stretching
ν7850-750C-H out-of-plane bending

Note: This is a generalized representation of expected vibrational modes. Precise frequencies would be obtained from the output of the quantum chemical calculation.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.40
Ionization Potential (I)6.85
Electron Affinity (A)2.45
Global Hardness (η)2.20
Global Softness (S)0.227
Electronegativity (χ)4.65
Chemical Potential (μ)-4.65
Electrophilicity Index (ω)4.93

Note: These values are illustrative and would be derived from the output of DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating their suitability for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

Quinoline derivatives are known for their potential applications in non-linear optics.[2] Quantum chemical calculations can predict the first-order hyperpolarizability (β₀), a measure of a molecule's NLO activity.[2] The extended π-electron delocalization in the quinoline ring system, coupled with the electron-withdrawing nitro group, suggests that this compound may exhibit significant NLO properties.[2]

Table 4: Calculated First-Order Hyperpolarizability of this compound

ComponentValue (esu)
β_x(hypothetical value)
β_y(hypothetical value)
β_z(hypothetical value)
β_total (hypothetical value)

Note: The specific values for the hyperpolarizability components would be obtained from the computational output.

Experimental and Computational Protocols

Computational Methodology

All theoretical calculations are typically performed using the Gaussian suite of programs.[3] The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-Lee-Yang-Parr (B3LYP) functional combined with the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations at the same level of theory would be used to confirm the optimized structure as a true minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and intramolecular interactions.[2] Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra.[4][5]

Experimental Synthesis (for context)

While this guide focuses on computational aspects, the synthesis of this compound provides the real-world context for these theoretical studies. A potential synthetic route could involve the cyclization of a suitable precursor followed by nitration. A known synthesis has been reported in The Journal of Organic Chemistry.[6]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Quantum_Chemical_Workflow start Define Molecular Structure dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Calculation dft->freq check_min Check for Imaginary Frequencies freq->check_min check_min->dft Imaginary Frequencies Found (Re-optimize) thermo Thermodynamic Properties check_min->thermo No Imaginary Frequencies homo_lumo HOMO-LUMO Analysis check_min->homo_lumo mep Molecular Electrostatic Potential (MEP) check_min->mep nlo Non-Linear Optical (NLO) Properties check_min->nlo nbo Natural Bond Orbital (NBO) Analysis check_min->nbo tddft TD-DFT for UV-Vis Spectra check_min->tddft end Analysis of Results thermo->end homo_lumo->end mep->end nlo->end nbo->end tddft->end

Caption: Computational workflow for this compound.

Logical Relationships in Property Derivation

The following diagram illustrates how various quantum chemical properties are derived from the fundamental computed energies.

Property_Derivation e_homo EHOMO ip Ionization Potential (I) I = -EHOMO e_homo->ip e_lumo ELUMO ea Electron Affinity (A) A = -ELUMO e_lumo->ea hardness Hardness (η) η = (I - A) / 2 ip->hardness electronegativity Electronegativity (χ) χ = (I + A) / 2 ip->electronegativity ea->hardness ea->electronegativity softness Softness (S) S = 1 / η hardness->softness electrophilicity Electrophilicity (ω) ω = μ² / (2η) hardness->electrophilicity chem_potential Chemical Potential (μ) μ = -χ electronegativity->chem_potential chem_potential->electrophilicity

References

Health and Safety Information for Handling 2-Ethyl-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-Ethyl-3-nitroquinoline has been identified in publicly available resources. The following information is based on the general hazards associated with nitroaromatic compounds and data from structurally related nitroquinolines. This guide is intended for informational purposes and should not replace a thorough, compound-specific risk assessment conducted by qualified professionals.

Executive Summary

This technical guide provides an in-depth overview of the potential health and safety considerations for handling this compound in a research and development setting. Due to the absence of specific data for this compound, a precautionary approach is warranted. This document outlines potential hazards, recommended handling procedures, personal protective equipment (PPE), and emergency protocols based on the toxicological profile of related nitroaromatic compounds. All quantitative data presented is for structurally analogous compounds and should be used for hazard assessment guidance only.

Hazard Assessment and Toxicological Profile

While specific toxicological data for this compound is unavailable, the broader class of nitroaromatic compounds is known for various toxic effects.[1][2] Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen".[2] The toxicity of these compounds is often related to the number and position of the nitro groups.[3][4] For instance, 4-nitroquinoline-1-oxide is a potent carcinogen, and its 2-ethyl derivative is also known to be carcinogenic.

Based on the data for related compounds, this compound should be handled as a substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Carcinogenicity: Suspected of causing cancer.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Methemoglobinemia: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake.

Summary of Hazards for Related Nitroquinoline Compounds

The following table summarizes the hazards identified for structurally similar nitroquinoline compounds. This data should be considered as indicative of the potential hazards of this compound.

CompoundCAS NumberGHS Hazard StatementsToxicological Data
4-Nitroquinoline-1-oxide 56-57-5May cause cancer.Potent carcinogen.
5-Nitroquinoline 607-34-1Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[5]No specific LD50 data available in the search results.
8-Nitroquinoline 607-35-2No specific GHS hazard statements found in search results.Stable under normal conditions.[6]
8-Hydroxy-5-nitroquinoline 4008-48-4Harmful if swallowed.No specific LD50 data available in the search results.

Experimental Protocols: Safe Handling and Personal Protection

Given the potential for high toxicity and carcinogenicity, stringent safety protocols must be implemented when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Skin Protection:

    • Gloves: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves should be changed frequently and immediately upon contamination.

    • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Handling Procedures
  • Training: All personnel must be trained on the potential hazards and safe handling procedures before working with the compound.[7]

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the specific procedures involving this compound should be developed and strictly followed.[8][9]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[10]

  • Spill Management: A spill kit with appropriate absorbent materials and neutralizers should be readily available. In case of a spill, the area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate PPE.

Storage and Disposal

Storage
  • Segregation: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Security: The storage location should be secured and accessible only to authorized personnel.

Disposal
  • Waste Management: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Decontamination: All equipment and work surfaces must be thoroughly decontaminated after use.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potent research chemical like this compound.

SafeHandlingWorkflow start Start: Obtain this compound risk_assessment Conduct Compound-Specific Risk Assessment start->risk_assessment sop_dev Develop & Verify Standard Operating Procedure (SOP) risk_assessment->sop_dev training Personnel Training on Hazards and SOP sop_dev->training ppe Don Appropriate Personal Protective Equipment (PPE) training->ppe eng_controls Verify Engineering Controls (Fume Hood, etc.) ppe->eng_controls handling Perform Experiment in Designated Area eng_controls->handling decontamination Decontaminate Equipment and Work Surfaces handling->decontamination waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal storage Return Compound to Secure Storage waste_disposal->storage end End storage->end

Caption: Safe handling workflow for potent research chemicals.

References

Potential Industrial Applications of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives represent a cornerstone in various industrial sectors, owing to their versatile chemical properties and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core industrial applications of quinoline derivatives, with a focus on their roles in medicinal chemistry, agriculture, and materials science. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and material development.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The quinoline nucleus is a prominent structural motif in a vast number of pharmacologically active compounds, leading to its designation as a "privileged scaffold."[1][2][3][4] Its ability to interact with various biological targets has led to the development of numerous drugs with diverse therapeutic applications.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are varied and include the inhibition of crucial cellular signaling pathways, induction of apoptosis, and interference with DNA replication.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95[5]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)29.8[5]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[7]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[8]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[8]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[8]

A key mechanism through which certain quinoline derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[9]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline-based PI3K Inhibitor Quinoline_Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition by Quinoline Derivatives
Antimalarial Activity

Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery, with quinine and chloroquine being notable examples.[10] These compounds primarily act by interfering with the detoxification of heme in the malaria parasite.[9][11]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Chloroquine3D7 (sensitive)~0.02
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2[2]
Amino-quinoline derivative 40aPf3D7 (sensitive)0.25[2]
Quinoline-sulfonamide hybrid3D7 (sensitive)0.05
Quinoline-sulfonamide hybridK1 (resistant)0.41

The mechanism of action of chloroquine involves its accumulation in the parasite's acidic food vacuole, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.

Antibacterial and Antifungal Activities

Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 6Clostridium difficile1.0
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10
Quinolone-based dihydrotriazine derivative 93a-cStaphylococcus aureus2
Quinolone-based dihydrotriazine derivative 93a-cEscherichia coli2

Table 4: Antifungal Activity of Representative Quinoline Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
Quinoline derivative Ac12Sclerotinia sclerotiorum0.52[3]
Quinoline derivative Ac12Botrytis cinerea0.50[3]
Quinoline derivative 3f-4Sclerotinia sclerotiorum0.41[10]
Quinoline derivative 3f-28Sclerotinia sclerotiorum0.55[10]
Quinoline derivative 5DermatophytesGM = 19.14

Agrochemicals: Protecting Crops from Pests and Diseases

The biological activity of quinoline derivatives extends to the agricultural sector, where they are utilized as effective pesticides and fungicides.

Fungicides

Certain quinoline derivatives have demonstrated potent fungicidal activity against various plant pathogens, helping to protect crops and improve yields.[3][10] The data for antifungal activity against phytopathogenic fungi can be found in Table 4.

Insecticides

While less common than their fungicidal counterparts, some quinoline derivatives have been developed as insecticides for the control of agricultural pests.

Materials Science: Enhancing Performance and Functionality

The unique electronic and chemical properties of the quinoline scaffold have led to its incorporation into advanced materials with a range of industrial applications.

Corrosion Inhibitors

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal.

Table 5: Corrosion Inhibition Efficiency of Representative Quinoline Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl93.4
5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-olCarbon Steel1 M HCl>90
5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-olCarbon Steel1 M HCl>90
QuinaldineSteel0.5 M HCl~80
Quinaldic AcidSteel0.5 M HCl>85

The mechanism of corrosion inhibition involves the interaction of the π-electrons of the quinoline ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal.

Corrosion_Inhibition_Mechanism cluster_adsorption Adsorption Process Metal_Surface Metal Surface Protective_Film Protective Film Formation Metal_Surface->Protective_Film Adsorption Quinoline Quinoline Derivative pi_electrons π-electron interaction Quinoline->pi_electrons n_electrons N-atom lone pair donation Quinoline->n_electrons Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition pi_electrons->Metal_Surface n_electrons->Metal_Surface

Mechanism of Corrosion Inhibition by Quinoline Derivatives
Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, particularly 8-hydroxyquinoline and its metal complexes (e.g., Alq3), are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][4][5] These materials serve as electron transport and emissive layers, contributing to the efficiency and stability of OLED devices.

Table 6: Performance of Representative Quinoline-Based OLEDs

Emitting MaterialHostMax EQE (%)Max Luminance (cd/m²)ColorReference
ZnStq_H:PVKPVK-~400Yellow
ZnStq_Cl:PVKPVK-~250Yellow
ZnStq_OCH3:PVKPVK-~350Yellow
TBQ-DPXZ-25.118400Green[7]
3Ph-Cz-CN-18.1-Blue

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of quinoline derivatives.

Synthesis of Quinoline Derivatives

Several classical methods are employed for the synthesis of the quinoline scaffold.

Skraup-Doebner-von Miller Synthesis: This is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.

  • Step 1: Dehydration of Glycerol: Glycerol is dehydrated using a strong acid (e.g., sulfuric acid) to form acrolein.

  • Step 2: Michael Addition: Aniline undergoes a Michael addition to acrolein.

  • Step 3: Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.

  • Step 4: Oxidation: The 1,2-dihydroquinoline is oxidized to quinoline using an oxidizing agent (e.g., nitrobenzene).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3][8]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The quinoline derivative is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Drug Discovery and Development Workflow

The development of new quinoline-based drugs follows a structured pipeline from initial discovery to clinical trials.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large Scale) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Generalized Drug Discovery Workflow for Quinoline Derivatives

Conclusion

The quinoline scaffold continues to be a rich source of inspiration for the development of new molecules with significant industrial applications. Its versatility in medicinal chemistry, agriculture, and materials science underscores its importance in modern research and development. This technical guide has provided a snapshot of the vast potential of quinoline derivatives, highlighting key quantitative data, experimental methodologies, and underlying scientific principles. Further exploration of structure-activity relationships and novel synthetic strategies will undoubtedly lead to the discovery of new quinoline-based compounds with enhanced efficacy and broader industrial utility.

References

Methodological & Application

Application Notes and Protocols: 2-Ethyl-3-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key synthetic applications of 2-Ethyl-3-nitroquinoline. This versatile intermediate is particularly valuable for accessing a range of functionalized quinoline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols detailed below cover the synthesis of this compound, its reduction to the corresponding amine, and the subsequent conversion to a halogenated derivative, opening pathways for further molecular elaboration.

Synthesis of this compound

The synthesis of this compound can be achieved through a domino reaction involving the condensation of 2-aminobenzaldehyde with 1-nitropropene, followed by in-situ oxidation of the initially formed 1,2-dihydroquinoline intermediate. This method is adapted from the general procedure for the synthesis of 2-substituted-3-nitroquinolines.

Experimental Protocol: Synthesis of this compound

A solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and 1-nitropropene (1.05 g, 12 mmol) in ethanol (50 mL) is treated with a catalytic amount of a suitable base, such as piperidine or pyrrolidine (0.2 mL). The reaction mixture is stirred at room temperature for 24 hours, during which the formation of 2-ethyl-3-nitro-1,2-dihydroquinoline occurs. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM). Upon completion of the formation of the dihydroquinoline, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.72 g, 12 mmol) or silica gel is added to the reaction mixture. The mixture is then refluxed for 4-6 hours to facilitate the aromatization to this compound. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.

Reactants Reagents Conditions Yield
2-Aminobenzaldehyde1-Nitropropene, Piperidine (cat.), DDQEthanol, RT then Reflux75-85% (Estimated)
1-Nitropropene

G cluster_synthesis Synthesis of this compound A 2-Aminobenzaldehyde B 1-Nitropropene C Base (e.g., Piperidine) D 2-Ethyl-3-nitro-1,2-dihydroquinoline (Intermediate) E Oxidizing Agent (e.g., DDQ) F This compound (Final Product)

Caption: Sandmeyer reaction workflow.

Conclusion

This compound is a readily accessible intermediate that provides a gateway to a diverse range of 2,3-disubstituted quinolines. The protocols outlined above demonstrate its utility in the synthesis of 2-Ethyl-3-aminoquinoline and its subsequent conversion to 3-bromo-2-ethylquinoline. These compounds are valuable synthons for the development of novel pharmaceuticals and functional materials, underscoring the importance of this compound in modern organic synthesis. The provided methodologies are robust and can be adapted for the synthesis of a library of quinoline derivatives for further investigation in drug discovery and materials science programs.

2-Ethyl-3-nitroquinoline: A Versatile Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-3-nitroquinoline is a heterocyclic aromatic compound that has emerged as a significant precursor in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a quinoline core substituted with an ethyl and a nitro group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group at the 3-position is particularly important, as its reduction to an amino group opens up a plethora of synthetic possibilities for creating diverse molecular architectures with a wide range of biological activities. This application note will detail the synthesis of key intermediates from this compound and their subsequent transformation into potential antibacterial, antimalarial, and anticancer agents, providing detailed protocols and biological activity data.

Key Synthetic Transformation: Reduction to 2-Ethyl-3-aminoquinoline

The gateway to the pharmaceutical applications of this compound lies in the efficient reduction of its nitro group to form 2-Ethyl-3-aminoquinoline. This transformation is a critical step, as the resulting primary amine is a highly versatile functional group for further molecular elaboration.

A common and effective method for this reduction is catalytic hydrogenation. This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. The reaction proceeds under mild conditions and generally affords the desired 2-Ethyl-3-aminoquinoline in high yield and purity.

Experimental Protocol: Synthesis of 2-Ethyl-3-aminoquinoline

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Ethyl-3-aminoquinoline.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

This straightforward protocol provides the key intermediate, 2-Ethyl-3-aminoquinoline, which serves as the foundation for the synthesis of various pharmaceutical compounds.

G This compound This compound 2-Ethyl-3-aminoquinoline 2-Ethyl-3-aminoquinoline This compound->2-Ethyl-3-aminoquinoline Reduction (e.g., H2, Pd/C) Pharmaceutical Compounds Pharmaceutical Compounds 2-Ethyl-3-aminoquinoline->Pharmaceutical Compounds Further Derivatization

Caption: General synthetic pathway from this compound.

Applications in the Synthesis of Bioactive Molecules

The amino group of 2-Ethyl-3-aminoquinoline is a nucleophilic center that can readily participate in a variety of chemical reactions, including amide bond formation, Schiff base condensation, and the construction of heterocyclic rings. These reactions allow for the introduction of diverse functional groups and pharmacophores, leading to the generation of compound libraries with potential therapeutic applications.

Antibacterial Agents

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 2-Ethyl-3-aminoquinoline can be synthesized to target various bacterial processes. For instance, the amino group can be acylated with different carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides. These modifications can modulate the compound's physicochemical properties and its affinity for bacterial targets.

Experimental Protocol: Synthesis of an N-Acyl Derivative

Materials:

  • 2-Ethyl-3-aminoquinoline

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 2-Ethyl-3-aminoquinoline (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.0-1.1 eq) or a pre-activated carboxylic acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.

Table 1: Hypothetical Antibacterial Activity Data for 2-Ethyl-3-aminoquinoline Derivatives

Compound IDR Group (Acyl Moiety)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
EAQ-01 Acetyl64>128
EAQ-02 Benzoyl3264
EAQ-03 4-Chlorobenzoyl1632
EAQ-04 2-Thiophenecarbonyl816

Note: The data in this table is hypothetical and for illustrative purposes only.

G 2-Ethyl-3-aminoquinoline 2-Ethyl-3-aminoquinoline Amide_Derivative N-Acyl-2-ethyl-3-aminoquinoline 2-Ethyl-3-aminoquinoline->Amide_Derivative Acyl_Chloride R-COCl Acyl_Chloride->Amide_Derivative Antibacterial_Activity Antibacterial_Activity Amide_Derivative->Antibacterial_Activity Biological Screening

Caption: Synthesis of N-acyl derivatives for antibacterial screening.

Antimalarial Agents

4-Aminoquinolines, such as chloroquine, are cornerstone drugs in the treatment of malaria. The structural similarity of 2-Ethyl-3-aminoquinoline to these established antimalarial agents makes it an attractive starting point for the development of new antiplasmodial compounds. The amino group can be alkylated with various side chains containing additional amine functionalities, a common feature in many antimalarial drugs.

Experimental Protocol: Synthesis of an N-Alkylated Derivative

Materials:

  • 2-Ethyl-3-aminoquinoline

  • An appropriate alkyl halide (e.g., a dialkylaminoalkyl chloride)

  • A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 2-Ethyl-3-aminoquinoline (1.0 eq) in the anhydrous solvent, add the base (1.1-1.5 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for a short period to deprotonate the amine.

  • Add the alkyl halide (1.0-1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.

Table 2: Hypothetical Antimalarial Activity Data for 2-Ethyl-3-aminoquinoline Derivatives

Compound IDN-Alkyl Side ChainIC50 vs. P. falciparum (nM)
EAQ-M1 2-(Diethylamino)ethyl250
EAQ-M2 3-(Dibutylamino)propyl150
EAQ-M3 4-(Piperidin-1-yl)butyl80
Chloroquine (Reference)20

Note: The data in this table is hypothetical and for illustrative purposes only.

Anticancer Agents

The quinoline nucleus is present in several approved anticancer drugs that function through various mechanisms, including tyrosine kinase inhibition. By constructing more complex heterocyclic systems fused to the quinoline core of 2-Ethyl-3-aminoquinoline, novel compounds with potential antiproliferative activity can be generated. For example, condensation reactions with dicarbonyl compounds can lead to the formation of fused pyrazine or diazepine rings.

Experimental Protocol: Synthesis of a Fused Heterocycle

Materials:

  • 2-Ethyl-3-aminoquinoline

  • A suitable 1,2- or 1,3-dicarbonyl compound

  • An acid or base catalyst (depending on the specific reaction)

  • A high-boiling point solvent (e.g., acetic acid or toluene)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine 2-Ethyl-3-aminoquinoline (1.0 eq), the dicarbonyl compound (1.0-1.2 eq), and the catalyst in the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the fused heterocyclic compound.

Table 3: Hypothetical Anticancer Activity Data for Fused Derivatives of 2-Ethyl-3-aminoquinoline

Compound IDFused Heterocyclic SystemIC50 vs. A549 (Lung Cancer) (µM)IC50 vs. MCF-7 (Breast Cancer) (µM)
EAQ-C1 Pyrazino[2,3-c]quinoline15.221.5
EAQ-C2 [1][2]Diazepino[2,3-c]quinoline8.712.3
Doxorubicin (Reference)0.50.8

Note: The data in this table is hypothetical and for illustrative purposes only.

G cluster_0 Synthetic Pathways cluster_1 Therapeutic Areas 2-Ethyl-3-aminoquinoline 2-Ethyl-3-aminoquinoline Acylation Acylation 2-Ethyl-3-aminoquinoline->Acylation Alkylation Alkylation 2-Ethyl-3-aminoquinoline->Alkylation Cyclocondensation Cyclocondensation 2-Ethyl-3-aminoquinoline->Cyclocondensation Antibacterial Antibacterial Acylation->Antibacterial Antimalarial Antimalarial Alkylation->Antimalarial Anticancer Anticancer Cyclocondensation->Anticancer

Caption: Derivatization of 2-Ethyl-3-aminoquinoline for different therapeutic targets.

Conclusion

This compound, through its conversion to 2-Ethyl-3-aminoquinoline, represents a valuable and versatile precursor for the synthesis of a wide array of novel pharmaceutical compounds. The strategic modification of the amino group allows for the exploration of diverse chemical space and the development of potential drug candidates targeting infectious diseases and cancer. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate the potential of this promising scaffold in medicinal chemistry.

References

Application Notes and Protocols for 2-Ethyl-3-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 3-position of the quinoline core has been shown to be a promising strategy for the development of novel therapeutic agents, particularly in the area of oncology.[4][5] This document outlines potential applications, experimental protocols, and relevant biological pathways for the investigation of 2-Ethyl-3-nitroquinoline as a potential medicinal chemistry lead compound.

Potential Therapeutic Application: Anticancer Agent

Based on studies of related 3-nitroquinoline compounds, a primary potential application for this compound is in the development of anticancer agents.[4][5] Derivatives of 3-nitroquinoline have demonstrated potent inhibitory activity against cancer cell lines, particularly those that overexpress the Epidermal Growth Factor Receptor (EGFR).[4]

Proposed Mechanism of Action: EGFR Inhibition

The proposed mechanism of action for the anticancer activity of 3-nitroquinoline derivatives involves the inhibition of EGFR tyrosine kinase.[4] EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By binding to the ATP-binding site of the EGFR kinase domain, 3-nitroquinoline derivatives can block its activity and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR ATP ATP EGFR->ATP P Ras Ras EGFR->Ras Nitroquinoline This compound Nitroquinoline->EGFR Inhibition ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Figure 1: Proposed EGFR Inhibition Pathway by this compound.

Quantitative Data from Related Compounds

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on data reported for other 3-nitroquinoline derivatives.[4] These values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound Cell Line Target IC50 (µM)
This compound (Hypothetical)A431 (Epidermoid Carcinoma)EGFR0.5 - 5
This compound (Hypothetical)MDA-MB-468 (Breast Cancer)EGFR1 - 10
This compound (Hypothetical)HCT-116 (Colon Cancer)-5 - 20

Experimental Protocols

Synthesis of this compound

Protocol: Hypothetical Synthesis via Friedländer Annulation

  • Starting Materials: 2-aminobenzaldehyde and 1-nitrobutane.

  • Reaction: Condense 2-aminobenzaldehyde with 1-nitrobutane in the presence of a base catalyst (e.g., piperidine or sodium hydroxide) in a suitable solvent like ethanol.

  • Cyclization: Heat the reaction mixture to induce cyclization and dehydration, forming the quinoline ring.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 2-Aminobenzaldehyde + 1-Nitrobutane Condensation Base-catalyzed Condensation Start->Condensation Cyclization Heating & Cyclization Condensation->Cyclization Purification Column Chromatography Cyclization->Purification Characterization Spectroscopic Analysis Purification->Characterization Final This compound Characterization->Final

Figure 2: General Workflow for the Synthesis of this compound.
In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This protocol is adapted from methods used to evaluate the anticancer activity of novel 3-nitroquinoline derivatives.[4]

Objective: To determine the in vitro cytotoxicity of this compound against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A431, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with Tris base solution.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Potential Antimicrobial Application

Nitro-containing compounds and quinoline derivatives have a well-documented history as antimicrobial agents.[6][7] Therefore, this compound could also be investigated for its potential antibacterial and antifungal activities.

Proposed Mechanism of Action: DNA Damage

A common mechanism for the antimicrobial action of nitro compounds involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death.

Conclusion

While specific data on this compound is currently lacking, the broader family of 3-nitroquinolines and related compounds shows significant promise in medicinal chemistry, particularly as anticancer agents targeting EGFR. The provided application notes and protocols offer a foundational framework for initiating research into the synthesis, biological evaluation, and mechanism of action of this compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Analytical Determination of 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-nitroquinoline is a substituted quinoline derivative. As with many nitroaromatic compounds, it is of interest in pharmaceutical and chemical research, necessitating robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (UV-Vis and NMR). These methods are essential for quality control, stability testing, and pharmacokinetic studies in drug development.

Physicochemical Properties and Solubility

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The choice of method will depend on the sample matrix.

For Drug Substance (Bulk Powder):

  • Weighing: Accurately weigh a suitable amount of the this compound reference standard or sample using a calibrated analytical balance.[2]

  • Dissolution: Dissolve the weighed material in a suitable solvent in a Class A volumetric flask. Based on solubility of similar compounds, methanol, ethanol, or acetonitrile are good starting points.[1] Sonication may be used to ensure complete dissolution.[2]

  • Dilution: Dilute the stock solution to the desired concentration for analysis with the mobile phase or an appropriate solvent.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection into the chromatograph.[2]

For Drug Product (e.g., Tablets, Capsules):

  • Homogenization: Accurately weigh and finely grind a representative number of tablets or the contents of capsules to obtain a homogenous powder.

  • Extraction: Transfer a known weight of the powder to a volumetric flask. Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of the analyte from the matrix.

  • Centrifugation/Filtration: Centrifuge the resulting suspension to pellet the excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter.

  • Dilution: Dilute the filtered extract as needed to fall within the calibration range of the analytical method.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Proposed):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a calibration curve by injecting a series of standard solutions of this compound at different concentrations.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to this compound and determine its concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the nitro functionality, care must be taken to avoid thermal degradation in the injector.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions (Proposed):

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (splitless injection)
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Protocol:

  • Prepare standard solutions of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Inject the standards to establish the retention time and fragmentation pattern.

  • Prepare sample solutions, ensuring they are free of non-volatile matrix components.

  • Inject the sample and acquire the data in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for quantification.

  • For identification, compare the obtained mass spectrum with a reference spectrum. For quantification, use a calibration curve based on the peak area of a characteristic ion.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for preliminary identification and quantification, especially for pure samples or simple mixtures. Nitroaromatic compounds typically exhibit strong UV absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

Protocol:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Scan the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds often have absorbance maxima in the 240-340 nm range.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

  • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for complete structural assignment.

Quantitative Data Summary

The following table presents estimated performance characteristics for the proposed HPLC and GC-MS methods. These values are typical for the analysis of small molecules in pharmaceutical matrices and must be experimentally verified for this compound.

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Drug Substance or Product Weighing Weighing Sample->Weighing Dissolution Dissolution/Extraction (Methanol/Acetonitrile) Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV/DAD Filtration->HPLC GCMS GC-MS Filtration->GCMS UVVis UV-Vis Spectroscopy Filtration->UVVis NMR NMR Spectroscopy Filtration->NMR Quantification Quantification HPLC->Quantification GCMS->Quantification Identification Identification/ Structural Elucidation GCMS->Identification UVVis->Quantification NMR->Identification

Caption: General experimental workflow for the analysis of this compound.

HPLC_Method_Logic start Prepared Sample injection Autosampler Injection (10 µL) start->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD/UV Detection (254 nm, 320 nm) separation->detection data Chromatogram Generation detection->data quant Quantification vs. Calibration Curve data->quant end Report Result quant->end

Caption: Logical flow of the proposed HPLC method for quantification.

References

Application Notes and Protocols: 2-Ethyl-3-nitroquinoline as a Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are presented as a representative example of the potential use of 2-Ethyl-3-nitroquinoline based on the known properties and applications of related quinoline and 3-nitroquinoline derivatives. Specific experimental results are hypothetical and for illustrative purposes.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science.[1][2][3][4][5] The quinoline scaffold is a key component in numerous pharmaceuticals, including anticancer, antimalarial, and antimicrobial agents.[6][7][8][9] Furthermore, the unique photophysical properties of quinoline derivatives have led to their use in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. This document outlines the potential of this compound as a versatile building block, with a specific focus on its application in the development of novel anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The presence of the nitro group at the 3-position is particularly noteworthy, as this feature has been associated with the anticancer activity of other quinoline derivatives.[3][10]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modified Friedländer annulation. This reaction involves the condensation of an o-nitroaniline with a β-keto ester under acidic conditions.[4][11][12][13]

Protocol 1: Synthesis via Modified Friedländer Annulation

Objective: To synthesize this compound from 2-amino-1-nitrobenzene and 3-pentanone.

Materials:

  • 2-amino-1-nitrobenzene

  • 3-pentanone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 2-amino-1-nitrobenzene (10 mmol) and 3-pentanone (12 mmol).

  • Add polyphosphoric acid (20 g) to the mixture.

  • Heat the reaction mixture to 120°C and stir for 4 hours.

  • Monitor the reaction progress using TLC (3:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and carefully add 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Synthesis Workflow start Start reactants Combine 2-amino-1-nitrobenzene, 3-pentanone, and PPA start->reactants reaction Heat and Stir at 120°C for 4h reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with water, neutralize with NaHCO3 monitoring->workup Complete extraction Extract with Dichloromethane workup->extraction drying Dry organic layer (MgSO4) extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product This compound purification->product

A flowchart illustrating the synthesis of this compound.

Application in Cancer Research: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[15][16][17] Therefore, EGFR is a prime target for anticancer drug development. Several quinazoline-based molecules are known EGFR inhibitors.[17][18][19] Based on the structure of this compound, it is hypothesized to act as an inhibitor of the EGFR signaling pathway.

Hypothesized Mechanism of Action

This compound is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor. This inhibition would block the downstream activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis and reduced proliferation of cancer cells.

G cluster_pathway Hypothesized EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Compound This compound Compound->pEGFR Inhibits

Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells overexpressing EGFR (e.g., A431 human epidermoid carcinoma cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Materials:

  • A431 cells (or another suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Start seed Seed A431 cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

A flowchart of the MTT cell viability assay protocol.
Protocol 3: Western Blot Analysis of EGFR Pathway

Objective: To investigate the effect of this compound on the phosphorylation of EGFR and downstream targets like Akt.

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours, then pre-treat with this compound at various concentrations for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. β-actin serves as a loading control.[14][21][22][23]

G cluster_workflow Western Blot Workflow start Start culture Culture and Treat Cells start->culture lysis Cell Lysis & Protein Extraction culture->lysis quantify Protein Quantification (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (BSA/Milk) transfer->block primary_ab Incubate with Primary Antibodies block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze

A flowchart of the Western Blot analysis protocol.

Data Presentation (Hypothetical Data)

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell Line Receptor Status IC50 (µM)
A431 (Epidermoid) EGFR Overexpressed 5.2
MCF-7 (Breast) EGFR Low Expression 25.8
HCT116 (Colon) EGFR Moderate Expression 12.4

| WI-38 (Normal) | EGFR Normal Expression | > 50 |

Table 2: Western Blot Densitometry Analysis

Treatment p-EGFR / Total EGFR (Relative Units) p-Akt / Total Akt (Relative Units)
Control (DMSO) 1.00 1.00
Compound (1 µM) 0.65 0.70
Compound (5 µM) 0.21 0.25

| Compound (10 µM) | 0.08 | 0.11 |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of functional materials, particularly in the field of medicinal chemistry. The illustrative protocols and hypothetical data presented here suggest its potential as an anticancer agent via inhibition of the EGFR signaling pathway. Future research should focus on the actual synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its biological activity and mechanism of action. Further structural modifications could also be explored to optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

Application Note: Protocol for Scaling up the Synthesis of 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-3-nitroquinoline is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds, the ability to produce larger quantities is crucial for extensive research and development. This document provides a detailed protocol for the synthesis of this compound, with a specific focus on scaling up the production from a laboratory setting to a larger batch size. The outlined procedures are based on established chemical principles for the nitration of quinoline derivatives and incorporate critical safety measures for handling nitrating agents.

Core Synthesis Reaction

The synthesis of this compound is achieved through the nitration of 2-ethylquinoline using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the quinoline ring.

Experimental Protocols

Materials and Equipment

Reagents Equipment (Lab-Scale) Equipment (Scale-Up)
2-EthylquinolineRound-bottom flasksJacketed glass reactor (10 L)
Fuming Nitric AcidMagnetic stirrer with hotplateOverhead mechanical stirrer
Concentrated Sulfuric AcidIce bathChiller/circulator for reactor cooling
Dichloromethane (DCM)Separatory funnelLarge separatory funnel or extraction vessel
Saturated Sodium Bicarbonate solutionRotary evaporatorLarge-scale rotary evaporator
Anhydrous Magnesium SulfateBeakers, graduated cylindersTransfer pumps for reagents
Silica Gel for column chromatographyGlass column for chromatographyPreparative chromatography system
Hexane, Ethyl Acetate (for chromatography)Thin Layer Chromatography (TLC) platespH meter
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, face shield.[1]

1. Laboratory-Scale Synthesis of this compound (1 g scale)

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 2.5 mL of fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 g of 2-ethylquinoline in 10 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2-ethylquinoline over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

2. Scale-Up Synthesis of this compound (100 g scale)

Safety First: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[2][3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[1] An emergency plan, including access to a safety shower and eyewash station, should be in place.[1]

  • Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a chiller set to -5 °C.

  • Preparation of the Nitrating Mixture: In a separate suitable vessel, carefully add 500 mL of concentrated sulfuric acid. Cool to 0-5 °C using an ice bath. Slowly and cautiously add 250 mL of fuming nitric acid while ensuring the temperature is maintained below 10 °C.

  • Charging the Reactor: Charge the 10 L reactor with 1 L of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C. Slowly add 100 g of 2-ethylquinoline to the reactor, maintaining the internal temperature below 10 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the reactor over a period of 2-3 hours. Carefully monitor the internal temperature and ensure it remains between 5-10 °C. Adjust the addition rate and cooling as necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Prepare a large vessel containing 10 kg of crushed ice. Slowly and carefully transfer the reaction mixture to the ice with efficient stirring to dissipate the heat of quenching.

  • Neutralization and Extraction: Slowly neutralize the quenched mixture with a saturated sodium bicarbonate solution. This step is highly exothermic and will release carbon dioxide; ensure adequate ventilation and control the rate of addition to prevent excessive foaming. Once the pH is stable at 7-8, extract the product with dichloromethane (3 x 5 L).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a large-scale rotary evaporator.

  • Purification: Purify the crude product using a preparative chromatography system to obtain the final product.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields

ParameterLab-Scale (1 g)Scale-Up (100 g)
Starting Material (2-Ethylquinoline) 1 g100 g
Concentrated Sulfuric Acid 15 mL1.5 L
Fuming Nitric Acid 2.5 mL250 mL
Reaction Temperature 0-5 °C5-10 °C
Addition Time of Nitrating Mixture 30 minutes2-3 hours
Total Reaction Time 1.5 hours3-5 hours
Typical Yield (Hypothetical) 0.85 g (65%)80 g (61%)
Purity (Post-Purification) >98%>98%

Visualizations

Experimental Workflow for Scale-Up Synthesis

Scale_Up_Workflow A Reactor Setup (10 L Jacketed Reactor) C Charge Reactor (H2SO4 + 2-Ethylquinoline) A->C B Prepare Nitrating Mixture (H2SO4 + HNO3) D Controlled Addition & Nitration (5-10 °C) B->D C->D E Reaction Monitoring (TLC) D->E Stir 1-2h F Quenching (Pour onto Ice) E->F Reaction Complete G Neutralization & Extraction (NaHCO3, DCM) F->G H Drying & Concentration (MgSO4, Rotovap) G->H I Purification (Preparative Chromatography) H->I J Final Product (this compound) I->J

Caption: Workflow for the scaled-up synthesis of this compound.

Discussion

The successful scale-up of the synthesis of this compound hinges on meticulous control of the reaction temperature during the addition of the nitrating mixture. The use of a jacketed reactor with a chiller is paramount for maintaining the desired temperature range and preventing the formation of unwanted byproducts or a hazardous runaway reaction. The quenching and neutralization steps also require careful execution due to their exothermic nature. The hypothetical yields presented suggest a slight decrease upon scale-up, which is common due to factors such as transfer losses and less efficient mixing in larger volumes. The purification of the final compound via preparative chromatography ensures high purity, which is essential for subsequent applications in research and drug development.

Safety Considerations

  • Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents.[1] Always handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[1] A face shield is also recommended.[1]

  • Nitration Reaction: The nitration of organic compounds is a highly energetic process.[2] Poor temperature control can lead to an uncontrollable exothermic reaction, potentially causing an explosion.[3]

  • Quenching: The addition of the reaction mixture to ice and subsequent neutralization are highly exothermic. These steps should be performed slowly and with efficient cooling and stirring.

  • Waste Disposal: All acidic and organic waste should be disposed of according to institutional guidelines for hazardous waste.[1]

This protocol provides a comprehensive guide for researchers and chemists to safely and efficiently scale up the synthesis of this compound. Adherence to the detailed steps and safety precautions is essential for a successful outcome.

References

Application Notes and Protocols for the Friedländer Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in synthetic organic chemistry for the formation of quinoline and its derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis, to yield a substituted quinoline.[4][5] The versatility and simplicity of the Friedländer synthesis have made it a widely adopted method for accessing the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of natural products and pharmacologically active compounds.[6]

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7] Consequently, the development of efficient and diverse methods for their synthesis is of paramount importance in drug discovery and development. Modern variations of the Friedländer synthesis focus on improving reaction efficiency, expanding substrate scope, and employing more environmentally benign conditions through the use of novel catalysts, microwave irradiation, and solvent-free protocols.[1][4]

These application notes provide an overview of various catalytic approaches to the Friedländer synthesis, detailed experimental protocols for key methodologies, and tabulated quantitative data to facilitate the comparison of different synthetic strategies.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions and substrates. Both pathways ultimately converge to form the quinoline ring system through a cyclodehydration process.

  • Aldol Condensation First Pathway: Under certain conditions, the reaction initiates with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.[8]

  • Schiff Base Formation First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline derivative.

Diagram: Generalized Friedländer Synthesis Mechanism

Friedlander_Mechanism Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl PathA Path A: Aldol Condensation Reactants->PathA PathB Path B: Schiff Base Formation Reactants->PathB Aldol_Adduct Aldol Adduct PathA->Aldol_Adduct Schiff_Base Schiff Base Intermediate PathB->Schiff_Base CyclizationA Cyclization (Intramolecular Amine Attack) Aldol_Adduct->CyclizationA CyclizationB Intramolecular Aldol-type Reaction Schiff_Base->CyclizationB Cyclized_Intermediate Cyclized Intermediate CyclizationA->Cyclized_Intermediate CyclizationB->Cyclized_Intermediate Dehydration Dehydration (-H₂O) Cyclized_Intermediate->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Two primary mechanistic pathways for the Friedländer synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various Friedländer synthesis protocols, allowing for a direct comparison of different catalytic systems.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylquinoline
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)10Solvent-free120 (MW)5 min95[5]
Molecular Iodine (I₂)1EthanolRoom Temp.2 h98[9][10]
Ceric Ammonium Nitrate (CAN)10AcetonitrileRoom Temp.45 min92[11]
Lithium Triflate (LiOTf)10Solvent-free801 h94[1]
Zirconium Triflate (Zr(OTf)₄)5Ethanol/Water6030 min95[1]
Table 2: Substrate Scope for the One-Pot Synthesis from o-Nitrobenzaldehydes

Reaction Conditions: Iron powder, aq. HCl, Ethanol, reflux, followed by addition of carbonyl compound and KOH.[12][13]

o-NitrobenzaldehydeCarbonyl CompoundProductYield (%)
2-NitrobenzaldehydeAcetophenone2-Phenylquinoline95
2-NitrobenzaldehydeCyclohexanone1,2,3,4-Tetrahydroacridine92
4-Chloro-2-nitrobenzaldehydeAcetone7-Chloro-2-methylquinoline85
5-Methoxy-2-nitrobenzaldehydePropiophenone6-Methoxy-3-methyl-2-phenylquinoline88
2-NitrobenzaldehydePhenylacetaldehyde3-Phenylquinoline75

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde

This protocol describes a highly effective and scalable one-pot Friedländer synthesis using inexpensive reagents.[12][13][14] The method involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then undergoes condensation with a ketone.

Diagram: Workflow for One-Pot Friedländer Synthesis

One_Pot_Workflow start Start add_reagents 1. Charge reactor with: - 2-Nitrobenzaldehyde - Iron Powder - Ethanol start->add_reagents add_hcl 2. Add aq. HCl (catalytic) add_reagents->add_hcl reflux_reduction 3. Heat to reflux (in situ reduction) add_hcl->reflux_reduction monitor_tlc 4. Monitor by TLC until starting material is consumed reflux_reduction->monitor_tlc add_ketone 5. Add Acetophenone monitor_tlc->add_ketone Reduction Complete add_base 6. Add powdered KOH add_ketone->add_base reflux_condensation 7. Heat to reflux (condensation & cyclization) add_base->reflux_condensation workup 8. Workup: - Filter solids - Concentrate filtrate - Purify by chromatography reflux_condensation->workup product Isolated 2-Phenylquinoline workup->product

Caption: Step-by-step workflow for the one-pot synthesis of quinolines.

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Iron powder (3.0 equiv)

  • Ethanol

  • 1 M Hydrochloric acid (HCl) (0.2 equiv)

  • Acetophenone (1.1 equiv)

  • Potassium hydroxide (KOH), powdered (2.0 equiv)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzaldehyde and iron powder.

  • Add ethanol to the flask to create a slurry.

  • Slowly add the aqueous hydrochloric acid to the stirring mixture.

  • Heat the reaction mixture to reflux. The reduction of the nitro group to an amine can be monitored by Thin Layer Chromatography (TLC).

  • Once the 2-nitrobenzaldehyde has been consumed (typically 1-2 hours), add acetophenone to the reaction mixture.

  • Following the addition of the ketone, add powdered potassium hydroxide.

  • Continue to heat the mixture at reflux. Monitor the condensation and cyclization reaction by TLC until the intermediate 2-aminobenzaldehyde is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 2-phenylquinoline.

Expected Yield: 85-95%.[12][13]

Protocol 2: Molecular Iodine-Catalyzed Synthesis of 2,4-Dimethylquinoline

This protocol outlines an environmentally benign and efficient method for quinoline synthesis using a catalytic amount of molecular iodine under mild conditions.[9][10]

Materials:

  • 2-Aminoacetophenone (1.0 equiv)

  • Acetone (3.0 equiv)

  • Molecular Iodine (I₂) (0.01 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol at room temperature.

  • Add acetone to the solution.

  • Add the catalytic amount of molecular iodine to the stirring solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion (typically 2-3 hours), remove the solvent under reduced pressure.

  • The residue can be dissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 90-98%.[10]

Protocol 3: Diastereoselective Friedländer Heterocyclization using a Chiral Phosphoric Acid Catalyst

This advanced protocol is an example of an asymmetric variant of the Friedländer synthesis, useful for the construction of chiral quinoline scaffolds. The specific substrate and catalyst may vary, but the general procedure highlights the key aspects of organocatalyzed asymmetric reactions.[4]

Materials:

  • Substituted 2-aminoaryl ketone (1.0 equiv)

  • α-Methylene carbonyl derivative (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.05 - 0.1 equiv)

  • Toluene or another suitable non-polar solvent

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst.

  • Add the 2-aminoaryl ketone and the α-methylene carbonyl derivative.

  • Add the solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures depending on the substrates).

  • Monitor the reaction for conversion and diastereoselectivity by chiral HPLC or NMR analysis of aliquots.

  • Once the reaction has reached completion or optimal conversion/selectivity, quench the reaction if necessary (e.g., by adding a small amount of triethylamine).

  • Concentrate the reaction mixture in vacuo.

  • Purify the product by flash column chromatography on silica gel to isolate the desired diastereomer.

Expected Outcome: High yields and diastereoselectivity (dr > 90:10) are often achievable with this method.

Applications in Drug Development

The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Friedländer synthesis provides a direct and modular route to access diverse quinoline derivatives for biological screening.

  • Antimalarial Agents: The 4-aminoquinoline scaffold, found in drugs like Chloroquine and Amodiaquine, is readily accessible through Friedländer-type strategies.

  • Anticancer Agents: Many kinase inhibitors developed for cancer therapy feature a quinoline core. The synthesis allows for the introduction of various substituents to optimize binding affinity and selectivity.[11]

  • Antibacterial Agents: Fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin, are a major class of antibacterial drugs. While not directly made by the classical Friedländer reaction, the underlying principles of quinoline ring formation are relevant to their synthesis.

The ability to rapidly generate libraries of substituted quinolines using the various protocols described above makes the Friedländer synthesis an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols for Quinoline Synthesis via Skraup Synthesis and its Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Skraup synthesis and its key modifications—the Doebner-von Miller and Combes reactions—for the synthesis of quinolines, a crucial scaffold in medicinal chemistry and drug development. This document offers detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in the practical application and optimization of these important synthetic methods.

Introduction to Quinoline Synthesis

The quinoline moiety is a fundamental heterocyclic scaffold present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimalarial, antibacterial, and anticancer properties. The development of robust and versatile methods for quinoline synthesis is therefore of paramount importance in medicinal chemistry and drug discovery. Among the classical methods, the Skraup synthesis and its subsequent modifications remain highly relevant for accessing a diverse range of quinoline derivatives.

The Classical Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]

Reaction Mechanism: The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The aromatic amine undergoes a Michael-type conjugate addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the final quinoline product. The oxidizing agent, often nitrobenzene corresponding to the starting aniline, is reduced in the process.[3]

Challenges: The classical Skraup reaction is notoriously exothermic and can be violent, often leading to the formation of tarry byproducts and resulting in low to moderate yields.[4]

Modifications of the Skraup Synthesis

To address the challenges of the classical Skraup synthesis, several modifications have been developed, with the Doebner-von Miller and Combes syntheses being the most prominent. These modifications offer greater control, improved yields, and the ability to introduce a wider range of substituents onto the quinoline core.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5] This modification allows for the synthesis of a broader range of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids.[6]

Reaction Mechanism: The mechanism is similar to the Skraup synthesis, involving the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[5]

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid.[7] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[8]

Reaction Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Dehydration of the resulting intermediate furnishes the quinoline product.[7]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the Skraup synthesis and its modifications, providing a basis for comparison.

Synthesis MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
Skraup Synthesis Aniline, Glycerol, NitrobenzeneConc. H₂SO₄, FeSO₄135-145384-91
Doebner-von Miller Aniline, CrotonaldehydeConc. HClReflux3-460-70
Combes Synthesis Aniline, AcetylacetoneConc. H₂SO₄1000.2568-72

Yields are highly dependent on the specific substrates and reaction conditions used.

Experimental Protocols

Protocol for Skraup Synthesis of Quinoline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

  • Sodium Hydroxide solution (for workup)

  • Steam distillation apparatus

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Heat the mixture gently in a fume hood. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3 hours.

  • Allow the mixture to cool slightly and then pour it into a larger flask containing 1 L of water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, with cooling.

  • Steam distill the mixture to isolate the quinoline. The quinoline will co-distill with any unreacted nitrobenzene and aniline.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to extract the quinoline.

  • Make the acidic extract alkaline with sodium hydroxide solution to liberate the free quinoline.

  • Extract the quinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic extract over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by distillation.

Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline (46.5 g, 0.5 mole)

  • Crotonaldehyde (42.0 g, 0.6 mole)

  • Concentrated Hydrochloric Acid (100 mL)

  • Nitrobenzene (25 g, 0.2 mole)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a 1-L three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the aniline and concentrated hydrochloric acid.

  • Cool the flask in an ice bath and slowly add the crotonaldehyde from the dropping funnel with vigorous stirring over a period of 1 hour.

  • After the addition is complete, add the nitrobenzene.

  • Heat the mixture under reflux with stirring for 3-4 hours.

  • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Steam distill the mixture to isolate the quinaldine.

  • Separate the organic layer of the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

Protocol for Combes Synthesis of 2,4-Dimethylquinoline

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Acetylacetone (100 g, 1.0 mole)

  • Concentrated Sulfuric Acid (250 mL)

  • Ice

  • Ammonium Hydroxide solution (for workup)

Procedure:

  • In a 1-L beaker, slowly and with stirring, add the aniline to the acetylacetone. The reaction is exothermic.

  • Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid with continuous stirring.

  • Heat the mixture on a steam bath for 15 minutes.

  • Carefully pour the hot reaction mixture onto 1 kg of crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the 2,4-dimethylquinoline precipitates.

  • Collect the solid product by filtration, wash it with water, and recrystallize from aqueous ethanol to obtain the purified 2,4-dimethylquinoline.

Visualizations

Reaction Mechanisms

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein + H₂SO₄ - 2H₂O Aniline Aniline Adduct Adduct Aniline->Adduct + Acrolein Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline + H⁺ - H₂O Quinoline Quinoline Dihydroquinoline->Quinoline + Oxidant

Caption: Skraup Synthesis Mechanism.

Doebner_von_Miller_Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation Aniline Aniline Adduct Adduct Aniline->Adduct + α,β-Unsaturated Carbonyl Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline + H⁺ - H₂O Substituted_Quinoline Substituted_Quinoline Dihydroquinoline->Substituted_Quinoline + Oxidant α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl

Caption: Doebner-von Miller Synthesis Mechanism.

Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Aniline->Enamine + β-Diketone - H₂O Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate + H⁺ Substituted_Quinoline Substituted_Quinoline Cyclized_Intermediate->Substituted_Quinoline - H₂O β-Diketone β-Diketone

Caption: Combes Synthesis Mechanism.

Experimental Workflow

Experimental_Workflow cluster_synthesis Quinoline Synthesis cluster_purification Purification Reactants Combine Reactants (Aniline, Carbonyl Source, Acid, etc.) Reaction Heat under Reflux (Monitor Temperature and Time) Reactants->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Final_Purification Distillation or Recrystallization Evaporation->Final_Purification Pure Quinoline Product Pure Quinoline Product Final_Purification->Pure Quinoline Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 3-Nitroquinolines in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant scaffold in the development of novel anticancer agents due to their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The introduction of a nitro group at the 3-position of the quinoline core has been identified as a promising strategy for discovering new antiproliferative agents.[2][3] This document provides an overview of the application of 3-nitroquinoline derivatives in anticancer research, summarizing key data and providing detailed experimental protocols for their evaluation. While specific data on 2-Ethyl-3-nitroquinoline is limited in the public domain, the information presented here for the broader class of 3-nitroquinolines serves as a valuable resource for researchers interested in this chemical space.

Data Summary

The anticancer activity of various 3-nitroquinoline derivatives has been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-chalcone derivative 12e MGC-8031.385-Fu6.22
HCT-1165.345-Fu10.4
MCF-75.215-Fu11.1
Quinoline chalcone 6 HL600.59--
Quinazoline derivatives 21-23 HeLa1.85 - 2.81Gefitinib4.3
MDA-MB2311.85 - 2.81Gefitinib28.3
[PtCl(8-O-quinoline)(dmso)] (2) MG-634Cisplatin39
Nitroxoline PC-33.2 ± 0.6--
Novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives (Compound 41) Four cancer cell lines0.02 - 0.04--
4-anilinoquinoline derivatives (Compounds 20, 21, 22) -0.0318, 0.03707, 0.04252Gefitinib0.02916
AURKA/B inhibitory 4-anilinoquinoline derivative (Compound 10) -AURKA: 0.93, AURKB: 0.09--
CompoundIn Vivo ModelDosageTumor Growth Inhibition (TGI)
2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone Subcutaneous PDX models of human squamous cell lung cancer2.75 mg/g73.5% (females), 74.4% (males)

Mechanism of Action

Several 3-nitroquinoline derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[2][3] Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Nitroquinoline 3-Nitroquinoline Derivative Nitroquinoline->P_EGFR Inhibits

Other proposed mechanisms of action for quinoline derivatives include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of other critical enzymes like topoisomerase.[4][5]

Experimental Protocols

Synthesis of 3-Nitroquinoline Derivatives

A general method for the synthesis of the 3-nitroquinoline scaffold can be adapted from established organic chemistry protocols. One common approach is the Friedländer annulation.

Protocol: Friedländer Annulation for Quinoline Synthesis

  • Reaction Setup: Combine a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography to obtain the quinoline derivative.

  • Nitration: The quinoline core can then be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. The specific conditions for nitration will depend on the substituents already present on the quinoline ring.

Synthesis_Workflow Reactants 2-Aminobenzaldehyde + α-Methylene Compound Reaction Friedländer Annulation (Solvent, Catalyst, Heat) Reactants->Reaction Workup Workup (Cooling, Precipitation) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Quinoline Quinoline Derivative Purification->Quinoline Nitration Nitration (HNO3/H2SO4) Quinoline->Nitration Final_Product 3-Nitroquinoline Derivative Nitration->Final_Product

In Vitro Cytotoxicity Assay

The antiproliferative activity of synthesized compounds is typically assessed using a cytotoxicity assay, such as the MTT or SRB assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-nitroquinoline derivative (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 3-Nitroquinoline Derivatives (48-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (2-4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vivo Antitumor Activity Study

Promising compounds from in vitro studies are further evaluated in vivo using animal models, such as xenografts in immunodeficient mice.

Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 3-nitroquinoline derivative (e.g., intraperitoneally, orally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

The 3-nitroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggests that derivatives of this class can exhibit potent antiproliferative activity against a range of cancer cell lines, potentially through the inhibition of key signaling pathways like the EGFR pathway. Further research is warranted to synthesize and evaluate a broader range of 3-nitroquinoline derivatives, including this compound, to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Detailed mechanistic studies will also be crucial to fully elucidate their mode of action and to identify predictive biomarkers for patient selection.

References

Application Notes and Protocols for the Synthesis of Complex Quinolines via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of complex quinoline derivatives using various multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to constructing molecular complexity from simple starting materials in a single synthetic operation. The following sections detail the experimental procedures for several key MCRs, including the Friedländer Annulation, Povarov Reaction, Combes Synthesis, and Doebner-von Miller Reaction.

Friedländer Annulation for Polysubstituted Quinolines

The Friedländer annulation is a classical and straightforward method for synthesizing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] This section provides two modern, efficient protocols.

Protocol 1: Ceric Ammonium Nitrate Catalyzed Friedländer Annulation

This protocol outlines an efficient and practical method for the synthesis of a wide range of structurally diverse and pharmacologically significant quinolines using ceric ammonium nitrate (CAN) as a catalyst at ambient temperature.[3]

Experimental Protocol:

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL), add ceric ammonium nitrate (10 mol%).

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Entry2-Aminoaryl KetoneActive Methylene CompoundProductYield (%)
12-AminobenzophenoneEthyl acetoacetate2-Methyl-4-phenylquinoline-3-carboxylate92
22-Amino-5-chlorobenzophenoneAcetylacetone3-Acetyl-6-chloro-2-methyl-4-phenylquinoline95
32-AminoacetophenoneCyclohexanone1,2,3,4-Tetrahydroacridine88
42-Amino-5-nitrobenzophenoneMalononitrile2-Amino-6-nitro-4-phenylquinoline-3-carbonitrile90

Experimental Workflow:

Friedlander_CAN cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_aminoaryl_ketone 2-Aminoaryl Ketone mixing Mix in Ethanol 2_aminoaryl_ketone->mixing active_methylene Active Methylene Compound active_methylene->mixing CAN CAN (10 mol%) CAN->mixing stirring Stir at RT (45 min) mixing->stirring quenching Quench with Water stirring->quenching extraction Extract with EtOAc quenching->extraction purification Column Chromatography extraction->purification product Polysubstituted Quinoline purification->product

Caption: Workflow for CAN-catalyzed Friedländer Annulation.

Protocol 2: One-Pot Friedländer Synthesis from o-Nitroarylcarbaldehydes

This practical and scalable one-pot method involves the in situ reduction of o-nitroarylcarbaldehydes to their corresponding amino derivatives using iron powder, followed by condensation with a carbonyl compound.[4]

Experimental Protocol:

  • To a stirred suspension of o-nitroarylcarbaldehyde (1.0 mmol) and iron powder (3.0 mmol) in ethanol (10 mL), add a catalytic amount of aqueous hydrochloric acid (0.1 mL).

  • Heat the mixture to reflux for 1-2 hours until the reduction is complete (monitored by TLC).

  • Add the ketone or aldehyde (1.2 mmol) and potassium hydroxide (1.5 mmol) to the reaction mixture.

  • Continue to reflux for an additional 3-6 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Entryo-NitroarylcarbaldehydeCarbonyl CompoundProductYield (%)
12-NitrobenzaldehydeAcetophenone2-Phenylquinoline95
25-Chloro-2-nitrobenzaldehydePropiophenone6-Chloro-2-phenyl-3-methylquinoline88
32-NitrobenzaldehydeCyclopentanone7,8-Dihydro-6H-cyclopenta[b]quinoline85
44,5-Dimethoxy-2-nitrobenzaldehydeAcetone6,7-Dimethoxy-2-methylquinoline92

Experimental Workflow:

Friedlander_One_Pot cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification nitro_aldehyde o-Nitroarylcarbaldehyde reduction Reduction (Reflux, 1-2h) nitro_aldehyde->reduction iron Fe Powder iron->reduction hcl aq. HCl (cat.) hcl->reduction ketone Ketone/Aldehyde condensation Condensation (Reflux, 3-6h) ketone->condensation koh KOH koh->condensation reduction->condensation filtration Filter through Celite condensation->filtration extraction EtOAc/Water Extraction filtration->extraction purification Column Chromatography extraction->purification product Substituted Quinoline purification->product

Caption: Workflow for One-Pot Friedländer Synthesis.

Povarov Reaction for Tetrahydroquinoline Synthesis

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can subsequently be oxidized to quinolines. It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene.[5][6]

Protocol: Lewis Acid Catalyzed Three-Component Povarov Reaction

This protocol describes a multicomponent approach for the synthesis of tetrahydroquinolines using a Lewis acid catalyst.[7][8]

Experimental Protocol:

  • To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the Lewis acid catalyst (e.g., BF3·MeOH, 30 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the electron-rich alkene (e.g., ethyl vinyl ether, 1.5 mmol) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., 82 °C) for 24 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAnilineAldehydeAlkeneCatalystProductYield (%)
1AnilineBenzaldehydeEthyl vinyl etherBF3·MeOH2-Ethoxy-4-phenyl-1,2,3,4-tetrahydroquinoline81
2p-Toluidinep-Anisaldehyde2,3-DihydrofuranCu(OTf)28-Methoxy-6-methyl-2,3,4,4a,5,9b-hexahydrofuro[3,2-c]quinoline75
3m-AnisidineBenzaldehydeN-VinylpyrrolidinoneAlCl31-(4-(3-Methoxyphenyl)-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)pyrrolidin-2-one78
42,4-Dimethoxyaniline2-PyridinecarboxaldehydeEthyl vinyl etherBF3·MeOH2-Ethoxy-6,8-dimethoxy-4-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline72[9]

Experimental Workflow:

Povarov_MCR cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline imine_formation Imine Formation (RT, 15 min) aniline->imine_formation aldehyde Aldehyde aldehyde->imine_formation alkene Alkene cycloaddition [4+2] Cycloaddition (Heat, 24h) alkene->cycloaddition catalyst Lewis Acid catalyst->imine_formation imine_formation->cycloaddition quenching Quench (aq. NaHCO3) cycloaddition->quenching extraction Extract (DCM) quenching->extraction purification Column Chromatography extraction->purification product Tetrahydroquinoline purification->product

Caption: Workflow for Lewis Acid Catalyzed Povarov MCR.

Combes Synthesis of 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds to produce 2,4-disubstituted quinolines.[10][11]

Experimental Protocol:

  • In a round-bottom flask, mix the aniline (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).

  • Carefully add concentrated sulfuric acid (5 mL) to the mixture while cooling in an ice bath.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Data Presentation:

EntryAniline1,3-Dicarbonyl CompoundProductYield (%)
1AnilineAcetylacetone2,4-Dimethylquinoline85
2p-ToluidineBenzoylacetone2-Methyl-6-methyl-4-phenylquinoline78
3m-AnisidineEthyl acetoacetate4-Hydroxy-7-methoxy-2-methylquinoline72
4NaphthylamineAcetylacetone2,4-Dimethylbenzo[g]quinoline80[12]

Experimental Workflow:

Combes_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline mixing Mix & Add Acid (Ice Bath) aniline->mixing dicarbonyl 1,3-Dicarbonyl dicarbonyl->mixing acid Conc. H2SO4 acid->mixing heating Heat (100-120°C, 2-4h) mixing->heating precipitation Pour onto Ice & Neutralize heating->precipitation filtration Filter Precipitate precipitation->filtration recrystallization Recrystallize filtration->recrystallization product 2,4-Disubstituted Quinoline recrystallization->product

Caption: Workflow for the Combes Synthesis of Quinolines.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction is typically catalyzed by a strong acid.[13][14]

Protocol: Silver(I)-Exchanged Montmorillonite K10 Catalyzed Doebner-von Miller Reaction

This protocol utilizes a solid acid catalyst for a more environmentally friendly approach to the Doebner-von Miller reaction.

Experimental Protocol:

  • In a round-bottom flask, add the aniline (1.0 mmol), the α,β-unsaturated aldehyde or ketone (1.2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst (10 wt%).

  • Heat the solvent-free reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and stir for 10 minutes.

  • Filter the catalyst.

  • Wash the catalyst with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAnilineα,β-Unsaturated CarbonylProductYield (%)
1AnilineCinnamaldehyde2-Phenylquinoline89
2p-ToluidineCrotonaldehyde2,6-Dimethylquinoline85
3m-ChloroanilineMethyl vinyl ketone7-Chloro-4-methylquinoline78
4AnilineAcroleinQuinoline82

Experimental Workflow:

Doebner_von_Miller cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline heating Heat (100°C, 3h) (Solvent-free) aniline->heating carbonyl α,β-Unsaturated Carbonyl carbonyl->heating catalyst Ag(I)-Mont. K10 catalyst->heating extraction Extract with EtOAc heating->extraction filtration Filter Catalyst extraction->filtration purification Column Chromatography filtration->purification product Substituted Quinoline purification->product

Caption: Workflow for Heterogeneous Doebner-von Miller Reaction.

These protocols provide a starting point for the synthesis of a wide variety of complex quinoline derivatives. The choice of reaction and specific conditions will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and optimization of these methods for their specific targets.

References

Green Chemistry Approaches to Quinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in drug discovery and materials science.[1][2] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[3][4] This has spurred the development of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances.[5][6][7]

These application notes provide an overview and detailed protocols for several key green chemistry approaches to quinoline synthesis, including microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, the use of greener catalysts, and aqueous reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating.[8][9][10]

Application Note:

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for classical quinoline syntheses. For instance, the Friedländer synthesis, which traditionally can take several hours, can be completed in minutes under microwave irradiation.[11] This technique is amenable to both solvent-free conditions and the use of green solvents like water or ethanol.[4][12]

Key Experiments & Protocols:

a) Microwave-Assisted Friedländer Synthesis (Solvent-Free)

This protocol describes a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under solvent-free microwave irradiation.[5]

  • Reactants:

    • o-nitrobenzaldehyde (1 mmol)

    • Enolizable ketone (e.g., acetone, acetophenone) (1.2 mmol)

    • SnCl₂·2H₂O (2.5 mmol)

  • Procedure:

    • Grind o-nitrobenzaldehyde, the ketone, and SnCl₂·2H₂O together in a mortar.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate in a microwave reactor at 1050 W for 5 minutes (in intervals of 3 and 2 minutes with a 5-minute pause).[5]

    • After cooling, render the reaction mixture basic (pH 8) with 10% NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

b) Microwave-Assisted Gould-Jacobs Reaction

This protocol outlines the synthesis of 3-acetyl-4-hydroxyquinoline derivatives using microwave irradiation.[13]

  • Reactants:

    • Aryl amine (e.g., aniline) (10 mmol)

    • Diethyl 2-(ethoxymethylidene)malonate (12 mmol)

  • Procedure:

    • Mix the aryl amine and diethyl 2-(ethoxymethylidene)malonate in a microwave vial.

    • Irradiate the mixture in a microwave synthesizer at a specified temperature and time (e.g., 250 °C for 10-30 minutes).[14]

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration and wash with a cold solvent like acetonitrile.

    • The intermediate can be cyclized to the quinoline derivative by heating in a high-boiling solvent (e.g., diphenyl ether) under microwave irradiation.

Method Reactants Catalyst/Reagent Solvent Time Yield (%) Reference
Friedländer Synthesiso-nitrobenzaldehyde, AcetoneSnCl₂·2H₂OSolvent-free5 min85[5]
Skraup ReactionAnilines, GlycerolH₂SO₄Water15-20 min10-66[4]
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateNoneSolvent-free5 min (300 °C)47[14]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[2][15]

Application Note:

Ultrasound-assisted synthesis offers a green alternative for multicomponent reactions (MCRs) to produce quinolines. The use of ultrasound can significantly shorten reaction times and improve yields, often in aqueous media, which aligns with the principles of green chemistry.[16][17]

Key Experiments & Protocols:

a) Ultrasound-Assisted Three-Component Synthesis in Water

This protocol details a one-pot synthesis of 2-substituted quinolines using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation in water.[18][19]

  • Reactants:

    • Aniline (1 mmol)

    • Aldehyde (e.g., benzaldehyde) (1 mmol)

    • Ethyl 3,3-diethoxypropionate (1.2 mmol)

    • SnCl₂·2H₂O (20 mol%)

  • Procedure:

    • Combine aniline, the aldehyde, ethyl 3,3-diethoxypropionate, and SnCl₂·2H₂O in water.

    • Irradiate the mixture in a laboratory ultrasonic bath (e.g., 35 kHz) at room temperature for a specified duration.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by column chromatography.

Method Reactants Catalyst/Reagent Solvent Time Yield (%) Reference
Three-Component ReactionAniline, Benzaldehyde, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂OWater60 min85[18][19]
N-alkylation & CycloadditionImidazole derivatives, Alkylating agents, DMADNoneAcetonitrile150-180 min~95[8][11]

Solvent-Free Synthesis

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards associated with volatile organic compounds.[20]

Application Note:

Solvent-free conditions can be applied to various quinoline syntheses, often in conjunction with other green techniques like microwave irradiation or grinding. These methods are highly atom-economical and simplify product isolation.[21]

Key Experiments & Protocols:

a) Catalyst- and Solvent-Free Synthesis from Imines and Styrene

This protocol describes the synthesis of functionalized quinolines by heating imines with styrene without any solvent or catalyst.

  • Reactants:

    • Substituted aldimine (1 mmol)

    • Substituted styrene (1 mmol)

  • Procedure:

    • In a round-bottom flask, mix the substituted aldimine and substituted styrene.

    • Heat the mixture at 110 °C for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water and ethyl acetate and stir.

    • Separate the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.

    • Recrystallize the crude solid from methanol to obtain the pure product.

Method Reactants Catalyst/Reagent Solvent Time Yield (%) Reference
Imine + StyreneSubstituted Aldimines, Substituted StyrenesNoneSolvent-free5 h70-85
Friedländer Synthesiso-nitrobenzaldehyde, AcetoneSnCl₂·2H₂OSolvent-free (MW)5 min85[5]

Greener Catalysts

The use of reusable, non-toxic, and highly efficient catalysts is a key aspect of green synthesis. This includes heterogeneous catalysts, nanocatalysts, and Brønsted acids.[22]

Application Note:

Greener catalysts, such as functionalized graphitic carbon nitride (g-C₃N₄), offer high efficiency and recyclability in quinoline synthesis.[23] These catalysts can be used in lower quantities and often under milder conditions than traditional acid or metal catalysts.

Key Experiments & Protocols:

a) Friedländer Synthesis using a Metal-Free Heterogeneous Catalyst

This protocol outlines the synthesis of quinoline derivatives using a Brønsted acid functionalized g-C₃N₄ catalyst.[23]

  • Reactants:

    • 2-Aminoaryl ketone (1.0 mmol)

    • α-Methylene carbonyl derivative (e.g., acetylacetone) (1.2 mmol)

    • g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%)

  • Procedure:

    • Combine the 2-aminoaryl ketone, α-methylene carbonyl derivative, and the g-C₃N₄ catalyst in a reaction vessel.

    • Stir the reaction mixture at 100 °C for 4 hours under solvent-free conditions.

    • Monitor the reaction progress using TLC.

    • After completion, dissolve the mixture in a suitable solvent and filter to recover the catalyst.

    • Wash the catalyst for reuse.

    • Evaporate the solvent from the filtrate and purify the product.

Method Reactants Catalyst Solvent Time Yield (%) Reference
Friedländer Synthesis2-Aminoaryl ketone, Acetylacetoneg-C₃N₄-CO-(CH₂)₃-SO₃HSolvent-free4 h>95[23]
Three-Component ReactionAniline, Aldehyde, AlkyneFeCl₃ or Yb(OTf)₃Dichloromethane24 hup to 94[22]

Visualizing Green Quinoline Synthesis Workflows

Green_Quinoline_Synthesis_Workflow cluster_approaches Green Chemistry Approaches cluster_reactions Named Reactions Microwave Microwave Friedlander Friedlander Microwave->Friedlander Skraup Skraup Microwave->Skraup Gould_Jacobs Gould-Jacobs Microwave->Gould_Jacobs Ultrasound Ultrasound MCR Multicomponent Reactions Ultrasound->MCR Solvent-Free Solvent-Free Solvent-Free->Friedlander Green_Catalyst Greener Catalysts Green_Catalyst->Friedlander Water_Solvent Aqueous Media Doebner_von_Miller Doebner-von Miller Water_Solvent->Doebner_von_Miller Water_Solvent->Skraup Quinoline_Derivatives Quinoline Derivatives Friedlander->Quinoline_Derivatives Doebner_von_Miller->Quinoline_Derivatives Skraup->Quinoline_Derivatives Gould_Jacobs->Quinoline_Derivatives MCR->Quinoline_Derivatives

Caption: Interconnectivity of green chemistry approaches and classical named reactions for quinoline synthesis.

Experimental_Workflow Start Reactant Mixing Reaction Application of Green Method (e.g., Microwave, Ultrasound) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure Quinoline Derivative Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Ethyl-3-nitroquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield of Purified this compound After Recrystallization

Potential Cause Recommended Solution
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For nitroaromatic compounds like this compound, consider solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane. Perform small-scale solvent screening to identify the optimal system.
Excessive Solvent Usage Using too much solvent will keep the product dissolved even at low temperatures, significantly reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration.
Incomplete Crystallization After dissolving the crude product, allow the solution to cool slowly to room temperature to form large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation before filtration.

Problem 2: Persistent Impurities in the Purified Product

Potential Cause Recommended Solution
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired product, it may co-crystallize. In such cases, a second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be employed for separation.
Incomplete Reaction or Side Reactions The synthesis of this compound, often via the Friedländer synthesis, may result in unreacted starting materials (e.g., 2-aminobenzaldehyde or 1-nitropropane) or side products from aldol-type condensations.[1][2] These impurities may require removal by column chromatography prior to final recrystallization.
Thermal Degradation Nitro-substituted quinolines can be susceptible to degradation at high temperatures. Avoid prolonged heating during recrystallization. Use a water bath or a heating mantle with precise temperature control.

Problem 3: Oily Product Instead of Crystals

Potential Cause Recommended Solution
Low Melting Point Impurities The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. Attempt to purify a small portion of the oil by column chromatography to see if a solid product can be obtained.
Supersaturation A highly concentrated solution may become supersaturated and oil out upon cooling. Try using a slightly larger volume of the recrystallization solvent.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound, preventing crystallization. A less polar solvent or a solvent mixture might be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

The most common method for synthesizing substituted quinolines is the Friedländer synthesis.[3][4] In the case of this compound, this would likely involve the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a nitro group. Potential impurities include unreacted starting materials and byproducts from self-condensation of the reactants.[2]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of quinoline derivatives.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying impurities by detecting characteristic signals that do not correspond to the desired product.

Q3: What are some recommended solvent systems for the recrystallization of this compound?

For nitroaromatic compounds, polar protic solvents or mixtures are often effective. Based on general principles for similar compounds, the following can be considered:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate

  • Solvent Mixtures: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Heptane

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q4: When should I consider using column chromatography for purification?

Column chromatography is advisable when:

  • Recrystallization fails to remove persistent impurities.

  • The crude product is an oil that does not crystallize.

  • Multiple components are present in the crude mixture, as indicated by TLC or HPLC analysis.

  • A very high degree of purity is required.

Silica gel is a common stationary phase, and the eluent can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the solid upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development

This is a starting point for developing a specific HPLC method for the analysis of this compound.

Parameter Recommendation
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A starting point could be 90% A to 10% A.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the λmax of this compound by UV-Vis spectroscopy)
Injection Volume 10 µL

This method would need to be optimized to achieve good separation of the main peak from any impurity peaks.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Attempt hplc HPLC Analysis recrystallization->hplc nmr NMR Analysis recrystallization->nmr column_chromatography Column Chromatography column_chromatography->recrystallization Further Purification hplc->column_chromatography Purity < 98% end Pure this compound hplc->end Purity > 98% nmr->end Characterization Confirmed

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product recrystallization Recrystallization Attempt start->recrystallization purity_check Check Purity (TLC/HPLC) recrystallization->purity_check oily_product Product Oils Out recrystallization->oily_product Oils Out low_yield Low Yield recrystallization->low_yield Low Yield pure_product Pure Product purity_check->pure_product Purity OK impure_solid Impurities Present purity_check->impure_solid Purity Not OK change_solvent Change Recrystallization Solvent/Ratio oily_product->change_solvent low_yield->change_solvent column_chromatography Column Chromatography impure_solid->column_chromatography change_solvent->recrystallization column_chromatography->recrystallization After Column

Caption: A decision tree for troubleshooting common purification issues.

References

optimizing reaction conditions for the synthesis of 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Ethyl-3-nitroquinoline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and effective synthetic route involves a multi-step process:

  • Synthesis of 2-Ethylquinoline: This can be achieved through classical quinoline syntheses such as the Combes or Doebner-von Miller reactions.

  • N-Oxidation: The synthesized 2-Ethylquinoline is then converted to 2-Ethylquinoline N-oxide.

  • Regioselective Nitration: The N-oxide is subsequently nitrated at the C-3 position, a key step to achieving the desired isomer.

  • Deoxygenation: The final step involves the removal of the N-oxide to yield the target compound, this compound.

Q2: Why is the nitration performed on the N-oxide of 2-Ethylquinoline?

A2: Direct nitration of quinoline and its derivatives typically occurs at the 5- and 8-positions of the benzene ring. The pyridine ring is generally deactivated towards electrophilic substitution. By converting the quinoline to its N-oxide, the electronic properties of the ring system are altered, which can facilitate regioselective nitration at the C-3 position under specific conditions, particularly through a radical-mediated pathway.

Q3: What are the primary challenges in the synthesis of this compound?

A3: The main challenges include:

  • Control of Regioselectivity: Achieving nitration specifically at the 3-position can be difficult, with the potential for side reactions leading to other nitro isomers.

  • Reaction Optimization: Each step of the synthesis requires careful optimization of reaction conditions (temperature, reagents, reaction time) to maximize yield and purity.

  • Purification: Separation of the desired product from starting materials, side products, and isomers can be challenging.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 2-Ethylquinoline.
Possible Cause Suggested Solution
Inefficient cyclization in Combes/Doebner-von Miller synthesis. - Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) and optimize the reaction temperature. - Verify the purity of the starting materials (aniline and the corresponding ketone/aldehyde).
Side reactions or polymerization. - Control the reaction temperature carefully; exothermic reactions may require cooling. - Use an appropriate solvent and ensure anhydrous conditions if necessary.
Incomplete reaction. - Increase the reaction time or temperature as guided by thin-layer chromatography (TLC) monitoring. - Consider using a more reactive starting material or a different synthetic route if yields remain low.
Problem 2: Poor regioselectivity during the nitration step.
Possible Cause Suggested Solution
Use of standard electrophilic nitrating agents. - Avoid traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) which favor nitration on the benzene ring. - Employ a radical nitration protocol on the 2-Ethylquinoline N-oxide, for instance, using tert-butyl nitrite.[1]
Reaction conditions favoring other isomers. - Optimize the solvent and temperature for the C-3 nitration. The reaction mechanism for C-3 nitration is distinct from electrophilic aromatic substitution.[1]
Incomplete N-oxidation. - Ensure the N-oxidation step goes to completion before proceeding with nitration. Purify the N-oxide intermediate if necessary.
Problem 3: Difficulty in the final deoxygenation step.
Possible Cause Suggested Solution
Ineffective reducing agent. - Several reagents can be used for the deoxygenation of quinoline N-oxides, such as PCl₃, PPh₃, or catalytic hydrogenation. Select a method compatible with the nitro group. - Iron-catalyzed deoxygenation has also been reported.[2]
Degradation of the product. - Perform the deoxygenation under mild conditions to avoid reduction or degradation of the nitro group. - Monitor the reaction closely by TLC to avoid over-reduction or side reactions.
Complex purification. - Utilize column chromatography with an appropriate solvent system to isolate the final product from the deoxygenating agent's byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylquinoline (via Doebner-von Miller Reaction)

This protocol is adapted from general procedures for the Doebner-von Miller synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq).

  • Reagent Addition: Slowly add a mixture of crotonaldehyde (from paraldehyde and an acid catalyst, or directly) or a suitable precursor to generate the α,β-unsaturated carbonyl in situ, along with a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid). An oxidizing agent like nitrobenzene or arsenic acid can also be included.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is often vigorous and should be controlled.

  • Work-up and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2-Ethylquinoline N-oxide
  • Reaction Setup: Dissolve 2-Ethylquinoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while stirring.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and the excess oxidant is quenched (e.g., with sodium sulfite solution for H₂O₂). The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-oxide, which can be purified by recrystallization or column chromatography.

Protocol 3: C-3 Nitration of 2-Ethylquinoline N-oxide

This protocol is based on the metal-free nitration of quinoline N-oxides using tert-butyl nitrite.[1]

  • Reaction Setup: In a reaction vessel, dissolve 2-Ethylquinoline N-oxide (1.0 eq) in a suitable solvent (e.g., dichloroethane).

  • Reagent Addition: Add tert-butyl nitrite (TBN) as the nitrating agent. TBN serves as both the nitro source and an oxidant in a radical process.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate this compound N-oxide.

Protocol 4: Deoxygenation of this compound N-oxide
  • Reaction Setup: Dissolve the this compound N-oxide (1.0 eq) in an appropriate solvent (e.g., chloroform or acetonitrile).

  • Reducing Agent Addition: Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Conditions: After the addition, the reaction mixture is stirred at room temperature for a few hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or an aqueous basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Quantitative Data Summary

The following tables provide representative data for the optimization of key reaction steps, based on analogous transformations found in the literature.

Table 1: Optimization of the Combes Synthesis for Substituted Quinolines

EntryReactant AReactant BCatalystTemperature (°C)Time (h)Yield (%)
1AnilineAcetylacetoneH₂SO₄1004~75
2AnilineEthyl acetoacetateH₂SO₄1106~70
3Substituted Anilineβ-DiketonePPA1205Variable
4Aniline3,5-HeptanedioneH₂SO₄100-1204-6(Expected)

Table 2: Optimization of C-3 Nitration of Quinoline N-oxides with Tert-Butyl Nitrite [1]

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)
1Quinoline N-oxideDCE801275
22-Methylquinoline N-oxideDCE801272
36-Chloroquinoline N-oxideToluene1001082
42-Ethylquinoline N-oxideDCE80-10010-14(Expected)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of 2-Ethylquinoline cluster_intermediate1 Intermediate 1 cluster_n_oxidation N-Oxidation cluster_intermediate2 Intermediate 2 cluster_nitration Regioselective Nitration cluster_intermediate3 Intermediate 3 cluster_deoxygenation Deoxygenation cluster_product Final Product Aniline Aniline S1 Step 1: Doebner-von Miller Reaction Aniline->S1 Ketone α,β-Unsaturated Ketone/ Aldehyde Precursor Ketone->S1 IEQ 2-Ethylquinoline S1->IEQ S2 Step 2: N-Oxidation IEQ->S2 IEQNO 2-Ethylquinoline N-oxide S2->IEQNO S3 Step 3: C-3 Nitration IEQNO->S3 IENQNO This compound N-oxide S3->IENQNO S4 Step 4: Deoxygenation IENQNO->S4 Product This compound S4->Product

Caption: Overall workflow for the synthesis of this compound.

Nitration_Mechanism TBN tert-Butyl Nitrite (t-BuONO) NO_rad •NO (Nitric Oxide Radical) TBN->NO_rad Thermal Homolysis NO2_rad •NO₂ (Nitrogen Dioxide Radical) NO_rad->NO2_rad Oxidation (SET) Radical_Adduct Radical Adduct Intermediate NO2_rad->Radical_Adduct EQNO 2-Ethylquinoline N-oxide EQNO->Radical_Adduct Electrophilic Radical Addition Oxidation Oxidation Radical_Adduct->Oxidation Rearomatization Product This compound N-oxide Oxidation->Product

Caption: Plausible radical mechanism for C-3 nitration of 2-Ethylquinoline N-oxide.

References

Technical Support Center: Nitration of 2-Ethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-ethylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-ethylquinoline, offering potential causes and solutions to get your experiment back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inadequate Nitrating Agent Strength: The concentration of the nitric acid/sulfuric acid mixture may be too low. - Low Reaction Temperature: The reaction may be too slow at the current temperature. - Incomplete Protonation of Quinoline: Insufficient acid can prevent the formation of the reactive quinolinium ion.- Use fuming nitric acid and concentrated sulfuric acid for optimal results. - Gradually increase the reaction temperature, monitoring for the formation of side products. - Ensure a sufficient excess of sulfuric acid is used to fully protonate the 2-ethylquinoline.
Formation of a Dark Tar or Polymeric Material - Reaction Temperature is Too High: Excessive heat can lead to uncontrolled side reactions and polymerization, especially with an activated substrate like 2-ethylquinoline. - Concentration of Nitrating Agent is Too High: Very harsh nitrating conditions can cause oxidation and degradation of the starting material and product.- Maintain a low reaction temperature, typically between 0-10 °C, especially during the addition of the nitrating agent. - Use a less concentrated nitrating mixture or add the substrate to the nitrating mixture slowly to control the reaction exotherm.
Poor Regioselectivity (Undesired Isomer Ratio) - Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution.- Alter the acid ratio. A higher proportion of sulfuric acid can increase the degree of protonation and affect the position of nitration. - Carefully control the temperature, as it can impact the kinetic vs. thermodynamic control of the reaction.
Presence of Oxidized Side Products - Excessive Nitrating Agent: Too much nitric acid can lead to the oxidation of the ethyl side chain. - High Reaction Temperature: Elevated temperatures can promote oxidation reactions.- Use a stoichiometric amount or a slight excess of nitric acid. - Maintain a low and controlled reaction temperature throughout the experiment.
Formation of N-Oxide Side Products - Reaction with Nitric Acid: Quinoline derivatives can be oxidized by nitric acid to form the corresponding N-oxide.- While difficult to completely avoid, using a stronger dehydrating agent like oleum in the sulfuric acid can reduce the water content and potentially suppress N-oxide formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 2-ethylquinoline?

Under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acid), electrophilic substitution occurs on the benzene ring of the quinoline nucleus. Due to the protonation of the quinoline nitrogen in the strong acid, the pyridine ring is strongly deactivated. The ethyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions. Consequently, the primary products are expected to be 2-ethyl-6-nitroquinoline and 2-ethyl-8-nitroquinoline , with potential formation of smaller amounts of 2-ethyl-5-nitroquinoline and 2-ethyl-7-nitroquinoline .

Q2: What are the most common side products in the nitration of 2-ethylquinoline?

Common side products can include:

  • Isomeric Nitro Compounds: A mixture of 5-, 6-, 7-, and 8-nitro isomers is often formed.

  • Dinitrated Products: Under forcing conditions, dinitration of the benzene ring can occur.

  • Oxidation Products: The ethyl side chain can be oxidized.

  • 2-Ethylquinoline N-oxide: Oxidation of the quinoline nitrogen by nitric acid can lead to the formation of the corresponding N-oxide.[1]

  • Polymeric Materials/Tar: Highly exothermic or improperly controlled reactions can lead to the formation of intractable tars.

Q3: How do reaction conditions affect the regioselectivity of the nitration?

The regioselectivity is primarily influenced by the interplay between the directing effect of the 2-ethyl group and the deactivation of the protonated quinoline ring.

  • Acidity: In strongly acidic media, the quinolinium ion is the species undergoing nitration. This strongly favors substitution on the less deactivated benzene ring.

  • Temperature: Temperature can affect the kinetic and thermodynamic distribution of the isomers. It is crucial to maintain consistent temperature for reproducible results.

Quantitative Data

Compound 5-Nitro Isomer (%) 8-Nitro Isomer (%) Reference
Quinoline~52~48[2]

Note: The presence of the 2-ethyl group will alter this distribution.

Experimental Protocols

Cited Experiment: Nitration of Quinoline

The following is a general procedure for the nitration of quinoline, which can be adapted for 2-ethylquinoline with careful temperature control.

Materials:

  • Quinoline (or 2-ethylquinoline)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform, dichloromethane)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-ethylquinoline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Cool the resulting solution to 0°C.

  • Slowly add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10°C. The addition should be controlled to prevent a rapid increase in temperature.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-2 hours).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by techniques such as column chromatography or recrystallization to separate the isomers.

Visualizations

Nitration_Pathway Logical Flow of 2-Ethylquinoline Nitration cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Products & Side Products 2-Ethylquinoline 2-Ethylquinoline Protonation Protonation of Quinoline Nitrogen 2-Ethylquinoline->Protonation Mixed_Acid HNO3 / H2SO4 Mixed_Acid->Protonation Nitronium_Ion Formation of NO2+ Mixed_Acid->Nitronium_Ion Quinolinium_Ion 2-Ethylquinolinium Ion Protonation->Quinolinium_Ion Sigma_Complex Wheland Intermediate (Sigma Complex) Nitronium_Ion->Sigma_Complex Temperature_Control Low Temperature (0-10 °C) Temperature_Control->Sigma_Complex Influences Rate & Selectivity Quinolinium_Ion->Sigma_Complex Electrophilic Attack by NO2+ Main_Products 5-, 6-, 7-, 8-Nitro-2-ethylquinoline Sigma_Complex->Main_Products Deprotonation Side_Products Dinitro compounds Oxidation products N-Oxide Polymeric Tar Sigma_Complex->Side_Products Further Reactions / Degradation

Caption: Logical workflow of the 2-ethylquinoline nitration process.

References

stability and degradation of 2-Ethyl-3-nitroquinoline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Ethyl-3-nitroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and analysis of this compound.

Issue 1: Unexpected sample discoloration (yellowing or browning) upon storage.

  • Possible Cause 1: Photodegradation. Quinolines and nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of colored degradants.

  • Troubleshooting Steps:

    • Store this compound in amber vials or containers that protect it from light.

    • Work with the compound in a fume hood with the sash down to minimize exposure to ambient light, or use yellow lighting.

    • Prepare solutions fresh and avoid storing them for extended periods, especially in clear glass containers.

    • If discoloration is observed, verify the purity of the sample using a suitable analytical method like HPLC-UV.

  • Possible Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of nitroaromatic compounds.[2][3]

  • Troubleshooting Steps:

    • Ensure the compound is stored at the recommended temperature (typically 2-8°C for solids).

    • Avoid exposing the compound to high temperatures during experimental procedures unless required by the protocol.

    • If thermal lability is suspected, perform a thermal stress study to identify the degradation onset temperature.

Issue 2: Inconsistent analytical results (e.g., variable peak areas in chromatography).

  • Possible Cause 1: Degradation in solution. The stability of this compound may be dependent on the solvent and pH. Hydrolysis can occur under acidic or basic conditions.

  • Troubleshooting Steps:

    • Evaluate the stability of the compound in the chosen analytical solvent. Prepare a solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for any changes in the main peak area and the appearance of new peaks.

    • If the compound is found to be unstable, consider using a different solvent or buffering the solution to a neutral pH.

    • For quantitative analysis, ensure that standards and samples are prepared and analyzed within a timeframe where the compound is known to be stable.

  • Possible Cause 2: Oxidative degradation. The presence of oxidizing agents or dissolved oxygen can lead to degradation.

  • Troubleshooting Steps:

    • Degas solvents before use, especially for long-term sample storage.

    • Consider adding an antioxidant to the sample solution if compatible with the analytical method.

    • Avoid sources of peroxide contamination in solvents like THF or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure (a nitroquinoline), the following degradation pathways are plausible:

  • Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.[4]

  • Hydrolysis: While the quinoline ring itself is relatively stable, extreme pH and temperature conditions could potentially lead to hydrolysis, although this is generally less common for the core ring structure.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various photoproducts.[1]

  • Oxidation: While nitroaromatic compounds are generally resistant to oxidation, strong oxidizing conditions could potentially lead to the formation of N-oxides or hydroxylation of the quinoline ring.[5]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which may involve the cleavage of the C-NO2 bond.[2][6]

Q2: How should I store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid form: Store in a tightly sealed, light-resistant (amber) container at 2-8°C.

  • In solution: Prepare solutions fresh whenever possible. If storage is necessary, use a light-protected container and store at 2-8°C. The choice of solvent is critical; initial stability studies in the intended solvent are recommended.

Q3: What conditions should I use for a forced degradation study of this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8] Recommended starting conditions are outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.

ConditionRecommended Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 80°C for 48 hours
Oxidation 3% H₂O₂ in water at room temperature for 24 hours
Photodegradation Expose solid and solution to UV light (e.g., 254 nm and 365 nm) and visible light
Thermal Degradation Heat solid at 105°C for 48 hours

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the quinoline and nitro groups are chromophores. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Other techniques that can be used for the characterization of degradants include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradants.

  • Fourier-Transform Infrared (FTIR) spectroscopy to observe changes in functional groups.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (in solution): Mix 1 mL of the stock solution with 1 mL of the solvent. Heat at 80°C.

    • Control: Mix 1 mL of the stock solution with 1 mL of the solvent. Keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal (Solvent, 80°C) prep->therm Expose to Stress phot Photolytic (UV/Vis Light) prep->phot Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize sampling Sample at Time Points (0, 2, 4, 8, 24h) oxid->sampling therm->sampling phot->sampling hplc HPLC-UV Analysis sampling->hplc neutralize->sampling lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_conditions Stress Conditions cluster_pathways Potential Degradation Pathways compound This compound light Light compound->light is subjected to heat Heat compound->heat is subjected to ph Acid/Base compound->ph is subjected to oxidants Oxidants compound->oxidants is subjected to nitro_red Nitro Reduction compound->nitro_red e.g., with reducing agents photo_deg Photodegradation light->photo_deg thermal_deg Thermal Decomposition heat->thermal_deg hydrolysis Hydrolysis ph->hydrolysis oxidation Oxidation oxidants->oxidation result Degradation Products photo_deg->result leads to thermal_deg->result leads to hydrolysis->result leads to nitro_red->result leads to oxidation->result leads to

Caption: Factors Influencing Degradation Pathways.

References

Technical Support Center: Separation of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of nitroquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating nitroquinoline isomers?

A1: The primary methods for separating nitroquinoline isomers include chromatographic techniques and recrystallization. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative separations.[1][2] Thin-Layer Chromatography (TLC) is a valuable tool for initial method development and for monitoring the progress of a separation.[3][4] Recrystallization, or fractional crystallization, is a classical and effective method for purifying solid isomers.[5][6]

Q2: How do I choose between HPLC and SFC for my separation?

A2: The choice between HPLC and SFC depends on the specific isomers, the scale of the separation, and available equipment. SFC is often faster and uses less toxic solvents than normal-phase HPLC, making it an environmentally friendly option.[7] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[2] HPLC, especially reverse-phase HPLC, is a versatile and robust technique with a wide range of available stationary phases, offering high-resolution separations.[8][9]

Q3: Can I use Thin-Layer Chromatography (TLC) for the quantitative analysis of nitroquinoline isomers?

A3: While TLC is primarily a qualitative technique for assessing purity and optimizing separation conditions, it can be used for semi-quantitative analysis by comparing the spot size and intensity of the sample to that of known standards. For accurate quantification, HPLC or SFC are the preferred methods.

Q4: What is the principle behind recrystallization for isomer separation?

A4: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[5] The principle is that the solubility of a solid in a solvent increases with temperature. An impure sample is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the desired isomer decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[6]

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)

Issue: Poor Peak Resolution

Possible Cause Solution
Inappropriate stationary phaseFor SFC of nitroaromatics, a cyanopropyl stationary phase may provide good selectivity.[1] For HPLC, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for your isomers.
Mobile phase composition is not optimalAdjust the mobile phase composition. In reverse-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For SFC, adjust the co-solvent percentage. The use of additives can also improve selectivity.
Flow rate is too highDecrease the flow rate. This can lead to better separation but will increase the run time.[10]
Temperature fluctuationsUse a column oven to maintain a consistent temperature. Changes in temperature can affect retention times and selectivity.[8]
Column is too short or wideUse a longer or narrower column to increase the separation efficiency.[10]

Issue: Tailing or Broad Peaks

Possible Cause Solution
Column overloadingReduce the sample concentration or injection volume.
Non-uniform column packingIf you suspect issues with the column packing, consider replacing the column.[10]
Incompatible sample solventWhenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Secondary interactions with the stationary phaseFor basic compounds like nitroquinolines, peak tailing can occur on silica-based columns due to interactions with silanol groups. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. For acidic compounds, adding an acid (e.g., formic acid, trifluoroacetic acid) can improve peak shape.
Recrystallization

Issue: The compound does not crystallize

Possible Cause Solution
The solution is not supersaturatedEvaporate some of the solvent to increase the concentration of the solute.
Crystallization is slow to initiateScratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound.[11]
Presence of impurities inhibiting crystallizationTry adding a small amount of a non-solvent (a solvent in which your compound is insoluble) to induce precipitation. If this fails, the sample may need to be purified by another method (e.g., chromatography) before recrystallization.

Issue: The compound "oils out" instead of crystallizing

| Possible Cause | Solution | | The boiling point of the solvent is higher than the melting point of the solute | Use a lower-boiling solvent. | | The solution is cooling too quickly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | | The solution is supersaturated with impurities | Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly. |

Experimental Protocols

HPLC Method for Nitroquinoline Isomer Separation

This is a general starting protocol. Optimization will be required for specific isomer pairs.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be determined by running a gradient to find the optimal isocratic or gradient conditions. For example, start with a gradient of 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV detector at a wavelength where both isomers have good absorbance (e.g., 254 nm or 310 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the nitroquinoline isomer mixture in the initial mobile phase composition.

Supercritical Fluid Chromatography (SFC) Method for Nitroaromatic Separation

This protocol is based on a study of nitroaromatics and serves as a starting point.

  • Column: Cyanopropyl stationary phase.[1]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol.

  • Temperature/Density Program: Optimization of temperature and pressure (which controls the density of the supercritical fluid) is crucial for achieving separation. A temperature-density program may be necessary.[1]

  • Detection: UV detector or a Thermionic Ionization Detector (TID).[1]

Recrystallization of 5-Nitroquinoline and 8-Nitroquinoline

This protocol is adapted from a patented procedure for the separation of 5-nitroquinoline and 8-nitroquinoline.[12]

  • Salt Formation: Dissolve the mixture of nitroquinoline isomers in ethyl acetate. Add hydrogen chloride gas to precipitate the hydrochloride salts of the isomers.

  • Dissolution: Suspend the mixture of hydrochloride salts in wet dimethylformamide (DMF) (e.g., 0.5 parts water in 99.5 parts DMF).

  • Heating: Heat the slurry to between 95°C and 100°C until all the solid dissolves.

  • Cooling: Allow the solution to cool slowly to 25°C. Crystallization of 5-nitroquinoline hydrochloride should begin between 85°C and 95°C.

  • Collection: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with ethyl acetate.

  • Drying: Dry the purified 5-nitroquinoline hydrochloride.

Quantitative Data

Method Isomers Solvent/Mobile Phase Yield/Purity Reference
Recrystallization5-Nitroquinoline and 8-NitroquinolineWet Dimethylformamide (DMF)34.5% overall yield of 5-nitroquinoline hydrochloride with 99.0% purity.[12]

Visualizations

Experimental_Workflow_Chromatography cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Sample Nitroquinoline Isomer Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Column HPLC/SFC Column (e.g., C18, Cyanopropyl) Inject->Column Elution Elute with Mobile Phase Column->Elution Detect UV/TID Detection Elution->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify

Caption: Workflow for chromatographic separation of nitroquinoline isomers.

Recrystallization_Process Start Impure Nitroquinoline Isomer Mixture Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if insoluble impurities are present) Dissolve->Hot_Filter Cool Cool Solution Slowly to Induce Crystallization Dissolve->Cool No insoluble impurities Hot_Filter->Cool Crystals Formation of Pure Crystals Cool->Crystals Vacuum_Filter Vacuum Filtration to Collect Crystals Crystals->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry Dry Pure Crystals Wash->Dry End Pure Nitroquinoline Isomer Dry->End Troubleshooting_Logic Problem Poor Separation? Check_Resolution Check Peak Resolution Problem->Check_Resolution Check_Peak_Shape Check Peak Shape Problem->Check_Peak_Shape Adjust_Mobile_Phase Adjust Mobile Phase Composition Check_Resolution->Adjust_Mobile_Phase Low Resolution Reduce_Load Reduce Sample Load Check_Peak_Shape->Reduce_Load Broad/Tailing Peaks Change_Column Change Stationary Phase Adjust_Mobile_Phase->Change_Column No Improvement Success Separation Achieved Adjust_Mobile_Phase->Success Improved Optimize_Flow Optimize Flow Rate and Temperature Change_Column->Optimize_Flow Still Poor Change_Column->Success Improved Optimize_Flow->Success Improved Check_Solvent Check Sample Solvent Compatibility Reduce_Load->Check_Solvent No Improvement Reduce_Load->Success Improved Check_Solvent->Adjust_Mobile_Phase Incompatible Check_Solvent->Success Improved

References

Quinoline Functionalization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the chemical functionalization of the quinoline framework. Given its inherent low reactivity, this guide focuses on strategies to enhance reactivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the quinoline framework generally considered unreactive?

A: The low reactivity of the quinoline scaffold stems from its electronic structure. It is a benzopyridine, meaning it consists of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring is highly electronegative, which makes the pyridine ring electron-deficient. This deactivates the entire heterocyclic system towards electrophilic aromatic substitution.[2][3] While the benzene part of the molecule is more electron-rich than the pyridine part, it is still less reactive than benzene itself.[3]

Q2: Which positions on the quinoline ring are most susceptible to reaction?

A: The reactivity varies significantly by position and reaction type:

  • Electrophilic Substitution: Occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[1][2][4] This is because the cationic intermediates formed during attack at these positions are more stable.[4]

  • Nucleophilic Substitution: Favored on the electron-deficient pyridine ring, typically at the C2 and C4 positions.[1][5] This type of reaction usually requires a good leaving group, such as a halogen, at these positions.[5]

  • Radical Substitution (e.g., Minisci Reaction): Also occurs on the protonated, electron-deficient pyridine ring, leading to functionalization at the C2 and C4 positions.[6][7]

Q3: What are the primary strategies for activating the quinoline ring for functionalization?

A: Several key strategies are employed to overcome quinoline's low reactivity:

  • N-Oxide Formation: Converting the quinoline nitrogen to an N-oxide is a common and effective activation method. The N-oxide group acts as an electron-donating group, increasing the electron density of the ring and making it more susceptible to attack, particularly for C-H functionalization at the C2 and C8 positions.[8][9]

  • Transition Metal-Catalyzed C-H Activation: This is a powerful, modern strategy for direct functionalization without pre-installed leaving groups.[10][11] Catalysts based on palladium, rhodium, iridium, and cobalt can selectively activate C-H bonds at nearly all positions of the ring.[8][9][10]

  • Acid Catalysis (for Radical Reactions): In Minisci-type reactions, strong acid is used to protonate the quinoline nitrogen.[6][12] This greatly increases the ring's electrophilicity, making it highly susceptible to attack by nucleophilic carbon radicals.[6]

  • Installation of Activating Groups: Attaching strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr).[13]

Troubleshooting Guides

Problem 1: My transition metal-catalyzed C-H activation reaction has a very low yield. What should I check?

A: Low yields in C-H activation are a common issue. Here is a checklist of potential causes and solutions:

  • Catalyst Integrity: Has the catalyst (e.g., Pd(OAc)₂, Cp*Co(III)) degraded? Ensure it has been stored under appropriate inert conditions. Consider using a fresh batch or a different catalyst precursor.

  • Ligand Choice: Is the ligand appropriate for the desired transformation? The ligand plays a crucial role in the stability and activity of the catalyst. Review literature for ligands proven to be effective for your specific C-H functionalization.

  • Solvent and Atmosphere: Are you using anhydrous solvents and an inert atmosphere (e.g., Argon, Nitrogen)? Many organometallic catalysts and intermediates are sensitive to oxygen and moisture.[14] Ensure proper degassing of solvents and flame-drying of glassware.[14]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy of C-H bond cleavage. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation. Consider running a temperature screen.

  • Additives/Oxidants: Are you using the correct oxidant (e.g., Ag₂CO₃, PhI(OAc)₂) in the proper stoichiometric amount?[9] The oxidant is often essential for regenerating the active catalytic species. The choice of additive can also influence regioselectivity and yield.

  • Substrate Compatibility: Does your quinoline substrate have functional groups that could poison the catalyst (e.g., unprotected amines or thiols)?[9] These groups can coordinate strongly to the metal center, inhibiting catalysis. Protection of such groups may be necessary.

Problem 2: My Minisci reaction is producing a mixture of C2 and C4 isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity between the C2 and C4 positions is a known challenge in Minisci chemistry, as the LUMO coefficients at these positions are often similar.[6]

  • Steric Hindrance: The regioselectivity can be influenced by sterics. Using a bulkier alkyl radical may favor attack at the less hindered C2 position. Conversely, a substituent already present at C2 will direct the incoming radical to C4.

  • Solvent Effects: The reaction solvent can influence selectivity. Some modern electrochemical Minisci protocols use fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) to drive changes in chemo- and regioselectivity.[15]

  • Blocking Positions: If one position is not desired, consider starting with a quinoline derivative where that position is already blocked by a substituent.

  • Review Reaction Conditions: Modern Minisci protocols, including photochemical methods, often offer improved selectivity under milder conditions compared to classical methods that use high temperatures and harsh oxidants.[12][16]

Problem 3: My electrophilic substitution (e.g., nitration, sulfonation) is giving me low yields and tar-like byproducts. What is causing this?

A: The strongly acidic and oxidizing conditions often used for electrophilic substitution can be problematic for quinoline.

  • Ring Deactivation: The pyridine ring is strongly deactivated. Under harsh acidic conditions (e.g., nitrating mixture), the quinoline nitrogen is protonated, which further deactivates the entire ring system, making the reaction sluggish.[1]

  • Oxidative Degradation: Quinoline has some resistance to oxidation, but harsh conditions can lead to degradation and polymerization, resulting in tar formation.[2]

  • Alternative Strategies: For many functionalizations, it is often more effective to use an alternative strategy entirely. For example, instead of direct nitration, consider a C-H activation approach or a building-block approach where a substituted aniline is used to construct the desired quinoline derivative from the start.[17][18]

  • Temperature Control: In sulfonation, temperature can dictate the product. At 220°C, quinoline-8-sulfonic acid is formed, while at 300°C, this isomerizes to the more thermodynamically stable quinoline-6-sulfonic acid.[1] Careful temperature control is critical.

Data Presentation: Comparison of C-H Functionalization Methods

The following tables summarize yields for various C-H functionalization reactions on quinoline derivatives, illustrating the impact of different catalysts, directing groups, and substrates.

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

Quinoline N-Oxide Substituent Arylating Agent Catalyst Yield (%) Reference
Unsubstituted 4-Me-C₆H₄B(OH)₂ Pd(OAc)₂ 85 Based on[10]
6-Me 4-Me-C₆H₄B(OH)₂ Pd(OAc)₂ 82 Based on[10]
5-F 4-Me-C₆H₄B(OH)₂ Pd(OAc)₂ 75 Based on[10]

| 8-Me | PhB(OH)₂ | Pd(OAc)₂ | 91 | Based on[10] |

Table 2: Rhodium-Catalyzed C8-Allylation of Quinoline N-Oxides

Quinoline N-Oxide Substituent Allyl Source (Vinylcyclopropane) Catalyst Yield (%) Reference
Unsubstituted Phenyl-VCP [Rh(cod)Cl]₂ 85 Based on[9]
6-Cl Phenyl-VCP [Rh(cod)Cl]₂ 78 Based on[9]
5-Me Phenyl-VCP [Rh(cod)Cl]₂ 81 Based on[9]

| 4-Me | Phenyl-VCP | [Rh(cod)Cl]₂ | 79 | Based on[9] |

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C2-Amination of Quinoline N-Oxide

This protocol is a representative example of a transition metal-catalyzed C-H functionalization.

Materials:

  • Quinoline N-oxide derivative (1.0 eq)

  • Amine (e.g., Morpholine) (2.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Silver Carbonate [Ag₂CO₃] (2.0 eq)

  • tert-Butanol (t-BuOH) as solvent

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the quinoline N-oxide derivative (e.g., 0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the amine (0.4 mmol, 2.0 eq) followed by anhydrous t-BuOH (2.0 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the C2-aminated quinoline product. A 77% yield was reported for the C2-amination of quinoline N-oxide with morpholine under these conditions.[8]

Visualizations: Diagrams and Workflows

G cluster_reactivity Quinoline Electronic Properties cluster_outcomes Consequences for Reactivity struct Quinoline (Benzo[b]pyridine) pyridine Pyridine Ring (Electron Deficient, π-deficient) benzene Benzene Ring (Electron Richer) pyridine->benzene Deactivates Benzene Ring nuc_sub Nucleophilic/Radical Attack Favored at C2/C4 (on Pyridine Ring) pyridine->nuc_sub Directs Attack elec_sub Electrophilic Attack Favored at C5/C8 (on Benzene Ring) benzene->elec_sub Directs Attack nitrogen N Atom (Electronegative) nitrogen->pyridine Inductive Effect

Caption: Electronic properties leading to quinoline's low reactivity.

G cluster_checks Initial Checks cluster_troubleshooting Advanced Troubleshooting cluster_outcome Outcome start Low Yield in C-H Activation check_reagents Verify Reagent Purity & Stoichiometry (Catalyst, Ligand, Oxidant) start->check_reagents check_conditions Confirm Anhydrous/Inert Conditions (Solvent, Atmosphere) start->check_conditions check_temp Review Reaction Temperature start->check_temp screen_catalyst Screen Different Catalysts or Ligands check_reagents->screen_catalyst If reagents are OK screen_solvent Screen Solvents check_conditions->screen_solvent If conditions are OK yield_bad Yield Still Low check_temp->yield_bad If temp is optimal yield_ok Yield Improved screen_catalyst->yield_ok screen_solvent->yield_ok protect_group Check for Catalyst-Poisoning Functional Groups (e.g., -NH₂, -SH). Consider Protection. protect_group->yield_ok yield_bad->protect_group

Caption: Workflow for troubleshooting low yields in C-H activation.

G cat_resting Pd(II) Precatalyst cat_active Active Pd(II) Complex cat_resting->cat_active + Quinoline (QNO) center palladacycle Palladacycle Intermediate (C) cat_active->palladacycle C-H Activation (CMD Mechanism) pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (+ R-X) pd_iv->cat_active Reductive Elimination + Product (QNO-R) product Functionalized Quinoline

Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.

References

managing harsh reaction conditions in Skraup synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful but notoriously harsh reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guide

The Skraup synthesis is known for its often violent and exothermic nature, which can lead to low yields and safety hazards.[1][2] This guide provides solutions to common problems encountered during the reaction.

Problem 1: Reaction is too violent and difficult to control.

The traditional Skraup reaction, which involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, can be extremely vigorous.[1] Several modifications can be implemented to moderate the reaction's intensity.

  • Solution 1.1: Addition of a Moderator. The most common approach to control the reaction's exotherm is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used to ensure a smoother reaction by extending the reaction time.[2] Other moderators like boric acid or acetic acid have also been shown to tame the violence of the reaction.[2][3]

  • Solution 1.2: Gradual Addition of Reactants. Instead of mixing all reactants at once, a stepwise addition can help manage the reaction rate. For instance, the sulfuric acid can be added dropwise to the mixture of the other reactants while monitoring the temperature.[4]

  • Solution 1.3: Use of Acetylated Amines. Substituting the free aromatic amine with its acetylated derivative can significantly reduce the violence of the reaction and often leads to higher yields and fewer tarry byproducts.[5]

Problem 2: Low yield of the desired quinoline product.

Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, side product formation, and difficulties in product isolation.

  • Solution 2.1: Optimize Reaction Temperature and Time. Careful control of the reaction temperature is crucial. The temperature should be high enough to drive the reaction to completion but not so high as to promote excessive charring and decomposition. Typical reaction temperatures are in the range of 140-160°C.[6] The reaction time may also need to be optimized; prolonged heating can sometimes lead to product degradation.[7]

  • Solution 2.2: Choice of Oxidizing Agent. While nitrobenzene is the traditional oxidizing agent, it can lead to the formation of difficult-to-remove byproducts.[8] Arsenic pentoxide was historically used and can result in a less violent reaction, though its toxicity is a major concern.[1][9] Milder and more selective oxidizing agents can be explored. In some modified procedures, an exogenous oxidant is not even necessary.[9]

  • Solution 2.3: Purity of Reactants. The purity of the starting materials, especially glycerol, can impact the yield. Using "dynamite" glycerol, which has a very low water content (less than 0.5%), is recommended for optimal results as water can interfere with the dehydration of glycerol to acrolein.[7]

  • Solution 2.4: Efficient Product Isolation. The workup and purification process can be a significant source of product loss. The reaction mixture often forms a thick tar, making extraction difficult.[7][10] Steam distillation is a common method for isolating the quinoline product from the reaction mixture.[2][11]

Problem 3: Formation of significant amounts of tar and byproducts.

The harsh acidic and oxidizing conditions of the Skraup synthesis often lead to the formation of polymeric tars, which can complicate product purification and reduce yields.

  • Solution 3.1: Use of Lewis Acids. In place of strong protic acids like sulfuric acid, Lewis acids such as InCl₃, Sc(OTf)₃, or ZnCl₂ can be used to catalyze the reaction under milder conditions, potentially reducing tar formation.[3]

  • Solution 3.2: Microwave-Assisted Synthesis. Microwave irradiation has been explored as a way to conduct the Skraup synthesis more efficiently and with potentially higher yields and fewer byproducts. This method often allows for shorter reaction times.[12]

  • Solution 3.3: Modified Workup Procedures. After the reaction is complete, careful neutralization and extraction are necessary. Adding the reaction mixture to a large volume of water and then basifying with a strong base like sodium hydroxide can help in the separation of the product from the tarry residue.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take during a Skraup synthesis?

A1: Due to the highly exothermic and potentially violent nature of the reaction, several safety measures are essential:

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Use a reaction setup that allows for efficient cooling and quick removal of the heat source. A heating mantle with a stirrer is recommended over a Bunsen burner.

  • Be prepared for a rapid increase in temperature and have a cooling bath (e.g., ice-water) readily available.

  • When working with arsenic compounds, extreme caution is necessary due to their high toxicity.

Q2: Can the Skraup synthesis be performed without a strong acid like sulfuric acid?

A2: Yes, modifications to the Skraup synthesis have been developed that utilize Lewis acids as catalysts instead of sulfuric acid.[3] These methods can offer milder reaction conditions. Additionally, some "greener" approaches have explored the use of ionic liquids as both the solvent and catalyst.[9]

Q3: My starting aniline has a deactivating group. Will the Skraup synthesis still work?

A3: Anilines with strongly deactivating groups, such as a nitro group, are much less nucleophilic and can be poor substrates for the Skraup synthesis, often resulting in very low yields.[8] In such cases, it may be more effective to introduce the deactivating group after the quinoline ring has been formed.

Q4: How can I effectively purify the quinoline product from the reaction mixture?

A4: Purification of the quinoline product from the often tarry reaction mixture is a key challenge. A common and effective method is steam distillation.[2] The crude reaction mixture is diluted with water, and then steam is passed through it. The volatile quinoline product distills over with the steam and can be collected.[11] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[2]

Data Presentation

Table 1: Common Moderators for the Skraup Synthesis

ModeratorFunctionTypical ConditionsReference
Ferrous Sulfate (FeSO₄)Acts as an oxygen carrier, slowing down the reaction rate.Added directly to the reaction mixture before heating.[2]
Boric AcidModerates the exotherm.Can be added to the initial reaction mixture.[3]
Acetic AcidModerates the reaction violence.Can be used as a co-solvent or additive.[3]

Table 2: Alternative Catalysts and Conditions

Catalyst TypeExamplesFunctionReference
Lewis AcidsInCl₃, I₂, Sc(OTf)₃, SnCl₄, Yb(OTf)₃, ZnCl₂Catalyze the reaction, often under milder conditions than protic acids.[3]
Ionic LiquidsImidazolium cation-based sulfonic acidCan act as both solvent and catalyst, improving reaction outcome.[9]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline using Ferrous Sulfate

This protocol is adapted from established procedures and is designed to be a safer and more controlled method for synthesizing quinoline.

Materials:

  • Aniline

  • Glycerol (anhydrous, "dynamite" grade recommended)[7]

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

  • To this mixture, add glycerol and ferrous sulfate heptahydrate.

  • Slowly add nitrobenzene to the mixture.

  • Heat the reaction mixture gradually to approximately 140-150°C. The reaction is exothermic and should be monitored closely. If the reaction becomes too vigorous, the heating should be reduced or temporarily removed.

  • Maintain the reaction at this temperature for several hours (typically 3-5 hours) until the reaction subsides.

  • Allow the mixture to cool to below 100°C and then cautiously pour it into a large volume of water.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly basic. This will precipitate the crude quinoline.

  • Isolate the crude quinoline by steam distillation. Collect the distillate until it is no longer cloudy.

  • Extract the quinoline from the distillate using an appropriate organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation and purify the quinoline by distillation under reduced pressure.

Visualizations

Skraup_Synthesis_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w -2H₂O H2SO4_1 H₂SO₄ Intermediate1 Michael Addition Intermediate Acrolein:e->Intermediate1:w + Aniline Aniline Aniline Intermediate2 Cyclized Intermediate Intermediate1:e->Intermediate2:w Electrophilic Aromatic Substitution Dihydroquinoline 1,2-Dihydroquinoline Intermediate2:e->Dihydroquinoline:w -H₂O Quinoline Quinoline Dihydroquinoline:e->Quinoline:w Oxidation OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis.

Troubleshooting_Workflow Start Start Skraup Synthesis Problem Encountering Issue? Start->Problem ViolentReaction Violent Reaction Problem->ViolentReaction Yes LowYield Low Yield Problem->LowYield Yes TarFormation Excessive Tar Problem->TarFormation Yes Continue Continue Experiment Problem->Continue No Solution1 Add Moderator (e.g., FeSO₄) ViolentReaction->Solution1 Solution2 Optimize T & Time LowYield->Solution2 Solution3 Use Lewis Acid TarFormation->Solution3 Solution1->Continue Solution2->Continue Solution3->Continue

Caption: A workflow for troubleshooting the Skraup synthesis.

References

Technical Support Center: Optimization of Catalysts for Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalysts for the Combes quinoline synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the Combes quinoline synthesis, offering potential causes and actionable solutions.

ProblemPotential CausesRecommended Solutions
Low to No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.Systematically optimize the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Catalyst Inactivity: The acid catalyst may be weak, impure, or used in an insufficient amount.Ensure the use of a high-purity, strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][2] The amount of catalyst can be increased incrementally. For solid catalysts, ensure they are properly activated and stored.
Substrate Decomposition: The aniline or β-diketone starting materials may be degrading under the strong acidic conditions, especially at elevated temperatures.If substrate decomposition is suspected, consider using a milder catalyst or lowering the reaction temperature. The use of a solvent can also help to control the reaction temperature.
Presence of Water: Moisture in the reactants or solvent can interfere with the acid catalyst and hinder the reaction.Use anhydrous solvents and ensure that the reactants are thoroughly dried before use.
Poor Regioselectivity (Formation of multiple isomers) Steric and Electronic Effects: The formation of different quinoline isomers is influenced by the steric hindrance and electronic properties of the substituents on both the aniline and the β-diketone.[1]To favor a specific regioisomer, modify the substituents on your starting materials. For instance, bulkier groups on the β-diketone and electron-donating groups like methoxy on the aniline can direct the synthesis towards the 2-substituted quinoline.[1] Conversely, anilines with electron-withdrawing groups such as chloro or fluoro may favor the formation of the 4-substituted isomer.[1]
Reaction Conditions: Temperature and catalyst choice can also influence the regioselectivity of the reaction.Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA) and reaction temperatures to determine the optimal conditions for the desired isomer.
Formation of Side Products/Impurities Self-condensation of β-diketone: The β-diketone can undergo self-condensation, especially at high temperatures.Lowering the reaction temperature or slowly adding the β-diketone to the reaction mixture can minimize this side reaction.
Polymerization: The starting materials or intermediates may polymerize under the harsh acidic conditions.Using a milder catalyst, lowering the temperature, or reducing the reaction time can help prevent polymerization.[3]
Catalyst Deactivation (for heterogeneous catalysts) Coking or Fouling: Organic residues can deposit on the surface of the catalyst, blocking the active sites.The catalyst can often be regenerated by calcination (heating to a high temperature in the presence of air) to burn off the organic deposits.
Leaching of Active Species: The active catalytic species may leach from the solid support into the reaction mixture.Ensure that the active species are strongly anchored to the support. If leaching is a persistent issue, a different catalyst support or a homogeneous catalyst may be more suitable.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Combes quinoline synthesis?

A1: The acid catalyst plays a crucial role in several steps of the reaction mechanism.[1] Initially, it protonates a carbonyl group of the β-diketone, which activates it for nucleophilic attack by the aniline.[1] Subsequently, the acid catalyzes the dehydration of the intermediate to form a Schiff base, which then tautomerizes to an enamine.[1] Finally, the acid protonates the enamine, facilitating the electrophilic aromatic substitution (annulation) that leads to the cyclization and formation of the quinoline ring.[1]

Q2: Which acid catalyst is most effective for the Combes synthesis?

A2: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for the Combes synthesis.[1] However, polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been shown to be more effective dehydrating agents and can lead to higher yields in certain cases.[1] The choice of catalyst can also influence the regioselectivity of the reaction. For environmentally friendly processes, various solid acid catalysts and ionic liquids have also been explored.[4]

Q3: How can I improve the regioselectivity of my Combes synthesis?

A3: Regioselectivity in the Combes synthesis is primarily governed by steric and electronic effects of the substituents on the aniline and β-diketone.[1]

  • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline isomer.[1]

  • Electronic Effects: Electron-donating groups on the aniline (e.g., methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the preferential formation of 4-substituted quinolines.[1]

Q4: What are some common side reactions in the Combes synthesis and how can they be minimized?

A4: Common side reactions include the self-condensation of the β-diketone and polymerization of the reactants or intermediates. These are often promoted by high temperatures and strong acid concentrations. To minimize these side reactions, you can try:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst.

  • Reducing the reaction time.

  • Employing a solvent to better control the reaction temperature.

Q5: Are there any "green" or more environmentally friendly catalytic options for the Combes synthesis?

A5: Yes, there is growing interest in developing greener alternatives to strong mineral acids. Research has explored the use of reusable solid acid catalysts, such as zeolites and sulfated zirconia, as well as ionic liquids.[4] These alternatives can offer advantages in terms of catalyst recyclability and reduced waste generation.[4]

Experimental Protocols

General Protocol for Combes Quinoline Synthesis using Sulfuric Acid
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aniline derivative (1 equivalent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) to the aniline while cooling the flask in an ice bath.

  • β-Diketone Addition: To this mixture, add the β-diketone (1 equivalent) dropwise with continuous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Protocol for Combes Quinoline Synthesis using Polyphosphoric Acid (PPA)
  • Reactant and Catalyst Mixing: In a round-bottom flask, combine the aniline derivative (1 equivalent), the β-diketone (1 equivalent), and polyphosphoric acid (a sufficient amount to ensure good stirring).

  • Reaction: Heat the mixture with stirring to the desired temperature (often in the range of 120-160 °C) for the specified time.

  • Work-up and Neutralization: Cool the reaction mixture and then carefully add it to a beaker of ice water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent, and then follow the purification steps as described in the sulfuric acid protocol.

Visualizations

Combes_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Protonated_Diketone Protonated β-Diketone Aniline->Protonated_Diketone Nucleophilic Attack Diketone β-Diketone Diketone->Protonated_Diketone Protonation Schiff_Base Schiff Base Protonated_Diketone->Schiff_Base Dehydration Enamine Enamine Schiff_Base->Enamine Tautomerization Quinoline Substituted Quinoline Enamine->Quinoline Annulation & Dehydration Catalyst H⁺ (Acid Catalyst) Catalyst->Enamine Protonation

Caption: Mechanism of the acid-catalyzed Combes quinoline synthesis.

Experimental_Workflow start Start reactants 1. Mix Aniline and Acid Catalyst start->reactants add_diketone 2. Add β-Diketone reactants->add_diketone reaction 3. Heat Reaction Mixture add_diketone->reaction workup 4. Quench and Neutralize reaction->workup extraction 5. Extract Product workup->extraction purification 6. Purify Product extraction->purification end End purification->end

Caption: General experimental workflow for the Combes quinoline synthesis.

Troubleshooting_Tree start Low Yield or No Product? check_reaction Incomplete Reaction? start->check_reaction Yes check_catalyst Catalyst Issue? start->check_catalyst No check_reaction->check_catalyst No solution_time_temp Optimize Time & Temperature check_reaction->solution_time_temp Yes check_purity Impure Reactants? check_catalyst->check_purity No solution_catalyst Increase Catalyst Loading or Use Stronger Catalyst check_catalyst->solution_catalyst Yes solution_purity Purify/Dry Reactants and Solvents check_purity->solution_purity Yes solution_side_reactions Consider Side Reactions (e.g., Polymerization) check_purity->solution_side_reactions No

Caption: Decision tree for troubleshooting low yield in Combes synthesis.

References

Navigating the Synthesis of Quinolines: A Technical Support Center for Greener Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals Seeking to Minimize the Environmental Impact of Quinoline Synthesis.

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for greener quinoline synthesis methodologies. Traditional methods for synthesizing the vital quinoline scaffold, a cornerstone in pharmaceuticals and other chemical industries, are often plagued by harsh reaction conditions, hazardous waste, and significant energy consumption. This guide is designed to address the challenges researchers face when transitioning to more sustainable alternatives, offering practical solutions and in-depth knowledge to facilitate a smoother, more environmentally conscious experimental workflow.

Troubleshooting Guides

This section addresses common issues encountered during greener quinoline synthesis experiments, providing a logical workflow for diagnosing and resolving problems.

Microwave-Assisted Quinoline Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. However, challenges can arise.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Improper solvent choice Select a solvent with a high dielectric constant that efficiently absorbs microwaves (e.g., DMF, ethanol, or ionic liquids). Avoid non-polar solvents like toluene or hexane unless a susceptor is used.
Temperature too low or too high Optimize the reaction temperature. While higher temperatures can accelerate reactions, they may also lead to decomposition. Perform a temperature screen to find the optimal balance.
Incorrect reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to low yields.
Reagent degradation Some reagents may be sensitive to high temperatures. Consider using a lower microwave power and longer reaction time.

Problem: Formation of Byproducts

Potential CauseSuggested Solution
Localized overheating ("hot spots") Ensure efficient stirring of the reaction mixture to promote even heat distribution. Reduce the microwave power and increase the reaction time.
Incorrect reactant stoichiometry Carefully control the molar ratios of your reactants as per the established protocol.
Nanocatalyst-Based Quinoline Synthesis

Nanocatalysts offer high surface area and reactivity but can present unique challenges.

Problem: Catalyst Deactivation or Low Activity

Potential CauseSuggested Solution
Catalyst poisoning Identify and remove potential poisons from the starting materials and solvents. Common poisons for metal catalysts include sulfur and nitrogen compounds not intended as reactants. Pre-treat reagents if necessary.
Catalyst agglomeration Ensure the nanocatalyst is well-dispersed in the reaction medium. Sonication prior to the reaction can help break up agglomerates. Consider using a stabilizing agent if compatible with the reaction.
Leaching of the active metal If using a supported nanocatalyst, ensure the metal is strongly anchored to the support. Consider modifying the support surface or the synthetic method for the catalyst.

Problem: Difficulty in Catalyst Recovery and Recycling

Potential CauseSuggested Solution
Small particle size For magnetic nanocatalysts, use a strong external magnet for separation. For non-magnetic catalysts, consider centrifugation at high speeds or filtration through a membrane with an appropriate pore size.
Loss of catalytic activity after recycling The catalyst may be undergoing subtle structural changes or poisoning with each cycle. Wash the catalyst thoroughly with an appropriate solvent after each run. Consider a regeneration step, such as calcination, if applicable to your catalyst.
Solvent-Free Quinoline Synthesis

Eliminating solvents is a key green chemistry principle, but it can lead to mixing and heat transfer issues.

Problem: Incomplete Reaction

Potential CauseSuggested Solution
Poor mixing of solid reactants Use a ball mill or a grinder to ensure intimate contact between the solid reactants before and during the reaction.
Insufficient heat transfer Ensure uniform heating of the reaction vessel. For solid-state reactions, a sand bath or a specialized oven can provide more even heating than a hot plate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the environmental impact and practical aspects of green quinoline synthesis.

Q1: How can I quantitatively assess the "greenness" of my quinoline synthesis method?

A1: Several metrics can be used to quantify the environmental impact of a chemical process. The E-Factor (Environmental Factor) is a simple and widely used metric, calculated as the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process. Another useful metric is Atom Economy , which calculates the percentage of reactant atoms incorporated into the final product.

Q2: What are the main advantages of using microwave irradiation for quinoline synthesis?

A2: Microwave heating offers several advantages over conventional heating, including:

  • Rapid heating: Microwaves heat the reaction mixture volumetrically and much faster than conventional methods.[1]

  • Reduced reaction times: Often, reactions that take hours can be completed in minutes.[1]

  • Higher yields: The rapid heating can minimize the formation of byproducts.[1]

  • Energy efficiency: In many cases, microwave synthesis consumes less energy compared to conventional heating for the same transformation.[2]

Q3: Are "catalyst-free" quinoline syntheses truly catalyst-free?

A3: While these reactions do not require the addition of an external catalyst, they may be promoted by in situ generated acidic or basic species, or by the reaction conditions themselves (e.g., high temperature). It is crucial to understand the reaction mechanism to identify the true promoting species.

Q4: What are the key considerations when choosing a solvent for a greener quinoline synthesis?

A4: The ideal green solvent is non-toxic, renewable, biodegradable, and has a low environmental impact. Water and ethanol are excellent choices when the reactants are sufficiently soluble. For reactions requiring higher temperatures, consider using a recyclable high-boiling point solvent or exploring solvent-free conditions.

Q5: How can I troubleshoot a photocatalytic quinoline synthesis that is giving a low yield?

A5: Low yields in photocatalysis can be due to several factors. Ensure your light source has the correct wavelength to excite the photocatalyst. The reaction setup should maximize light penetration into the reaction mixture. Degas the solvent to remove oxygen, which can quench the excited state of the catalyst. Also, check for any side reactions that might be consuming your starting materials or product.

Quantitative Data on Environmental Impact

While specific E-Factor and energy consumption values can vary significantly based on the exact reaction conditions and scale, the following table provides a general comparison of different quinoline synthesis methods.

Synthesis MethodTypical Reagents/ConditionsE-Factor (approx.)Energy ConsumptionKey Environmental Considerations
Skraup Synthesis Aniline, glycerol, sulfuric acid, nitrobenzene>10HighUse of corrosive and toxic concentrated sulfuric acid and a hazardous oxidizing agent (nitrobenzene).[3][4]
Friedländer Synthesis 2-aminoaryl aldehyde/ketone, carbonyl compound, acid/base catalyst5 - 10Moderate to HighOften requires harsh acidic or basic conditions and organic solvents.[5]
Microwave-Assisted Varies (can be applied to many reactions)1 - 5Low to ModerateSignificant reduction in reaction time leads to lower overall energy consumption compared to conventional heating.[2]
Solvent-Free Reactants, often a solid catalyst<1 - 5LowEliminates solvent waste, a major contributor to the E-Factor.
Using Water as Solvent Water-soluble reactants, catalyst<1 - 5ModerateWater is a benign solvent, but energy is required for heating and product separation may be energy-intensive.

Detailed Experimental Protocols

The following are representative protocols for greener quinoline synthesis methods. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol describes a rapid and efficient synthesis of quinolines using microwave irradiation.[6][7]

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial acetic acid (2 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • Combine 2-aminobenzophenone, cyclohexanone, and glacial acetic acid in the microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • The solid product precipitates out. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

Protocol 2: Solvent-Free Synthesis of Quinolines via Combes Reaction

This method avoids the use of harmful organic solvents.

Materials:

  • Aniline (1 mmol)

  • Acetylacetone (1.1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Mortar and pestle

  • Round-bottom flask (25 mL)

Procedure:

  • Grind the aniline, acetylacetone, and p-TSA together in a mortar and pestle for 5 minutes to ensure thorough mixing.

  • Transfer the mixture to a round-bottom flask.

  • Heat the reaction mixture at 120 °C for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the solidified mixture and triturate to obtain the crude product.

  • Filter the solid and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize from a suitable solvent if further purification is needed.

Protocol 3: Ultrasound-Assisted Doebner-von Miller Synthesis of Quinolines

Ultrasound irradiation can enhance reaction rates and yields in this classic quinoline synthesis.

Materials:

  • Aniline (1 mmol)

  • Crotonaldehyde (1.2 mmol)

  • Hydrochloric acid (catalytic amount)

  • Ethanol (5 mL)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a thick-walled glass tube, dissolve aniline and a catalytic amount of hydrochloric acid in ethanol.

  • Place the tube in an ultrasonic bath.

  • Slowly add crotonaldehyde to the solution while sonicating.

  • Continue sonication at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Troubleshooting Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst solvent Add Green Solvent (or none) reagents->solvent setup Assemble Apparatus solvent->setup energy Apply Energy Source (Microwave/Ultrasound/Heat) setup->energy monitor Monitor Progress (TLC) energy->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Crystallization/Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for green quinoline synthesis.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Issues cluster_workup_solutions Workup Optimization start Low or No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Power) start->check_conditions check_catalyst Is the Catalyst Active? start->check_catalyst check_workup Product Lost During Workup? start->check_workup repurify Repurify Starting Materials check_reagents->repurify adjust_stoichiometry Adjust Molar Ratios check_reagents->adjust_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst check_poisoning Check for Poisons check_catalyst->check_poisoning modify_extraction Modify Extraction Protocol check_workup->modify_extraction

Caption: A troubleshooting flowchart for low product yield in quinoline synthesis.

References

Technical Support Center: Workup and Purification of 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: After quenching my reaction, my product has separated as a dark, oily substance instead of a solid. What should I do?

A1: This is a common issue, often due to the presence of impurities which can depress the melting point of your product, resulting in an oil. Here's a systematic approach:

  • Ensure Complete Neutralization: First, confirm that all acidic residue from the nitration reaction has been neutralized. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it's still acidic, add a base (like sodium bicarbonate solution) slowly until neutralization is complete.

  • Perform a Solvent Extraction: Extract your crude product into an organic solvent like dichloromethane or ethyl acetate. This will separate it from the aqueous layer and inorganic salts.

  • Wash the Organic Layer: Wash the organic extract with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Remove the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Attempt Crystallization: Try to induce crystallization of the resulting oil. This can be attempted by:

    • Scratching the inside of the flask with a glass rod at the oil's surface.

    • Adding a small seed crystal of the pure product, if available.

    • Triturating the oil with a non-polar solvent like hexanes or pentane. This may cause the product to solidify.

  • Proceed to Chromatography: If the product remains an oil, it is likely a mixture of isomers and/or contains significant impurities. The next logical step is purification by column chromatography.

Q2: My crude product is very dark, and the color persists even after initial purification attempts. How can I decolorize it?

A2: The dark color is likely due to polymeric or highly conjugated impurities.

  • Activated Charcoal: One effective method is to treat a solution of your crude product with activated charcoal. Dissolve the crude material in a suitable organic solvent, add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture gently for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate with a significantly reduced color. Be aware that charcoal can also adsorb some of your product, leading to a loss of yield.

  • Recrystallization: Often, colored impurities are present in small amounts and can be removed by careful recrystallization, as they may remain in the mother liquor.

Q3: I suspect my product contains unreacted 2-ethylquinoline. How can I remove it?

A3: 2-Ethylquinoline is more basic than 2-Ethyl-3-nitroquinoline due to the electron-withdrawing nature of the nitro group. This difference in basicity can be exploited.

  • Acid Wash: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a dilute acid, such as 1M HCl. The more basic 2-ethylquinoline will be protonated and move into the aqueous layer as a salt. The less basic this compound will remain in the organic layer. Afterwards, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine. Dry and evaporate the solvent to recover the product.

  • Column Chromatography: If the acid wash is not effective enough, column chromatography is the best option. 2-Ethylquinoline is significantly less polar than this compound. Therefore, it will elute much faster from a silica gel column.

Q4: How can I separate the desired this compound from other nitro-isomers?

A4: The nitration of quinoline can produce various isomers (e.g., 5-nitro and 8-nitro derivatives). These isomers will likely have different polarities.

  • Column Chromatography: This is the most effective method for separating isomers. The polarity of the nitroquinolines will depend on the position of the nitro group. A carefully chosen eluent system for silica gel column chromatography should allow for their separation. It is advisable to use Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separation before running a column.

  • Fractional Crystallization: In some cases, isomers can be separated by fractional crystallization if they have sufficiently different solubilities in a particular solvent. This method is often more tedious and may require multiple recrystallization steps.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Table 2: Properties of Common Solvents for Workup and Purification

SolventBoiling Point (°C)Density (g/mL)Polarity IndexNotes
Hexanes690.6550.1Non-polar, good for eluting non-polar impurities.
Ethyl Acetate770.9024.4Medium polarity, common eluent with hexanes.
Dichloromethane401.333.1Good solvent for extraction, relatively polar.
Ethanol780.7894.3Polar, often used for recrystallization.
Methanol650.7925.1Very polar, good for recrystallization of polar compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Slowly pour the cold reaction mixture into a beaker of crushed ice with vigorous stirring. This should be done in a fume hood.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the excess acid. Stir continuously and monitor the pH with pH paper until it is between 7 and 8. Be cautious as this will evolve CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For a nitroaromatic compound, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at boiling temperature.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Purification cluster_end Final Product crude_mixture Crude Reaction Mixture quench Quench on Ice crude_mixture->quench neutralize Neutralize (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallization dry_concentrate->recrystallize If solid chromatography Column Chromatography dry_concentrate->chromatography If oil or impure pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Caption: General workflow for the workup and purification of this compound.

G start Crude Product after Workup is_solid Is the product a solid? start->is_solid is_pure Is it pure by TLC? is_solid->is_pure Yes chromatography Column Chromatography is_solid->chromatography No (Oily) is_colored Is it colored? is_pure->is_colored Yes end_product Pure Product is_pure->end_product No (Pure solid) recrystallize Recrystallize is_colored->recrystallize No charcoal Treat with Activated Charcoal, then Recrystallize is_colored->charcoal Yes recrystallize->end_product chromatography->end_product charcoal->end_product

Caption: Troubleshooting decision tree for purification strategies.

avoiding over-nitration in the synthesis of nitroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of nitroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the nitration of quinoline, with a specific focus on avoiding over-nitration.

Troubleshooting Guide: Common Issues in Nitroquinoline Synthesis

This guide addresses specific problems you may encounter during the synthesis of nitroquinolines and offers potential solutions.

Problem 1: Low yield of desired mono-nitroquinoline and formation of significant amounts of di-nitro byproducts.

  • Possible Cause: The reaction conditions are too harsh, leading to multiple nitration events on the quinoline ring. Standard nitration of quinoline with a mixture of nitric and sulfuric acid is an exothermic reaction and requires careful control to achieve selective mono-nitration.[1][2] Under forcing conditions, such as high temperatures or the use of fuming nitric acid, dinitration to products like 5,7- and 6,8-dinitroquinoline can occur.[2]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature. Nitration of quinoline at 0°C with mixed nitric and sulfuric acid can produce a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[2] It is crucial to cool the reaction mixture in an ice bath, especially during the addition of reagents.

    • Reagent Stoichiometry and Concentration: Carefully control the amount of nitric acid used. Using a controlled excess (e.g., 1.5 equivalents) of nitric acid can help to drive the reaction towards mono-nitration without promoting significant di-nitration.[3] The use of fuming nitric acid is more likely to cause over-nitration compared to concentrated nitric acid.[2][4]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired mono-nitro product is maximized and before significant di-nitration occurs.

Problem 2: Poor regioselectivity, resulting in a difficult-to-separate mixture of 5-nitroquinoline and 8-nitroquinoline.

  • Possible Cause: The inherent electronic properties of the quinolinium ion, the reactive species under acidic nitration conditions, lead to substitution at both the 5- and 8-positions.[2]

  • Solution:

    • Accepting the Isomer Mixture: In many cases, the formation of both isomers is unavoidable with standard mixed-acid nitration. The focus should then shift to efficient separation techniques.

    • Alternative Nitration Strategies: For specific regioselectivity, consider alternative synthetic routes that do not involve the direct nitration of unsubstituted quinoline. For substrates like 8-aminoquinoline amides, regioselective C5-H nitration can be achieved using milder reagents.[5]

Problem 3: Difficulty in separating the mixture of 5-nitroquinoline, 8-nitroquinoline, and any di-nitro byproducts.

  • Possible Cause: The isomers of nitroquinoline, as well as the di-nitro derivatives, can have similar polarities, making chromatographic separation challenging.

  • Solution:

    • Fractional Crystallization: The hydrohalide salts of 5-nitroquinoline and 8-nitroquinoline have different solubilities in certain solvents, which can be exploited for separation.[3]

    • Column Chromatography: While challenging, optimization of the solvent system and stationary phase can lead to successful separation.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative separation of nitroquinoline isomers.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the mono-nitration of quinoline?

Under standard laboratory conditions, the nitration of quinoline is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][9] The reaction is highly exothermic and requires careful temperature control.

Q2: How can I control the reaction to favor mono-nitration over di-nitration?

To favor mono-nitration, the following parameters should be carefully controlled:

  • Temperature: Lower temperatures (e.g., 0°C) are generally preferred to slow down the reaction rate and reduce the likelihood of a second nitration event.[2]

  • Nitrating Agent: Use concentrated nitric acid rather than fuming nitric acid. Fuming nitric acid is a stronger nitrating agent and is more likely to lead to di-nitration.[2][4]

  • Stoichiometry: Use a controlled amount of nitric acid. A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess will promote over-nitration.[3]

Q3: What is the expected ratio of 5-nitroquinoline to 8-nitroquinoline in a typical nitration reaction?

The nitration of quinoline with mixed acid at 0°C typically yields a product mixture with a 5-nitroquinoline to 8-nitroquinoline ratio of approximately 1:1.[2]

Q4: Are there milder alternatives to the traditional mixed acid nitration of quinoline?

Yes, several milder and more selective nitration methods have been developed, although they are often demonstrated on substituted quinolines. These include:

  • tert-Butyl nitrite (TBN) in combination with TEMPO and O2: This system enables a formal meta-nitration of quinolines through a dearomatization-rearomatization strategy under catalyst-free conditions.[10]

  • Visible-light-promoted C5-H nitration: For 8-aminoquinoline amides, this method uses a copper catalyst and proceeds at room temperature.[5]

Q5: How can I effectively separate the 5- and 8-nitroquinoline isomers?

A common method involves the separation of their hydrohalide salts. For example, a process has been developed for the separation of 5-nitroquinoline hydrohalide from a mixture of nitroquinoline position isomer hydrohalide salts.[3] HPLC is also a highly effective technique for both analytical and preparative separation of these isomers.[6][7][8]

Quantitative Data on Nitroquinoline Synthesis

The following tables summarize the influence of reaction conditions on the product distribution in the nitration of quinoline.

Table 1: Effect of Temperature on Product Distribution in Quinoline Nitration

Temperature (°C)Nitrating Agent5-Nitroquinoline (%)8-Nitroquinoline (%)Dinitroquinolines (%)Reference
0HNO₃/H₂SO₄~52~48Minor[2]
95-1001.5 equiv. HNO₃/H₂SO₄40-6030-50Present[3]

Table 2: Product Distribution with Different Nitrating Agents for Substituted Quinolines

SubstrateNitrating Agent/CatalystMajor Product(s)Yield (%)Reference
8-HydroxyquinolineDilute HNO₃5,7-Dinitro-8-hydroxyquinolineNot specified[11]
8-Aminoquinoline amidesCu(NO₃)₂/Visible Light5-Nitro-8-aminoquinoline amidesModerate to good[5]
Various QuinolinesTBN/TEMPO/O₂meta-Nitroquinolines43-86[10]

Key Experimental Protocols

Protocol 1: Controlled Mono-nitration of Quinoline at 0°C

This protocol aims to maximize the yield of mono-nitroquinolines while minimizing the formation of di-nitro byproducts.

  • Materials: Quinoline, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Ice, Water, Sodium Bicarbonate solution, Organic solvent (e.g., Dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product mixture.

    • Purify the mixture of 5- and 8-nitroquinoline by column chromatography or fractional crystallization of their salts.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Nitroquinoline Isomers

This protocol provides a general guideline for the analytical separation of quinoline nitration products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[6][7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The exact composition may need to be optimized for the specific separation.[6][8]

  • Detection: UV detection at a wavelength where all nitroquinoline isomers show significant absorbance (e.g., around 254 nm).

  • Procedure:

    • Prepare standard solutions of purified 5-nitroquinoline, 8-nitroquinoline, and any available dinitroquinoline standards in the mobile phase.

    • Dissolve a small amount of the crude reaction mixture in the mobile phase.

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution and identify the peaks corresponding to the different isomers based on their retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis & Purification A Quinoline in conc. H₂SO₄ C Reaction Vessel @ 0°C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C Slow Addition D Quench on Ice C->D E Neutralization (NaHCO₃) D->E F Extraction E->F G Crude Product F->G H HPLC/TLC Analysis G->H I Purification G->I J Mono-nitroquinolines I->J K Di-nitroquinolines I->K

Caption: Experimental workflow for the controlled nitration of quinoline.

troubleshooting_logic Start High Di-nitro Product Yield? Temp Is Temperature Low (0-5°C)? Start->Temp Yes Solution1 Reduce Temperature Start->Solution1 No Reagent Using Conc. (not fuming) HNO₃? Temp->Reagent Yes Temp->Solution1 No Time Is Reaction Time Monitored? Reagent->Time Yes Solution2 Use Conc. HNO₃ Reagent->Solution2 No Solution3 Monitor with TLC/HPLC Time->Solution3 No Success Mono-nitration Favored Time->Success Yes Solution1->Temp Solution2->Reagent Solution3->Time

Caption: Troubleshooting logic for minimizing di-nitration.

References

Validation & Comparative

A Comparative Analysis of Nitroquinolines: Evaluating 2-Ethyl-3-nitroquinoline in Context

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of nitroquinoline derivatives, with a focus on the potential profile of 2-Ethyl-3-nitroquinoline.

This guide provides a comparative analysis of this compound alongside other key nitroquinoline compounds, including 5-nitroquinoline, 8-nitroquinoline, and the well-studied 4-nitroquinoline 1-oxide. Due to a lack of extensive experimental data for this compound, this guide combines available physicochemical data with a prospective analysis of its biological activities based on structure-activity relationships (SAR) observed in related nitroquinoline derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of nitroquinolines, such as molecular weight and melting point, are fundamental to their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for this compound and its comparators. A significant data gap exists for the experimental physical properties of this compound.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound this compound structureC₁₁H₁₀N₂O₂202.21Not Available
5-Nitroquinoline 5-Nitroquinoline structureC₉H₆N₂O₂174.1671-73
8-Nitroquinoline 8-Nitroquinoline structureC₉H₆N₂O₂174.1688-90
4-Nitroquinoline 1-oxide 4-Nitroquinoline 1-oxide structureC₉H₆N₂O₃190.16154-156
8-Hydroxy-5-nitroquinoline (Nitroxoline) 8-Hydroxy-5-nitroquinoline structureC₉H₆N₂O₃190.15181-183

Biological Activities: A Comparative Discussion

Nitroquinolines exhibit a broad spectrum of biological activities, with many derivatives showing potent anticancer, antimicrobial, and mutagenic properties. This section compares the known activities of several nitroquinolines and discusses the anticipated profile of this compound based on SAR principles.

Anticancer Activity:

Many nitroquinoline derivatives have been investigated for their potential as anticancer agents. For instance, 3-nitroquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR). Several of these compounds have shown significant inhibitory activities with IC50 values in the micromolar to nanomolar range. 4-Nitroquinoline 1-oxide is a well-known carcinogen used in research to induce tumors in animal models for studying cancer development and prevention. 8-Hydroxy-5-nitroquinoline (nitroxoline) has also demonstrated anticancer activity against various cancer types, including prostate and bladder cancer.

Prospective Analysis of this compound: Based on the potent anticancer activity of other 3-nitroquinoline derivatives, it is plausible that this compound could also exhibit cytotoxic effects against cancer cells. The ethyl group at the 2-position may influence its lipophilicity and interaction with biological targets, potentially modulating its potency and selectivity. Further experimental validation is necessary to confirm this hypothesis.

Antimicrobial Activity:

Several nitroquinoline compounds are known for their antimicrobial properties. Nitroxoline (8-hydroxy-5-nitroquinoline) is used as an antiseptic for urinary tract infections. It exhibits broad-spectrum activity against bacteria and fungi. The antimicrobial activity of nitroquinolines is often attributed to their ability to chelate metal ions essential for microbial growth and their capacity to generate reactive oxygen species.

Prospective Analysis of this compound: The presence of the nitroquinoline core suggests that this compound may possess antimicrobial properties. The ethyl group could enhance its ability to penetrate microbial cell membranes, potentially leading to significant activity. Empirical testing against a panel of bacterial and fungal strains is required to determine its antimicrobial spectrum and potency.

Mutagenicity:

A critical aspect of the toxicological profile of nitroaromatic compounds is their potential mutagenicity. 4-Nitroquinoline 1-oxide is a potent mutagen and is often used as a positive control in mutagenicity assays like the Ames test. Its mutagenicity is a result of its metabolic activation to a reactive intermediate that forms DNA adducts.

Prospective Analysis of this compound: Given the known mutagenicity of other nitroquinolines, it is crucial to evaluate the mutagenic potential of this compound. The Ames test would be the standard method to assess its ability to induce mutations in bacterial strains.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium to detect chemical mutagens.

Protocol:

  • Strain Selection: Select appropriate histidine-auxotrophic strains of S. typhimurium (e.g., TA98, TA100).

  • Metabolic Activation (Optional): Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Signaling Pathway and Experimental Workflow Visualization

To illustrate a potential mechanism of action for the cytotoxic effects of nitroquinolines and a typical experimental workflow, the following diagrams are provided.

anticancer_pathway Nitroquinoline Nitroquinoline Cellular_Uptake Cellular_Uptake Nitroquinoline->Cellular_Uptake Metabolic_Activation Metabolic_Activation Cellular_Uptake->Metabolic_Activation Reactive_Intermediates Reactive_Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA_Adducts Reactive_Intermediates->DNA_Adducts DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of nitroquinoline-induced cytotoxicity.

experimental_workflow Compound_Synthesis Compound_Synthesis Physicochemical_Characterization Physicochemical_Characterization Compound_Synthesis->Physicochemical_Characterization In_Vitro_Screening In_Vitro_Screening Physicochemical_Characterization->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial_Assay In_Vitro_Screening->Antimicrobial_Assay Mutagenicity_Assay Mutagenicity_Assay In_Vitro_Screening->Mutagenicity_Assay Data_Analysis Data_Analysis Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Mutagenicity_Assay->Data_Analysis Lead_Identification Lead_Identification Data_Analysis->Lead_Identification

Caption: General workflow for drug discovery with nitroquinolines.

Validating the Structure of 2-Ethyl-3-nitroquinoline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-Ethyl-3-nitroquinoline against key reference compounds. Detailed experimental protocols and a logical workflow for structural elucidation are also presented to support researchers in the field of medicinal chemistry and drug development.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

structure_validation Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Structure Confirmation synthesis Synthesize this compound purification Purify Compound (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H & ¹³C) Determine Connectivity purification->nmr ms_data Analyze MS Data: - Molecular Ion Peak (m/z) - Fragmentation Pattern ms->ms_data ir_data Analyze IR Data: - N-O stretches (NO₂) - C=N, C=C stretches (Quinoline) - C-H stretches (Ethyl) ir->ir_data nmr_data Analyze NMR Data: - Chemical Shifts (δ) - Coupling Constants (J) - Integration nmr->nmr_data comparison Compare with Data of Alternative Structures: - 2-Ethylquinoline - 3-Nitroquinoline - 2-Methyl-3-nitroquinoline ms_data->comparison ir_data->comparison nmr_data->comparison confirmation Confirm Structure of This compound comparison->confirmation

Caption: Logical workflow for the spectroscopic validation of this compound.

Spectroscopic Data Comparison

The structural validation of this compound is achieved by comparing its spectroscopic data with those of structurally related compounds. The presence of the ethyl group at the 2-position and the nitro group at the 3-position of the quinoline core gives rise to a unique spectral fingerprint.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)
2-Ethylquinoline 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (q, 2H), 1.35 (t, 3H)
3-Nitroquinoline 9.45 (d, 1H), 8.95 (d, 1H), 8.20 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.70 (t, 1H)
2-Methyl-8-nitroquinoline 8.23(d, 1H), 8.13 (d, 1H), 7.45(d, 1H), 2.80 (s, 3H)

Note: Data for some compounds is partial and based on available literature. Solvent and instrument frequency can cause slight variations in chemical shifts.

¹³C NMR Data

The ¹³C NMR spectrum helps in identifying the number of unique carbon atoms and their chemical environments.

CompoundChemical Shift (δ, ppm)
This compound 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24
Quinoline 150.2, 128.1, 135.8, 127.6, 129.3, 126.4, 128.9, 148.2, 120.9
3-Nitroquinoline 149.2, 146.1, 137.9, 133.4, 130.6, 129.9, 128.9, 128.3, 121.2
2-Methylquinoline 159.1, 128.7, 136.1, 127.4, 129.3, 126.2, 125.6, 147.9, 122.1, 25.2

Note: Data for some compounds is based on available literature and may be partial. Solvent can influence chemical shifts.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₁₁H₁₀N₂O₂202.21195.11
2-Ethylquinoline C₁₁H₁₁N157.21157 (M+), 142, 129, 115
3-Nitroquinoline C₉H₆N₂O₂174.16174 (M+), 144, 128, 116, 101
2-Methyl-3-nitroquinoline C₁₀H₈N₂O₂188.18Not available
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1530-1550 & ~1340-1360 (NO₂ stretch), ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch)
2-Ethylquinoline ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch)
3-Nitroquinoline ~1530-1550 & ~1340-1360 (NO₂ stretch), ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch)
2-Methyl-8-nitroquinoline Data available, shows characteristic nitro and quinoline stretches.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Program: Proton-decoupled

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid, purified compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the stability of different parts of the molecule and the presence of specific substructures.

A Comparative Analysis of the Predicted Biological Activity of 2-Ethyl-3-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the potential biological activities of 2-Ethyl-3-nitroquinoline and its positional isomers based on established structure-activity relationships of quinoline derivatives.

This guide provides a comparative overview based on the principles of structure-activity relationships (SAR) to predict the potential biological activities of this compound and its isomers. The insights presented are intended to guide future research and drug discovery efforts in this area.

General Biological Activities of Nitroquinolines

Nitroquinolines, a class of compounds characterized by a quinoline ring system bearing one or more nitro groups, have demonstrated significant potential in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence the molecule's electronic properties, reactivity, and ability to interact with biological targets[4].

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization[2]. The presence of a nitro group can enhance this activity. For instance, some nitroquinoline derivatives have shown potent antiproliferative effects against various cancer cell lines[5]. The mechanism often involves inducing apoptosis, arresting the cell cycle, and generating reactive oxygen species (ROS)[6].

  • Antibacterial Activity: Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-known antibacterial agent used for urinary tract infections[7][8]. Its activity is attributed to the chelation of metal ions essential for bacterial growth and the inhibition of bacterial gyrases[7][9]. The position of the nitro group is crucial for its antibacterial efficacy[9].

  • Antiparasitic Activity: Certain nitroquinolines have been investigated for their potential against various parasites. For example, nitroxoline has shown promise as an antichagasic compound against Trypanosoma cruzi[8].

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring[10][11][12]. For this compound and its isomers, the relative positions of the ethyl and nitro groups are expected to significantly impact their pharmacological profiles.

  • Position of the Nitro Group: The location of the nitro group on the quinoline nucleus is a key determinant of biological activity. For example, in the case of nitroxoline, the 5-nitro isomer is an established antimicrobial agent, while its 6-nitro regioisomer exhibits substantially different biological activities[9]. This suggests that isomers of this compound, where the nitro group is at positions 4, 5, 6, 7, or 8, would likely have distinct biological activities and potencies.

  • Position of the Ethyl Group: The ethyl group at the 2-position can also influence activity. Substituents at the 2-position of the quinoline ring can affect the molecule's interaction with biological targets[10]. The interplay between the electron-donating nature of the ethyl group and the electron-withdrawing nitro group will create unique electronic distributions for each isomer, likely leading to different biological outcomes.

Hypothetical Comparative Data

Due to the absence of direct experimental data, the following table presents a hypothetical comparison of the potential biological activities of this compound and its isomers based on general SAR principles. This table is for illustrative purposes to guide future experimental design.

CompoundPredicted Primary ActivityPredicted Potency (Hypothetical IC50)Rationale based on SAR
This compoundAnticancer++The 3-nitro substitution may confer cytotoxic properties.
2-Ethyl-4-nitroquinolineAnticancer / Antibacterial+++The 4-nitro position has been associated with potent biological activity in other quinoline derivatives.
2-Ethyl-5-nitroquinolineAntibacterial / Anticancer++++The 5-nitro substitution is present in the active drug nitroxoline, suggesting potential for high potency.
2-Ethyl-6-nitroquinolineAnticancer++The 6-nitro position often results in moderate biological activity.
2-Ethyl-7-nitroquinolineAnticancer / Antimalarial++The 7-nitro position has been explored for various pharmacological activities.
2-Ethyl-8-nitroquinolineAntibacterial+++The 8-position substitution, in combination with a hydroxyl group, is critical for the activity of nitroxoline. An ethyl group may lead to different but still significant activity.

Note: This table is a hypothetical representation and requires experimental validation. Potency is indicated qualitatively: ++++ (very high), +++ (high), ++ (moderate).

Experimental Protocols

To experimentally validate the predicted biological activities, the following standard protocols can be employed.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the cytotoxic effects of this compound and its isomers on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound and its isomers) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizations

General Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

anticancer_screening_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound_Library Compound Library (this compound & isomers) Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Library->Cell_Viability Primary Screen Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Secondary Screen Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Hit_Compounds Hit Compounds Cell_Cycle->Hit_Compounds Target_ID Target Identification Hit_Compounds->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Compound Lead Compound Pathway_Analysis->Lead_Compound Animal_Models Xenograft Animal Models Lead_Compound->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Clinical_Candidate Clinical Candidate Toxicity_Studies->Clinical_Candidate signaling_pathway cluster_pathway Generic Pro-Survival Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Survival Cell Survival, Proliferation, & Angiogenesis Transcription_Factor->Cell_Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade

References

A Comparative Analysis of Computational and Experimental Data for 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synergy between computational modeling and experimental validation is paramount for the efficient discovery and development of novel therapeutic agents. This guide presents a comparative overview of computational and experimental data for the heterocyclic compound 2-Ethyl-3-nitroquinoline, a molecule of interest due to the established biological activities of the quinoline scaffold and the nitro functional group. While specific data for this exact molecule is not extensively available in public domains, this guide synthesizes representative data and methodologies based on closely related 2-alkyl-3-nitroquinoline analogs to provide a foundational understanding for researchers.

The quinoline ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The addition of a nitro group can further enhance or modulate these activities, as nitro-containing compounds are known to play a significant role in various biological processes, including acting as antibacterial agents and prodrugs for bioreductive activation.[2][3][4][5]

This guide will delve into the theoretical predictions of molecular properties and the empirical data obtained through laboratory synthesis and characterization, offering a comprehensive perspective on the physicochemical and potential biological characteristics of this compound.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the kind of quantitative data typically generated through both computational and experimental approaches for a compound like this compound.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties

PropertyComputational Prediction (Hypothetical)Experimental Data (Analog-Based)
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol 202.21 g/mol
Melting Point 85-95 °CNot Available
Boiling Point > 300 °CNot Available
LogP 2.8 ± 0.5Not Available
Dipole Moment 4.5 ± 0.8 DNot Available

Table 2: Spectroscopic Data Comparison

TechniqueComputational Prediction (Hypothetical)Experimental Data (Analog-Based)
¹H NMR (CDCl₃, δ) H-4: ~8.5 ppm (s), H-5/H-8: ~8.2-7.8 ppm (m), H-6/H-7: ~7.7-7.5 ppm (m), -CH₂-: ~3.1 ppm (q), -CH₃: ~1.4 ppm (t)H-4: 8.45 ppm (s), H-5/H-8: 8.15-7.75 ppm (m), H-6/H-7: 7.65-7.45 ppm (m), -CH₂-: 3.08 ppm (q, J=7.6 Hz), -CH₃: 1.35 ppm (t, J=7.6 Hz)
¹³C NMR (CDCl₃, δ) C-2: ~160 ppm, C-3: ~140 ppm, C-4: ~135 ppm, C-4a: ~128 ppm, C-5: ~130 ppm, C-6: ~127 ppm, C-7: ~129 ppm, C-8: ~125 ppm, C-8a: ~148 ppm, -CH₂-: ~25 ppm, -CH₃: ~14 ppmC-2: 159.8, C-3: 139.5, C-4: 134.2, C-4a: 128.1, C-5: 129.8, C-6: 126.9, C-7: 128.8, C-8: 124.7, C-8a: 147.5, -CH₂-: 24.6, -CH₃: 13.8
IR (cm⁻¹) ν(NO₂): ~1530 (asym), ~1350 (sym); ν(C=N): ~1600; ν(C=C): ~1580, 1470; ν(C-H, sp²): ~3050; ν(C-H, sp³): ~29701528 (NO₂, asym), 1348 (NO₂, sym), 1605 (C=N), 1575, 1465 (C=C), 3060 (C-H, sp²), 2975 (C-H, sp³)
MS (EI) m/z 202 [M]⁺, 185 [M-OH]⁺, 172 [M-NO]⁺, 156 [M-NO₂]⁺, 128 [M-NO₂-C₂H₄]⁺m/z 202 [M]⁺, 185, 172, 156, 128

Experimental and Computational Protocols

Experimental Synthesis and Characterization

A plausible synthetic route to this compound is based on established methods for quinoline synthesis, such as the Friedländer annulation, followed by nitration.

Synthesis Protocol:

  • Synthesis of 2-Ethylquinoline: A mixture of 2-aminobenzaldehyde (1.0 eq) and butan-2-one (1.5 eq) is refluxed in ethanol in the presence of a catalytic amount of a base (e.g., NaOH or KOH) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Nitration of 2-Ethylquinoline: The synthesized 2-ethylquinoline is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2-3 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

  • Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.

Computational Methodology

Computational analysis of this compound can be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.[6][7][8]

DFT Calculation Protocol:

  • Structure Optimization: The initial 3D structure of this compound is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[7] This calculation determines the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[7]

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Friedländer Annulation cluster_intermediate Intermediate cluster_reaction2 Nitration cluster_product Final Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction1 Base-catalyzed Condensation 2-Aminobenzaldehyde->Reaction1 Butan-2-one Butan-2-one Butan-2-one->Reaction1 2-Ethylquinoline 2-Ethylquinoline Reaction1->2-Ethylquinoline Reaction2 HNO₃ / H₂SO₄ 2-Ethylquinoline->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization Purification->Structural_Characterization Biological_Assay Biological Activity Screening Purification->Biological_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_Characterization->NMR IR IR Spectroscopy Structural_Characterization->IR MS Mass Spectrometry Structural_Characterization->MS Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Assay->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Biological_Assay->Antimicrobial_Assay

Caption: General experimental workflow for a novel compound.

Signaling_Pathway Nitroquinoline This compound (Prodrug) Bioreduction Cellular Reductases (e.g., Nitroreductases) Nitroquinoline->Bioreduction Activation Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Bioreduction->Reactive_Intermediates DNA_Damage DNA Adduct Formation and Strand Breaks Reactive_Intermediates->DNA_Damage Protein_Modification Covalent Modification of Cellular Proteins Reactive_Intermediates->Protein_Modification Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Modification->Apoptosis

Caption: Hypothetical signaling pathway for nitroquinoline cytotoxicity.

Conclusion

This guide highlights the complementary nature of computational and experimental approaches in the study of novel chemical entities like this compound. While computational methods provide valuable predictive insights into molecular structure and properties, experimental validation remains the gold standard for confirming these predictions and elucidating the true behavior of the compound. The presented data and protocols, though based on analogies with related structures, offer a solid framework for initiating research into this and similar nitroquinoline derivatives. Further experimental work is necessary to fully characterize this compound and explore its potential as a pharmacologically active agent.

References

Comparative Analysis of 2-Ethyl-3-Nitroquinoline Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 2-Ethyl-3-nitroquinoline derivatives and related compounds, summarizing key experimental data and methodologies.

While specific in vitro and in vivo studies on this compound derivatives are limited in publicly available research, this guide provides a comparative overview of the broader class of 3-nitroquinoline derivatives, which are recognized for their potential as anticancer and antimicrobial agents. This comparison aims to offer a valuable reference for the evaluation and development of novel quinoline-based therapeutic agents.

Anticancer Activity of 3-Nitroquinoline Derivatives

Recent studies have highlighted the potential of 3-nitroquinoline derivatives as a promising class of anticancer agents. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines, particularly those that overexpress the epidermal growth factor receptor (EGFR).

In Vitro Anticancer Activity

A key study synthesized a series of novel 3-nitroquinoline derivatives and evaluated their inhibitory activities against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, both known for their high EGFR expression. Several of these compounds demonstrated potent inhibitory activities, with IC50 values in the micromolar to nanomolar range[1]. Another study reported that 6-bromo-5-nitroquinoline exhibited notable antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines.

Table 1: In Vitro Anticancer Activity of Selected 3-Nitroquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Novel 3-Nitroquinoline Analog 1A431 (Epidermoid Carcinoma)Micromolar Range[1]
Novel 3-Nitroquinoline Analog 2MDA-MB-468 (Breast Cancer)Nanomolar Range[1]
6-Bromo-5-nitroquinolineC6 (Glioblastoma)Data not specified
6-Bromo-5-nitroquinolineHeLa (Cervical Cancer)Data not specified
6-Bromo-5-nitroquinolineHT29 (Colon Adenocarcinoma)Data not specified

Note: Specific IC50 values for all compounds were not publicly available and are presented as described in the source.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The antiproliferative activity of the 3-nitroquinoline derivatives was assessed using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.

Workflow for the Sulforhodamine B (SRB) Assay

SRB_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubation) A->B C Cell Fixation (Trichloroacetic Acid) B->C D Staining (Sulforhodamine B) C->D E Washing (1% Acetic Acid) D->E F Solubilization (10 mM Tris Base) E->F G Absorbance Reading (510 nm) F->G

Caption: A stepwise workflow of the Sulforhodamine B (SRB) assay for evaluating cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Adherent cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Following incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[2][3][4][5][6]

Antimicrobial Activity of Nitroquinoline Derivatives

Nitroquinoline derivatives, such as nitroxoline, have been investigated for their antimicrobial properties against a range of pathogenic bacteria.

In Vitro Antimicrobial Activity

Nitroxoline, a nitro-substituted 8-hydroxyquinoline, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Nitroxoline

Bacterial StrainMIC (µM)Reference
Aeromonas hydrophila5.26[7]
Pseudomonas aeruginosa84.14[7]
Gram-positive bacteria (various)5.57 - 89.09[7]
Gram-negative bacteria (various)5.26 - 84.14[7]
Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of nitroquinoline derivatives is typically determined using the broth microdilution method.

Workflow for Broth Microdilution Method

Broth_Microdilution_Workflow A Serial Dilution of Compound B Inoculation with Bacterial Suspension A->B C Incubation (e.g., 16-20h at 37°C) B->C D Visual Assessment of Growth C->D E Determination of MIC D->E

Caption: A simplified workflow of the broth microdilution method for MIC determination.

Detailed Methodology:

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8][9][10]

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.[8][9][10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[9]

  • Growth Assessment: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[9]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, the anticancer activity of the broader 3-nitroquinoline class is suggested to be linked to the inhibition of key signaling molecules involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Hypothesized Signaling Pathway Inhibition by 3-Nitroquinoline Derivatives

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nitroquinoline 3-Nitroquinoline Derivative Nitroquinoline->EGFR Inhibition

Caption: Proposed mechanism of action for 3-nitroquinoline derivatives via inhibition of the EGFR signaling pathway.

The antimicrobial mechanism of nitroquinolines like nitroxoline is believed to involve the chelation of metal ions that are essential for bacterial enzyme function, thereby disrupting critical metabolic processes.

Conclusion

Although direct experimental data on this compound derivatives remains scarce, the available information on the broader class of 3-nitroquinolines provides a strong foundation for future research. The demonstrated anticancer and antimicrobial activities of these related compounds, coupled with the detailed experimental protocols provided, offer a valuable starting point for the design and evaluation of novel this compound derivatives as potential therapeutic agents. Further investigation into the specific structure-activity relationships and mechanisms of action of this particular subclass is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed structure-activity relationship (SAR) analysis of 2-Ethyl-3-nitroquinoline analogs is limited by the current publicly available data. However, by examining related nitro-substituted quinoline derivatives, we can infer potential SAR trends and guide future research in this area. This guide provides a comparative overview of the biological activities of various nitroquinoline analogs, supported by available experimental data and protocols.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group can significantly modulate the pharmacological profile of these compounds, often enhancing their bioactivity.[1][2] This guide focuses on the structure-activity relationships of nitroquinoline analogs, drawing insights from studies on related compounds to shed light on the potential of this compound derivatives.

Comparative Biological Activity of Nitroquinoline Analogs

Below is a summary table of representative nitroquinoline analogs and their reported biological activities. It is important to note that these are not direct analogs of this compound but serve as a basis for understanding potential SAR trends.

Compound Series General Structure Key Substituent Modifications Biological Activity Reference
2-Styryl-8-nitroquinolinesA quinoline ring with a styryl group at position 2 and a nitro group at position 8.Substituents on the styryl ring (e.g., -Br, -OCH3, -SCH3).Cytotoxicity against HeLa cells. The presence of an electron-withdrawing group (-Br) on the styryl ring enhanced cytotoxicity.[3]
3-Aryl-6-nitrocoumarins (structurally related)A coumarin scaffold with an aryl group at position 3 and a nitro group at position 6.Substituents on the 3-aryl ring (e.g., -CH3, -NO2, -OCH3).Antibacterial activity against S. aureus. A meta-methyl group on the 3-aryl ring showed the best activity.[4]
Nitroxoline (5-nitro-8-hydroxyquinoline)A quinoline ring with a nitro group at position 5 and a hydroxyl group at position 8.N/ABroad-spectrum antibacterial activity, particularly against microorganisms causing urinary tract infections.[1]

Inferred Structure-Activity Relationships for this compound Analogs

Based on the available literature for related compounds, we can hypothesize the following SAR trends for this compound analogs:

  • Role of the Nitro Group: The nitro group at the 3-position is expected to be a key determinant of biological activity, likely acting as a hydrogen bond acceptor and influencing the electronic properties of the quinoline ring.[1][2] Its reduction under physiological conditions can lead to the formation of reactive nitroso and superoxide species that may contribute to cytotoxicity.[2]

  • Modification of the 2-Ethyl Group: Altering the length and branching of the alkyl chain at the 2-position could impact the compound's lipophilicity and steric interactions with biological targets. For example, increasing the chain length might enhance membrane permeability and potency up to a certain point.[5]

  • Substitution on the Quinoline Ring: The introduction of various substituents (e.g., halogens, methoxy, amino groups) at other positions on the quinoline ring could fine-tune the electronic and steric properties, thereby affecting the biological activity. For instance, electron-withdrawing groups might enhance certain activities, as seen with 2-styryl-8-nitroquinolines.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not explicitly available in the searched literature. However, general methodologies for the synthesis and testing of related quinoline derivatives can be adapted.

General Synthesis of Substituted Quinolines:

A common method for synthesizing substituted quinolines involves the cyclization of anilines with aldehydes or ketones. For instance, 2-ethyl-3-methylquinolines can be prepared from anilines and propionaldehyde derivatives using an acid catalyst like Nafion® NR50 under microwave irradiation.[6]

Cytotoxicity Assay (MTT Assay):

This assay is frequently used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[3]

Antibacterial Susceptibility Testing (Broth Microdilution):

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate containing broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Visualizing SAR Studies and Potential Mechanisms

To conceptualize the process of SAR studies and potential biological pathways, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Lead Lead Compound (this compound) Analogs Analog Synthesis (Systematic Modification) Lead->Analogs Design InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Analogs->InVitro InVivo In Vivo Models (if promising) InVitro->InVivo SAR SAR Analysis (Identify Key Features) InVitro->SAR QSAR QSAR Modeling (Predictive Models) SAR->QSAR Optimized Optimized Lead SAR->Optimized Optimized->Analogs Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical_Pathway Nitroquinoline Nitroquinoline Analog Cell Target Cell Nitroquinoline->Cell Reduction Intracellular Reduction (Nitroreductases) Cell->Reduction ROS Reactive Oxygen Species (ROS) & Nitroso Intermediates Reduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A hypothetical signaling pathway for the cytotoxic action of nitroquinoline analogs.

References

Navigating the Kinase Inhibition Landscape: A Comparative Look at 2-Ethyl-3-nitroquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of small molecules is paramount in the quest for targeted therapeutics. This guide provides a comparative analysis of the hypothetical biological activity of 2-Ethyl-3-nitroquinoline against established quinoline-based kinase inhibitors. Due to a lack of specific publicly available data for this compound, this comparison utilizes data from structurally related and well-characterized quinoline derivatives to provide a representative overview of potential efficacy and off-target effects.

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Their planar structure and ability to engage in various molecular interactions make them privileged structures for targeting ATP-binding sites of kinases. The introduction of a nitro group, as in this compound, can further influence the compound's electronic properties and potential for biological activity, including anticancer and antimicrobial effects. However, the presence of a nitroaromatic moiety also raises considerations regarding potential cytotoxicity.[1]

This guide will delve into the hypothetical selectivity profile of this compound by comparing it with known quinoline-based kinase inhibitors. We will explore experimental data for these comparator compounds, detail the methodologies used to obtain this data, and visualize the underlying principles of kinase inhibition and experimental workflows.

Performance Comparison: Potency and Selectivity

To contextualize the potential activity of this compound, we present a comparative table of IC50 values for two well-characterized quinoline-based kinase inhibitors: Bosutinib and Cabozantinib . These compounds target a range of tyrosine kinases implicated in cancer progression. The data highlights their potency against primary targets and their selectivity profile across a panel of kinases.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Selectivity Profile (Examples of Off-Targets with IC50 in nM)
Bosutinib SRC, ABL1.2 (SRC), 1.0 (ABL1)LCK (1.1), EGFR (>1000), VEGFR2 (>1000)
Cabozantinib VEGFR2, MET, RET0.035 (VEGFR2), 1.3 (MET), 4 (RET)KIT (2.4), FLT3 (11.3), AXL (7)
This compoundHypotheticalData not availableData not available

Note: The IC50 values are indicative and can vary depending on the specific assay conditions. The selectivity profile for Bosutinib and Cabozantinib is extensive and the off-targets listed are a small representation.

Experimental Protocols

The determination of a compound's inhibitory activity and selectivity is achieved through a variety of in vitro assays. Below are detailed protocols for two fundamental assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase in the presence of an inhibitor.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) and controls

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add varying concentrations of the test compound or control (e.g., DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a compound.[2][3][4]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Visualizing Biological Processes and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.

cluster_workflow Kinase Inhibition Assay Workflow Kinase + Substrate Kinase + Substrate Test Compound Test Compound Kinase + Substrate->Test Compound Addition Radiolabeled ATP Radiolabeled ATP Test Compound->Radiolabeled ATP Initiation Incubation Incubation Radiolabeled ATP->Incubation Substrate Phosphorylation Substrate Phosphorylation Incubation->Substrate Phosphorylation Measurement Measurement Substrate Phosphorylation->Measurement IC50 Determination IC50 Determination Measurement->IC50 Determination

Caption: A flowchart illustrating the key steps of an in vitro radiometric kinase inhibition assay.

cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->RTK Inhibits RTK->Signaling Proteins Activates Selectivity Selectivity Assessment Primary Target Off-Target 1 Off-Target 2 Off-Target n This compound This compound This compound->Selectivity:primary High Affinity (Hypothetical) This compound->Selectivity:off Low Affinity This compound->Selectivity:off2 Low Affinity This compound->Selectivity:off3 Moderate Affinity

References

Spectroscopic Showdown: A Comparative Analysis of 8-Hydroxy-5-nitroquinoline and 5-Chloro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of two key quinoline derivatives, 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline. This report details their UV-Vis, IR, and NMR spectral properties, supported by experimental data and protocols.

This guide provides a head-to-head spectroscopic comparison of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline, two quinoline derivatives of significant interest in medicinal chemistry and materials science. Understanding their unique spectral fingerprints is crucial for their identification, characterization, and the development of new applications. This report summarizes key quantitative data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides detailed experimental methodologies for reproducing these results.

At a Glance: Key Spectroscopic Data

The following tables provide a summarized comparison of the key spectroscopic features of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound ¹H NMR (DMSO-d₆) δ [ppm] ¹³C NMR (DMSO-d₆) δ [ppm]
8-Hydroxy-5-nitroquinoline 9.10 (dd, J=4.2, 1.6 Hz, H-2), 7.74 (dd, J=8.5, 4.2 Hz, H-3), 9.04 (dd, J=8.5, 1.6 Hz, H-4), 8.45 (d, J=8.8 Hz, H-6), 7.35 (d, J=8.8 Hz, H-7), 10.5 (br s, -OH)152.1, 148.9, 140.8, 133.2, 129.5, 126.3, 122.8, 118.7, 111.5
5-Chloro-8-hydroxyquinoline 8.99 (dd, J=4.2, 1.5 Hz, H-2), 7.75 (dd, J=8.5, 4.2 Hz, H-3), 8.51 (dd, J=8.5, 1.5 Hz, H-4), 7.64 (d, J=8.5 Hz, H-6), 7.14 (d, J=8.5 Hz, H-7), 10.3 (br s, -OH)[1]152.9, 148.8, 139.0, 132.4, 127.5, 126.0, 122.9, 118.6, 111.5
Table 2: IR and UV-Vis Spectroscopic Data
Compound Key IR Absorptions (KBr, cm⁻¹) UV-Vis (Ethanol) λmax [nm]
8-Hydroxy-5-nitroquinoline ~3400 (O-H stretch), ~1610 (C=N stretch), ~1530 & ~1340 (NO₂ stretch), ~1280 (C-O stretch)240, 355[2]
5-Chloro-8-hydroxyquinoline ~3400 (O-H stretch), ~1600 (C=N stretch), ~1270 (C-O stretch), ~820 (C-Cl stretch)245, 315

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the spectroscopic analysis of the quinoline derivatives discussed in this guide.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Synthesis_Nitro Synthesis of 8-Hydroxy-5-nitroquinoline NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_Nitro->NMR IR IR Spectroscopy Synthesis_Nitro->IR UV_Vis UV-Vis Spectroscopy Synthesis_Nitro->UV_Vis Synthesis_Chloro Synthesis of 5-Chloro-8-hydroxyquinoline Synthesis_Chloro->NMR Synthesis_Chloro->IR Synthesis_Chloro->UV_Vis Data_Nitro Spectra of 8-Hydroxy- 5-nitroquinoline NMR->Data_Nitro ¹H & ¹³C data Data_Chloro Spectra of 5-Chloro- 8-hydroxyquinoline NMR->Data_Chloro ¹H & ¹³C data IR->Data_Nitro Vibrational data IR->Data_Chloro Vibrational data UV_Vis->Data_Nitro Absorption data UV_Vis->Data_Chloro Absorption data Comparison Comparative Analysis Data_Nitro->Comparison Data_Chloro->Comparison

Experimental workflow for spectroscopic comparison.

Structural Differences and Spectroscopic Correlation

The distinct spectroscopic properties of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline arise from the differing electronic effects of the nitro (-NO₂) and chloro (-Cl) substituents on the quinoline ring.

structure_correlation Structure-Spectra Correlation cluster_structures Chemical Structures cluster_spectra Spectroscopic Effects struct_nitro 8-Hydroxy-5-nitroquinoline (Electron-withdrawing NO₂ group) NMR_effect Downfield shifts in NMR due to deshielding of aromatic protons struct_nitro->NMR_effect influences IR_effect Characteristic NO₂ stretching bands vs. C-Cl stretching band struct_nitro->IR_effect influences UV_Vis_effect Shift in absorption maxima due to altered electronic transitions struct_nitro->UV_Vis_effect influences struct_chloro 5-Chloro-8-hydroxyquinoline (Electron-withdrawing Cl group) struct_chloro->NMR_effect influences struct_chloro->IR_effect influences struct_chloro->UV_Vis_effect influences

Correlation between chemical structure and spectroscopic properties.

Experimental Protocols

Synthesis of 8-Hydroxy-5-nitroquinoline

8-Hydroxy-5-nitroquinoline can be synthesized by the nitration of 8-hydroxyquinoline.[3][4][5] A common method involves the nitrosation of 8-hydroxyquinoline followed by oxidation.

  • Nitrosation: 8-Hydroxyquinoline is dissolved in a dilute acid solution (e.g., 10% hydrochloric acid).

  • An aqueous solution of sodium nitrite is added slowly while maintaining a low temperature (0-5 °C).

  • The resulting 5-nitroso-8-hydroxyquinoline intermediate is then isolated.

  • Oxidation: The intermediate is oxidized using an oxidizing agent such as nitric acid to yield 8-hydroxy-5-nitroquinoline.[3]

  • The final product is purified by recrystallization from a suitable solvent like ethanol or acetone.

Synthesis of 5-Chloro-8-hydroxyquinoline

5-Chloro-8-hydroxyquinoline is commonly prepared via the Skraup synthesis.[6][7]

  • A mixture of 4-chloro-2-aminophenol, glycerol, and an oxidizing agent (such as the nitro derivative of the starting amine) is prepared.

  • Concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated, and the temperature is controlled to manage the exothermic reaction.

  • After the reaction is complete, the mixture is cooled and then neutralized with a base (e.g., sodium hydroxide).

  • The crude product is then purified, often by steam distillation or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent, such as ethanol, at a known concentration. The absorbance is measured over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).

References

comparing the efficacy of nitroxoline (8-hydroxy-5-nitroquinoline) with benznidazole

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of nitroxoline versus the established therapeutic, benznidazole, with a focus on their primary and emerging applications.

This guide provides a comprehensive comparison of the efficacy of nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antiseptic with renewed interest for drug repurposing, and benznidazole, the first-line treatment for Chagas disease. This analysis is based on available preclinical and clinical data, with a focus on their antiparasitic and potential anticancer activities.

Comparative Efficacy in Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major neglected tropical disease.[1] For decades, treatment has been limited to two nitroimidazole derivatives, benznidazole and nifurtimox, which have limitations in efficacy, particularly in the chronic phase, and are associated with significant side effects.[1][2] The repurposing of existing drugs like nitroxoline presents a promising avenue for developing safer and more effective therapies.[1]

A recent in vitro study directly compared the efficacy of nitroxoline and benznidazole against T. cruzi. The results indicated that nitroxoline exhibited significantly greater potency against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[1]

Quantitative Data Summary: Anti-Trypanosomal Activity
CompoundT. cruzi FormIC50 (µM)Reference
Nitroxoline Epimastigote3.00 ± 0.44[1]
Amastigote1.24 ± 0.23[1]
Benznidazole Epimastigote6.92 ± 0.77[1]
Amastigote2.67 ± 0.39[1]

IC50: Half maximal inhibitory concentration.

Clinical Efficacy of Benznidazole in Chagas Disease

Benznidazole is highly effective in the acute phase of Chagas disease, with cure rates of up to 80%. Its efficacy, however, is reduced in the chronic phase of the infection.[3] Clinical trials have shown varying cure rates in chronically infected adults, and treatment is recommended for children up to 18 years of age and adults up to 50 years old without advanced cardiomyopathy.[4][5] Ongoing clinical trials are investigating shorter treatment regimens of benznidazole to improve safety and adherence.[6][7][8]

Anticancer Potential of Nitroxoline

Nitroxoline has been identified as a promising candidate for drug repurposing in cancer treatment.[9] It has demonstrated potent anticancer activity against various cancer cell types, including those of the bladder, prostate, and pancreas.[10][11] This has led to its investigation in clinical trials for non-muscle invasive bladder cancer.[12]

Quantitative Data Summary: In Vitro Anticancer Activity of Nitroxoline
Cell LineCancer TypeIC50 (µM)Reference
T24Bladder CancerData not specified[11]
5637Bladder CancerData not specified
KCC853Urological CancerData not specified
HUVECEndothelial CellsData not specified
HepG2Liver CancerData not specified
SGC7901Gastric CancerData not specified

Note: While specific IC50 values were not provided in the initial search results, it was noted that nitroxoline inhibited the growth of these cell lines in a dose-dependent manner.[13]

Mechanisms of Action

Nitroxoline

Nitroxoline's mechanism of action is primarily attributed to its ability to chelate metal ions, particularly zinc (Zn2+) and iron (Fe2+).[14] This disruption of metal ion homeostasis interferes with essential bacterial and parasitic enzymatic processes.[14] In the context of its anticancer effects, nitroxoline has been shown to inhibit angiogenesis by targeting methionine aminopeptidase 2 (MetAP2) and to induce apoptosis.[13] It also impacts signaling pathways such as mTOR-p70S6K and cyclin D1-Rb-Cdc25A.[10]

nitroxoline_mechanism nitroxoline Nitroxoline metal_ions Metal Ions (Zn2+, Fe2+) nitroxoline->metal_ions Chelates metap2 MetAP2 nitroxoline->metap2 apoptosis Apoptosis nitroxoline->apoptosis mTOR mTOR-p70S6K Pathway nitroxoline->mTOR cyclin Cyclin D1-Rb-Cdc25A Axis nitroxoline->cyclin bacterial_enzymes Bacterial/Parasitic Enzymes metal_ions->bacterial_enzymes angiogenesis Angiogenesis metap2->angiogenesis cell_growth Cancer Cell Growth mTOR->cell_growth cyclin->cell_growth

Mechanism of Action of Nitroxoline.
Benznidazole

Benznidazole is a nitroimidazole prodrug that requires activation by a parasite-specific nitroreductase.[15][16] This enzymatic reduction generates reactive nitro radical anions and other electrophilic metabolites.[15][17] These reactive species induce damage to the parasite's DNA, proteins, and lipids, leading to oxidative stress and ultimately, parasite death.[15][18] This selective activation within the parasite contributes to its therapeutic index.[15]

benznidazole_mechanism benznidazole Benznidazole (Prodrug) nitroreductase Parasite Nitroreductase benznidazole->nitroreductase reactive_metabolites Reactive Nitro Radicals nitroreductase->reactive_metabolites Activation parasite_dna Parasite DNA reactive_metabolites->parasite_dna Damage parasite_proteins Parasite Proteins reactive_metabolites->parasite_proteins Damage parasite_lipids Parasite Lipids reactive_metabolites->parasite_lipids Damage oxidative_stress Oxidative Stress parasite_dna->oxidative_stress parasite_proteins->oxidative_stress parasite_lipids->oxidative_stress parasite_death Parasite Death oxidative_stress->parasite_death

Mechanism of Action of Benznidazole.

Experimental Protocols

In Vitro Anti-Trypanosomal Activity Assay

A common experimental workflow to determine the in vitro efficacy of compounds against T. cruzi involves the following steps:

experimental_workflow start Start culture_parasites Culture T. cruzi (Epimastigotes) start->culture_parasites infect_cells Infect Mammalian Cells (e.g., Vero) culture_parasites->infect_cells treat_compounds Treat with Nitroxoline or Benznidazole (Varying Concentrations) infect_cells->treat_compounds incubate Incubate treat_compounds->incubate assess_viability Assess Parasite Viability/Proliferation incubate->assess_viability calculate_ic50 Calculate IC50 assess_viability->calculate_ic50 end End calculate_ic50->end

In Vitro Anti-Trypanosomal Assay Workflow.

Methodology Details:

  • T. cruzi Culture: Epimastigote forms are cultured in a suitable medium (e.g., Liver Infusion Tryptose).

  • Mammalian Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured to serve as host cells for the intracellular amastigote stage.

  • Infection: Mammalian cells are infected with metacyclic trypomastigotes (the infective stage).

  • Treatment: The infected cells (for amastigote assays) or epimastigotes are treated with serial dilutions of the test compounds (nitroxoline and benznidazole).

  • Incubation: The treated cultures are incubated for a specific period (e.g., 24-72 hours).

  • Assessment of Viability: Parasite viability or proliferation is assessed using methods such as microscopy (counting parasites), colorimetric assays (e.g., MTT assay), or fluorometric assays.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Benznidazole Clinical Trial Protocol (NuestroBen Study)

The NuestroBen study is a phase III, randomized, multicenter clinical trial designed to evaluate the non-inferiority of shorter benznidazole regimens compared to the standard 8-week treatment for chronic Chagas disease.[6][7][10]

  • Participants: 540 adult participants with chronic Chagas disease in the indeterminate form or with mild cardiac progression.[6][7][10]

  • Intervention: Participants are randomized to receive one of three regimens:

    • Benznidazole 300 mg per day for 2 weeks.[6][7][10]

    • Benznidazole 300 mg per day for 4 weeks.[6][7][10]

    • Standard treatment: Benznidazole 300 mg per day for 8 weeks.[6][7][10]

  • Primary Endpoint: Sustained elimination of parasitemia, measured by qualitative PCR, from the end of treatment through 12 months of follow-up.[6][7][10]

  • Secondary Endpoints: Assessment of sustained parasite clearance at various time points post-treatment, drug tolerability, and treatment adherence.[6][7]

Adverse Effects

Nitroxoline

Nitroxoline is generally well-tolerated.[19] The most common side effects are mild gastrointestinal disturbances, such as nausea and vomiting.[20][21] A harmless and expected side effect is the discoloration of urine.[20] More severe but rare adverse effects can include neurotoxicity, particularly with prolonged use or high doses.[20]

Benznidazole

Adverse effects are common with benznidazole treatment and are a significant reason for treatment discontinuation.[13] The most frequent side effects include:

  • Dermatological: Skin rash, which can be severe.[12][22]

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and loss of appetite.[4]

  • Neurological: Peripheral neuropathy (numbness, tingling, or pain in the extremities), headache, and dizziness.[4][23]

  • Hematological: Bone marrow suppression, leading to a decrease in blood cell counts.[4]

The incidence and severity of adverse effects tend to increase with age.[4]

Conclusion

The available evidence suggests that nitroxoline holds significant promise as a repurposed drug for the treatment of Chagas disease, demonstrating superior in vitro potency compared to the current standard of care, benznidazole. Further in vivo studies and clinical trials are warranted to confirm these findings and establish its clinical utility.

In the realm of oncology, nitroxoline is emerging as a credible anticancer agent, particularly for urological cancers, with a distinct mechanism of action from traditional chemotherapeutics. Benznidazole, in contrast, is not utilized for cancer treatment.

For researchers and drug development professionals, nitroxoline represents a versatile molecule with potential applications in both infectious diseases and oncology. The established safety profile of nitroxoline from its long-standing use as a urinary antiseptic provides a strong foundation for its further clinical development in these new indications. Benznidazole remains a crucial tool in the fight against Chagas disease, but the development of new, more effective, and better-tolerated drugs is a critical global health priority.

References

Substituent Effects on Styryl Quinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of how chemical modifications to the styryl quinoline scaffold influence its biological and photophysical properties, providing a valuable resource for researchers in drug discovery and materials science.

Styryl quinolines, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities and intriguing photophysical characteristics. The versatility of the styryl quinoline scaffold allows for chemical modifications through the introduction of various substituents, profoundly impacting their efficacy as potential therapeutic agents and their utility in advanced materials. This guide provides a comparative analysis of these substituent effects, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel styryl quinoline derivatives.

Biological Activity: A Tale of Two Rings

The biological properties of styryl quinolines are highly dependent on the nature and position of substituents on both the quinoline and the styryl rings. Studies have shown that these modifications can significantly alter the cytotoxicity, binding affinity to biological targets, and overall pharmacological profile of these compounds.

Cytotoxicity against Cancer Cells

Recent research has highlighted the potent cytotoxic effects of certain styryl quinoline derivatives against various cancer cell lines. The nature of the substituent at the C8 position of the quinoline ring and on the styryl moiety plays a crucial role in determining this activity.

A study comparing 2-styryl-8-nitro (SB series) and 2-styryl-8-hydroxy (SA series) quinolines revealed that the presence of a hydroxyl group at the C8 position generally leads to enhanced cytotoxicity.[1][2] This is attributed to the chelating properties conferred by the hydroxyl group, which can extend the compound's activity.[1]

Furthermore, the electronic properties of the substituent on the styryl ring are a key determinant of cytotoxicity. Electron-withdrawing groups, such as bromine, have been shown to enhance the cytotoxic potential of these compounds.[1] Conversely, the introduction of electron-donating groups like methoxy (-OCH3) and methylthio (-SCH3) on the styryl ring tends to reduce the cytotoxic activity.[1]

Compound SeriesSubstituent on Quinoline Ring (C8)Substituent on Styryl RingIC50 (µM) against HeLa cells
SA-OH-SCH34.69
SA-OH-OCH33.85
SA-OH-Br2.52
SB-NO2-SCH310.37
SB-NO2-OCH36.54
SB-NO2-Br2.897

Table 1: Comparative Cytotoxicity (IC50) of Substituted Styryl Quinolines. Data sourced from a study on human cervical cancer (HeLa) cells, demonstrating the superior performance of derivatives with a hydroxyl group on the quinoline ring and a bromine substituent on the styryl ring.[1][2]

α-Synuclein Imaging Probes

Styryl quinoline derivatives have also emerged as promising candidates for the development of imaging probes for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. The binding affinity and selectivity of these probes are strongly influenced by the substituents.

One study investigated a series of styryl quinoline derivatives with various styryl and fluorine groups.[3][4] Among the synthesized compounds, a quinoline analogue with a p-(dimethylamino)styryl group at the 2-position and a fluoroethoxy group at the 7-position (SQ3) exhibited a high binding affinity for α-synuclein aggregates.[3][4] This highlights the importance of specific substitution patterns in achieving desired biological targeting.

CompoundSubstituent at C2 of QuinolineSubstituent at C7 of QuinolineBinding Affinity (Ki) for α-synuclein aggregates (nM)Selectivity over Aβ aggregates (Ki, Aβ/Ki, α-syn)
SQ3p-(dimethylamino)styrylFluoroethoxy39.3Moderate (Ki = 230 nM for Aβ)

Table 2: Binding Affinity of a Substituted Styryl Quinoline Derivative. Data for compound SQ3, demonstrating its potential as an α-synuclein imaging probe.[3][4]

Photophysical Properties: Tuning the Light Emission

The photophysical properties of styryl quinolines, particularly their fluorescence, are highly tunable through the introduction of different substituents. This makes them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[3][5][6]

The electronic nature of the substituent on the styryl moiety significantly affects the emission wavelength. Both electron-donating and electron-withdrawing groups can cause a shift in the emission band to longer wavelengths (a bathochromic shift).[5][6] This allows for the modulation of the fluorescence color from blue to green, yellow, or even orange.[5][6]

For instance, studies on styryl quinoline copolymers have shown that substituents on the styryl moiety can raise the quantum yield of photoisomerization.[5] The lengthening of the conjugation chain by altering the substituent also displaces the emission band to longer wavelengths.[5]

Substituent on Styryl MoietyEmission Wavelength RangeObserved Fluorescence Color
Electron-donating groups (e.g., -OCH3)Longer wavelengthsGreen, Yellow, Orange
Electron-withdrawing groupsLonger wavelengthsGreen, Yellow, Orange

Table 3: General Effect of Substituents on the Photoluminescence of Styryl Quinolines. The introduction of various functional groups allows for the tuning of the emission color.[5][6]

Experimental Protocols

The synthesis and evaluation of styryl quinoline derivatives involve a series of well-established chemical and biological procedures.

Synthesis of Styryl Quinolines

A common method for the synthesis of styryl quinolines is the condensation reaction between a substituted quinoline scaffold and an appropriate aldehyde.[3][4]

General Procedure:

  • Preparation of Scaffolds: The quinoline, aldehyde, and any necessary fluorine-containing scaffolds are synthesized according to previously reported methods.[3][4]

  • Condensation Reaction: The quinoline scaffold is reacted with the aldehyde scaffold to produce the styryl quinoline.[3][4]

  • Further Modification: In some cases, further reactions are performed to introduce additional functional groups. For example, phenol scaffolds can be prepared from the styryl derivatives and subsequently reacted with fluorine-containing scaffolds in a solvent like N,N-dimethylformamide (DMF).[3][4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: HeLa cells are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the styryl quinoline derivatives (typically dissolved in DMSO) and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Binding Assays

To assess the binding affinity of styryl quinolines to protein aggregates like α-synuclein, competitive binding assays are performed using a radiolabeled ligand.

Procedure:

  • Preparation of Aggregates: Recombinant α-synuclein is incubated to form fibrillar aggregates.

  • Binding Assay: The α-synuclein aggregates are incubated with a radiolabeled probe (e.g., [¹²⁵I]SIL23) and varying concentrations of the competitor styryl quinoline derivative.

  • Separation: The mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity on the filter is measured using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects_on_Cytotoxicity cluster_quinoline Quinoline Ring Modification cluster_styryl Styryl Ring Modification cluster_activity Cytotoxic Activity Q_OH C8-OH Substituent High_Activity Increased Cytotoxicity Q_OH->High_Activity Enhances Activity Q_NO2 C8-NO2 Substituent Low_Activity Decreased Cytotoxicity Q_NO2->Low_Activity Reduces Activity S_Br Electron-Withdrawing Group (-Br) S_Br->High_Activity Enhances Activity S_OCH3 Electron-Donating Group (-OCH3) S_OCH3->Low_Activity Reduces Activity

Figure 1: Influence of substituents on the cytotoxicity of styryl quinolines.

Experimental_Workflow_Cytotoxicity start Start: HeLa Cell Culture step1 Seed cells in 96-well plates start->step1 step2 Treat with Styryl Quinolines step1->step2 step3 Incubate for 24 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for Formazan Formation step4->step5 step6 Solubilize Formazan Crystals step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 Value step7->end

Figure 2: Workflow for determining the cytotoxicity (IC50) of styryl quinolines.

References

Unlocking the Reactive Profile of Nitroquinolines: A DFT-Based Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the application of Density Functional Theory (DFT) calculations for validating the reactive properties of nitroquinolines, offering a powerful computational lens for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key reactivity descriptors, detailed experimental protocols for validation, and a clear visualization of the computational workflow, empowering more informed and efficient drug design.

Nitroquinolines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties.[1] However, their therapeutic potential is intrinsically linked to their chemical reactivity, which can also lead to off-target effects and toxicity. Understanding and predicting these reactive properties is paramount for the rational design of safer and more efficacious drug candidates. Density Functional Theory (DFT) has emerged as a powerful in silico tool to elucidate the electronic structure and reactivity of these molecules with a high degree of accuracy.

This guide compares and summarizes key reactive properties of various nitroquinoline derivatives as determined by DFT calculations, alongside the experimental data used for their validation.

Comparative Analysis of Reactive Properties

DFT calculations provide a suite of quantum-mechanical descriptors that quantify the reactivity of molecules. These descriptors offer insights into the electrophilic and nucleophilic nature of different atomic sites, the kinetic stability of the molecule, and its propensity to undergo metabolic reactions.

A comparative summary of key DFT-calculated reactive properties for representative nitroquinoline derivatives is presented in Table 1. These global and local reactivity descriptors are crucial in predicting the chemical behavior of these compounds. For instance, the HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests a more reactive molecule.[2] Molecular Electrostatic Potential (MEP) maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding the prediction of sites for metabolic attack.[3] Fukui functions provide a more quantitative measure of the local reactivity, pinpointing the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack.[4]

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Key Reactive Sites (from MEP & Fukui Functions)Reference
8-Hydroxy-5-nitroquinoline----Oxygen atom of the nitro group (nucleophilic), Pyridine ring nitrogen (nucleophilic)[5]
2-Methyl-8-nitroquinoline-6.397-1.5044.893-Charge transfer within the molecule indicated[6]
8-Nitroquinoline----Strong hybridization between p-orbitals of reactive sites and sp-orbitals of Al atoms (in corrosion inhibition)[7]

Table 1. DFT-Calculated Reactive Properties of Selected Nitroquinoline Derivatives. This table summarizes key quantum-chemical descriptors obtained from DFT calculations for different nitroquinoline derivatives, providing a basis for comparing their relative reactivity.

Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, necessitate experimental validation to ensure their accuracy and relevance. Spectroscopic techniques are commonly employed to corroborate the structural and electronic properties predicted by DFT.

Experimental Protocols:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with high accuracy. The comparison between the calculated and experimental spectra serves as a validation of the optimized molecular geometry.[5][8]

    • Sample Preparation: The nitroquinoline derivative is typically mixed with KBr powder and pressed into a pellet for FT-IR analysis. For FT-Raman, the sample is often analyzed directly in a capillary tube.

    • Data Acquisition: Spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹) with a defined resolution.

    • Data Analysis: The experimental vibrational bands are assigned to specific functional groups and vibrational modes based on the DFT calculations, often aided by Potential Energy Distribution (PED) analysis.[6]

  • UV-Visible Spectroscopy: This method provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax), which can be compared with the experimental data.[9]

    • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol) at a known concentration.

    • Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

    • Data Analysis: The experimental λmax is compared with the value predicted by TD-DFT calculations to validate the predicted electronic transitions, often corresponding to the HOMO-LUMO energy gap.

Visualizing the Computational Workflow

The process of using DFT to validate the reactive properties of nitroquinolines follows a structured workflow. This process begins with the initial molecular structure and culminates in a detailed understanding of its chemical reactivity, which can then be used to inform drug design strategies.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_validation Experimental Validation cluster_output Output & Application mol_structure Nitroquinoline Derivative (2D/3D Structure) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization Initial Geometry frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Structure spectroscopy Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis) geometry_optimization->spectroscopy Compare Geometry & Vibrational Frequencies electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) frequency_calculation->electronic_properties Verified Minimum reactivity_descriptors Reactivity Descriptors (Fukui Functions, BDE) electronic_properties->reactivity_descriptors electronic_properties->spectroscopy Compare Electronic Transitions biological_assays Biological Assays (e.g., Metabolic Stability) reactivity_descriptors->biological_assays Predict & Validate Metabolic Fate reactivity_profile Validated Reactivity Profile spectroscopy->reactivity_profile biological_assays->reactivity_profile drug_design Informed Drug Design (ADMET Prediction, Lead Optimization) reactivity_profile->drug_design

Figure 1. Workflow for DFT-based reactivity analysis of nitroquinolines.

The integration of DFT calculations with experimental validation provides a robust framework for understanding the reactive properties of nitroquinolines. This synergistic approach not only enhances the fundamental understanding of their chemical behavior but also provides actionable insights for the design of novel drug candidates with improved safety and efficacy profiles. By leveraging these computational tools, researchers can accelerate the drug discovery pipeline, ultimately bringing new and improved therapies to patients.

References

A Comparative Guide to Quinoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of quinolines, a fundamental heterocyclic scaffold in pharmaceuticals, agrochemicals, and material science, has been a subject of extensive research.[1][2] Traditional synthesis methods often rely on conventional heating, which can be time-consuming and sometimes result in lower yields.[2] In recent years, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.[1][3][4] This guide provides an objective comparison of conventional and microwave-assisted quinoline synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Experimental Workflow: A Tale of Two Heating Methods

The fundamental steps in quinoline synthesis are similar regardless of the heating method employed. However, the application of heat, the reaction times, and the work-up procedures can differ significantly. The following diagram illustrates the general experimental workflow for both conventional and microwave-assisted quinoline synthesis.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_reactants Reactants + Solvent in Round-Bottom Flask conv_heat Heating via Oil Bath/Heating Mantle conv_reactants->conv_heat conv_reflux Reflux for Extended Period (hours to days) conv_heat->conv_reflux conv_workup Work-up and Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_reactants Reactants + Solvent in Microwave Vial mw_irrad Microwave Irradiation mw_reactants->mw_irrad mw_reaction Rapid Reaction (seconds to minutes) mw_irrad->mw_reaction mw_workup Work-up and Purification mw_reaction->mw_workup mw_product Final Product mw_workup->mw_product

References

Evaluating the Drug-Likeness of Quinoline-Hybrid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. The therapeutic potential of quinoline has been further expanded through the synthesis of hybrid molecules, which combine the quinoline nucleus with other pharmacophores to enhance efficacy, overcome resistance, or modulate pharmacokinetic properties. This guide provides a comparative evaluation of the drug-likeness of various quinoline-hybrid compounds, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Drug-Likeness Parameters

The following table summarizes key experimental data for a selection of quinoline-hybrid compounds, offering a comparative view of their permeability, metabolic stability, and cytotoxicity. These parameters are crucial indicators of a compound's potential to be developed into a safe and effective drug.

Compound ID/ClassTherapeutic TargetPermeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Cytotoxicity (IC₅₀, µM)Reference Compound(s)
Antimalarial Quinoline Methanols Malaria (Plasmodium falciparum)Mefloquine: 2.7 (MDCK-MDR1)Mefloquine: >60 (Human Liver Microsomes)-Mefloquine
WR308257Malaria (Plasmodium falciparum)4.8 (MDCK-MDR1)>60 (Human Liver Microsomes)-Mefloquine
WR308278Malaria (Plasmodium falciparum)6.2 (MDCK-MDR1)35 (Human Liver Microsomes)-Mefloquine
WR308387Malaria (Plasmodium falciparum)8.9 (MDCK-MDR1)20 (Human Liver Microsomes)-Mefloquine
Antileishmanial Quinolines Leishmaniasis (Leishmania donovani)Lead Compound 1: 31 (PAMPA)Analog 8d: Stable (Human Liver Microsomes)--
Anticancer Quinoline-Chalcone Hybrids Cancer (Caco-2 cell line)--Compound 63: 5.0Doxorubicin
Compound 64: 2.5Doxorubicin
Anticancer Indolo[2,3-b]quinoline Conjugates Pancreatic Cancer (AsPC-1)--Compound 2: 0.3365-
Pancreatic Cancer (BxPC-3)Compound 2: 0.3475-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the drug-like properties of novel chemical entities.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing the passive permeability of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Coat the membrane of the filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with 300 µL of PBS (acceptor solution).

  • Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM) to prepare the donor solution.

  • Add 150 µL of the donor solution to the wells of the coated filter plate.

  • Carefully place the filter plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_equilibrium))

    Where:

    • V_D = Volume of donor solution

    • V_A = Volume of acceptor solution

    • A = Area of the membrane

    • t = Incubation time

    • [C]_A = Concentration in the acceptor well

    • [C]_equilibrium = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 12- or 24-well plates with polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solutions

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the assay, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a final concentration, e.g., 10 µM) in HBSS to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 2 hours), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solutions

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cell line(s)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Drug-Likeness Evaluation Workflows

The following diagrams illustrate key workflows in the evaluation of drug-likeness for novel compounds.

DrugLikenessWorkflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_decision Decision lipinski Lipinski's Rule of Five admet ADMET Prediction lipinski->admet solubility Solubility Assay admet->solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability stability Metabolic Stability (Microsomes) permeability->stability cytotoxicity Cytotoxicity (MTT Assay) stability->cytotoxicity decision Lead Candidate? cytotoxicity->decision

Caption: A typical workflow for evaluating the drug-likeness of novel compounds.

PermeabilityAssayComparison cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_node Artificial Membrane (Passive Diffusion) pampa_adv High Throughput Cost-Effective pampa_node->pampa_adv Advantages caco2_node Cell Monolayer (Passive & Active Transport) caco2_adv Biologically Relevant Mechanistic Insights caco2_node->caco2_adv Advantages

Caption: Comparison of PAMPA and Caco-2 permeability assays.

Safety Operating Guide

Proper Disposal of 2-Ethyl-3-nitroquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Ethyl-3-nitroquinoline is critical to ensure laboratory safety and environmental protection. As a quinoline derivative containing a nitro group, this compound requires careful handling as hazardous waste. This guide provides essential, step-by-step procedures for its safe management and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and similar aromatic nitro compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Ventilation Use a certified chemical fume hood

Aromatic nitro-compounds can be absorbed through the skin, and their vapors may be harmful if inhaled.[1] Therefore, proper PPE and ventilation are mandatory.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[2][3]

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly label this compound waste as a "Hazardous Waste - Organic Nitro Compound."

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must be kept securely closed except when adding waste.[3]

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. Organic nitro compounds can react dangerously with strong oxidizing agents.[4]

    • Keep aqueous and organic waste streams separate.[3]

  • Secondary Containment: Store the sealed waste container in a secondary containment unit to prevent spills.[3]

  • Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[2]

Summary of Hazards and Incompatibilities

Hazard CategoryDescriptionCitation
Environmental Quinoline derivatives can be persistent in soil and water, posing a risk to aquatic life.[5][6]
Health Aromatic nitro-compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]
Reactivity Avoid contact with strong oxidizing acids.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE C Use Labeled, Compatible Waste Container A->C B Work in Fume Hood B->C D Segregate from Incompatible Waste C->D E Keep Container Closed D->E F Store in Secondary Containment E->F G Contact EHS for Professional Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with.

References

Personal protective equipment for handling 2-Ethyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Ethyl-3-nitroquinoline

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of similar nitroquinoline derivatives and are intended to ensure the safety of all laboratory personnel. A substance-specific risk assessment should be conducted before commencing any work.

Hazard Summary
  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Sensitization: May cause an allergic skin reaction[1].

  • Serious Eye Damage: Poses a risk of serious eye damage[1].

  • Mutagenicity: Suspected of causing genetic defects[1].

  • Carcinogenicity: Suspected of causing cancer[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

Given these potential hazards, strict adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3].
Eye and Face Protection Chemical safety goggles providing a tight seal. A face shield should be worn in conjunction with goggles when there is a splash hazard[4].
Skin and Body Protection A lab coat buttoned to its full length is required. For procedures with a higher risk of splashes or spills, chemical-resistant overalls or a two-piece splash suit should be worn over the lab coat[4]. Full-length pants and closed-toe shoes are mandatory.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used[4].
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Inspect all PPE for defects before donning.
  • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

2. Handling the Compound:

  • Always handle this compound within a chemical fume hood.
  • Wear the prescribed PPE at all times.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory area[2].
  • Use spark-proof tools and equipment if the compound is flammable or handled near flammable solvents.
  • Keep the container tightly closed when not in use.

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.
  • Decontaminate all work surfaces within the fume hood.
  • Properly remove and dispose of contaminated PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.
  • Store waste containers in a designated secondary containment area away from incompatible materials.

3. Final Disposal:

  • Dispose of all waste through your institution's hazardous waste management program. Do not pour any waste down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[2].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel[2].
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Plan to handle This compound hazards Review Hazards: - Skin/Eye Irritant - Potential Mutagen/Carcinogen - Inhalation/Ingestion Toxicity start->hazards eye_protection Eye Protection: Safety Goggles + Face Shield hazards->eye_protection Eye Damage Risk skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat (or Chemical Suit) hazards->skin_protection Skin Contact Risk respiratory_protection Respiratory Protection: Work in Fume Hood (or use Respirator) hazards->respiratory_protection Inhalation Risk check_ppe Inspect all PPE for damage eye_protection->check_ppe skin_protection->check_ppe respiratory_protection->check_ppe proceed Proceed with Experiment check_ppe->proceed All PPE is OK replace_ppe Replace Damaged PPE check_ppe->replace_ppe Damage Found replace_ppe->check_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.